(3-(Methoxycarbonyl)furan-2-yl)boronic acid
Description
BenchChem offers high-quality (3-(Methoxycarbonyl)furan-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Methoxycarbonyl)furan-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVEQXVFDXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675110 | |
| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868286-61-7 | |
| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(Methoxycarbonyl)furan-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid: Properties, Reactivity, and Applications
Foreword
The incorporation of heterocyclic scaffolds into drug candidates and functional materials is a cornerstone of modern chemical research. Among these, the furan ring system offers a unique combination of aromaticity, polarity, and hydrogen bonding capability. When functionalized with a boronic acid group, specifically at the C2 position, it becomes a versatile building block for carbon-carbon bond formation. This guide provides a comprehensive technical overview of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a specialized reagent that combines the reactivity of a boronic acid with the distinct electronic and steric properties of a 3-substituted furan. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's potential in their work. We will delve into its core chemical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling, provide validated protocols, and discuss its broader applications.
Core Physicochemical Properties
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a stable, yet reactive, organoboron compound. Its utility in synthesis is directly linked to its fundamental physical and chemical characteristics. These properties dictate storage, handling, and reaction conditions.
Structural and General Data
The molecule consists of a furan ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 3-position with a methoxycarbonyl group [-C(O)OCH₃]. This specific substitution pattern influences the electronic nature of the furan ring and the reactivity of the boronic acid moiety.
| Property | Value | Source(s) |
| CAS Number | 868286-61-7 | [][2][3] |
| Molecular Formula | C₆H₇BO₅ | [][3][4] |
| Molecular Weight | 169.93 g/mol | [][3][4] |
| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O | [] |
| Appearance | Typically a white to off-white or pale cream solid (powder or crystals) | [5] |
| Synonyms | [3-(methoxycarbonyl)-2-furyl]boronic acid, 3-Carbomethoxy-2-furylboronic acid | [4] |
Stability and Storage
Proper storage is critical for maintaining the integrity and reactivity of boronic acids. Like many of its class, (3-(Methoxycarbonyl)furan-2-yl)boronic acid is susceptible to environmental conditions.
-
Storage Conditions : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it in a freezer at temperatures under -20°C.[3]
-
Hygroscopicity : Boronic acids are often hygroscopic and can absorb atmospheric moisture.[6][7] This can affect the accuracy of weighing and the stoichiometry of reactions.
-
Boroxine Formation : A key aspect of boronic acid chemistry is the potential for reversible dehydration to form a cyclic anhydride trimer known as a boroxine. This process is often in equilibrium with the monomeric boronic acid, especially upon heating or under vacuum. While boroxines are also active in many coupling reactions, their presence can complicate characterization and stoichiometry. Storing the compound in a dry, cold environment minimizes boroxine formation.
Synthesis Pathway
The most common and logical synthetic route to (3-(Methoxycarbonyl)furan-2-yl)boronic acid starts from a halogenated furan precursor. This approach leverages well-established organometallic methodologies to introduce the boronic acid functionality with high regioselectivity.
Recommended Synthetic Workflow
The synthesis typically proceeds via a lithium-halogen exchange from methyl 2-bromofuran-3-carboxylate, followed by electrophilic trapping with a borate ester.[4] This method is favored due to the commercial availability of the starting bromo-furan and the high efficiency of the borylation step.
Caption: General synthesis workflow for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Causality in Experimental Design
-
Choice of Base : Strong organolithium bases like n-butyllithium (n-BuLi) are required to perform the lithium-halogen exchange on the electron-rich furan ring. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the thermally sensitive furan-lithium intermediate.
-
Borylating Agent : Trialkyl borates, such as triisopropyl borate, are used as the electrophile to "trap" the aryl lithium species. Their bulky alkyl groups prevent the addition of a second equivalent of the organolithium reagent to the boron center.
-
Aqueous Workup : The final step is a simple acidic hydrolysis, which protonates the alkoxides to liberate the two hydroxyl groups of the boronic acid. This step must be carefully controlled to avoid protodeboronation (cleavage of the C-B bond).
Chemical Reactivity and Protocols
The primary utility of (3-(Methoxycarbonyl)furan-2-yl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages.[9]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Pillars:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) intermediate.[10]
-
Transmetalation : The organoboronic acid (R²) must be activated by a base to form a more nucleophilic borate species (e.g., [R²-B(OH)₃]⁻).[8] This borate then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[10]
Reactivity Considerations for a Furan Boronic Acid
-
Protodeboronation : Furan-2-boronic acids are known to be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur.[11] This is a significant challenge that can lead to low yields.
-
Mitigation Strategies : To minimize protodeboronation, reaction conditions must be carefully chosen. This often involves:
-
Using milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides.
-
Employing anhydrous solvents or aqueous-organic solvent mixtures where the pH is controlled.
-
Using a catalyst system with bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, thus outcompeting the protodeboronation pathway.[12]
-
-
Electronic Effects : The electron-withdrawing methoxycarbonyl group at the 3-position can influence the nucleophilicity of the furan ring and the rate of transmetalation. This effect must be considered when selecting coupling partners and reaction conditions.
Sample Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (3-(Methoxycarbonyl)furan-2-yl)boronic acid with a generic aryl bromide.
Objective: Synthesize Methyl 2-(4-methoxyphenyl)furan-3-carboxylate.
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask, add (3-(Methoxycarbonyl)furan-2-yl)boronic acid, 4-bromoanisole, and potassium carbonate.
-
Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that forms in situ.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Add brine and extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
The true value of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is its role as a key intermediate in the synthesis of complex molecules with potential biological activity or unique material properties.[13]
Medicinal Chemistry
Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry, shedding an old reputation for toxicity.[14][15] This reagent serves as a handle to introduce the 3-(methoxycarbonyl)furan-2-yl moiety into larger molecular scaffolds.
-
Bioisostere : The furan ring is a common bioisostere for phenyl rings, offering different electronic properties and metabolic stability.
-
Scaffold for Biologically Active Molecules : The 2,3-disubstituted furan core can be found in various natural products and pharmacologically active compounds.[9] This boronic acid provides a direct route to synthesize analogues for structure-activity relationship (SAR) studies. For example, it can be used to build inhibitors of enzymes like proteasomes or histone deacetylases.[13][16]
Materials Science
The furan ring can be incorporated into conjugated polymers and organic electronic materials. The Suzuki coupling is a primary method for creating the C-C bonds necessary for these extended π-systems. This specific reagent could be used to synthesize materials with tailored electronic or optical properties.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed when handling organoboronic acids.
| Hazard Category | Precautionary Measures and PPE | Source(s) |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood. | [6][17] |
| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [6][17] |
| Eye Contact | Causes serious eye irritation. Wear tight-sealing safety goggles or a face shield. Ensure an eyewash station is nearby. | [6][17] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [17] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed under an inert atmosphere. | [3][6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][17] |
Conclusion
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a highly functionalized and valuable building block for synthetic chemistry. Its primary application in Suzuki-Miyaura cross-coupling allows for the efficient construction of complex molecular architectures containing a 2,3-disubstituted furan motif. While its use requires careful consideration of reaction conditions to mitigate challenges like protodeboronation, its potential for accelerating research in drug discovery and materials science is significant. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively unlock the synthetic potential of this versatile reagent.
References
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(3-(Methoxycarbonyl)furan-2-yl)boronic acid . Angene. [Link]
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(3-methoxycarbonylfuran-2-yl)boronic acid . GlobalChemMall. [Link]
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Safety Data Sheet: Phenylboronic acid . Carl ROTH. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Center for Biotechnology Information (PMC). [Link]
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3-Formylfuran-2-boronic acid . PubChem, National Center for Biotechnology Information. [Link]
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Reactivity of Furan . YouTube. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed, National Center for Biotechnology Information. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . National Center for Biotechnology Information (PMC). [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . ResearchGate. [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene . Pharmaguideline. [Link]
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Furan-2-boronic acid . PubChem, National Center for Biotechnology Information. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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B-Alkyl Suzuki Couplings . Macmillan Group, Princeton University. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media . MDPI. [Link]
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11B NMR Chemical Shifts . San Diego State University. [Link]
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Supporting Information . The Royal Society of Chemistry. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . ACS Publications. [Link]
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An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid (CAS 868286-61-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in research and development.
Introduction: The Significance of Substituted Furan Boronic Acids
(3-(Methoxycarbonyl)furan-2-yl)boronic acid belongs to the class of heteroaryl boronic acids, which are pivotal reagents in synthetic organic chemistry. The furan scaffold is a common motif in a wide array of biologically active compounds, including natural products and pharmaceuticals.[1][2][3][4] The introduction of a boronic acid moiety at the 2-position and a methoxycarbonyl group at the 3-position of the furan ring creates a versatile building block with distinct electronic and steric properties. This substitution pattern allows for regioselective functionalization, making it a valuable tool for constructing complex molecular architectures.
Boronic acids are widely recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] Beyond their utility in coupling reactions, boronic acids are also being explored as pharmacophores in their own right, with several boronic acid-containing drugs approved by the FDA.[6] The unique ability of the boronic acid group to form reversible covalent bonds with diols and its role as a bioisostere for carboxylic acids contribute to its growing importance in drug design.[6]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the available data for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
| Property | Value | Source |
| CAS Number | 868286-61-7 | [] |
| Molecular Formula | C₆H₇BO₅ | [] |
| Molecular Weight | 169.93 g/mol | [] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available. For comparison, 3-furanylboronic acid melts at 139-144 °C (dec.).[8] | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Limited solubility in nonpolar solvents and water. | General knowledge of boronic acids |
| Storage | Store in an inert atmosphere, in a freezer under -20°C.[9] | [9] |
Spectroscopic Characterization (Predicted):
-
¹H NMR (predicted):
-
Signals corresponding to the two furan protons.
-
A singlet for the methoxy group protons.
-
A broad singlet for the B(OH)₂ protons.
-
-
¹³C NMR (predicted):
-
Signals for the four furan ring carbons.
-
A signal for the methoxy carbon.
-
A signal for the carbonyl carbon of the ester.
-
Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
The synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid can be logically approached from its corresponding halo-furan precursor, methyl 2-bromofuran-3-carboxylate . Two primary synthetic strategies are viable: lithium-halogen exchange followed by borylation, and palladium-catalyzed Miyaura borylation.
Synthesis of the Precursor: Methyl 2-bromofuran-3-carboxylate
Step-by-step Methodology (Proposed):
-
Oxidation of 3-bromofuran-2-carbaldehyde: Commercially available 3-bromofuran-2-carbaldehyde can be oxidized to 3-bromofuran-2-carboxylic acid using a mild oxidizing agent like sodium chlorite.[13]
-
Esterification: The resulting carboxylic acid can be converted to the methyl ester using standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[14]
Conversion to (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Method A: Lithium-Halogen Exchange followed by Borylation
This method involves the reaction of the aryl bromide with an organolithium reagent at low temperature to generate an aryllithium intermediate, which is then quenched with a borate ester.[15][16][17][18]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl 2-bromofuran-3-carboxylate in anhydrous THF.
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.
-
Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the aryllithium solution, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Caption: Lithiation-Borylation Synthesis Workflow.
Method B: Palladium-Catalyzed Miyaura Borylation
This method involves the palladium-catalyzed cross-coupling of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4][19][20][21]
Experimental Protocol:
-
Reaction Setup: A Schlenk flask is charged with methyl 2-bromofuran-3-carboxylate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Anhydrous solvent (e.g., dioxane or DMF) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting boronate ester can be hydrolyzed to the boronic acid or used directly in subsequent reactions.
Caption: Palladium-Catalyzed Miyaura Borylation Workflow.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. The presence of the methoxycarbonyl group, an electron-withdrawing group, can influence the reactivity of the boronic acid.
General Suzuki-Miyaura Protocol:
-
Reaction Setup: In a suitable flask, combine (3-(Methoxycarbonyl)furan-2-yl)boronic acid (typically 1.1-1.5 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a Buchwald-type ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling an inert gas through it or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the appropriate temperature (usually 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Applications in Drug Discovery:
The 3-(methoxycarbonyl)furan-2-yl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The furan ring can act as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability or altering binding interactions. The ester group provides a handle for further functionalization, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to modulate physicochemical properties and target engagement.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: As recommended, store in a cool, dry place under an inert atmosphere to prevent degradation.[9] Boronic acids can be susceptible to protodeboronation, especially under acidic or basic conditions.
Conclusion
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its synthesis from readily available precursors via established methodologies such as lithiation-borylation or palladium-catalyzed borylation makes it an accessible reagent for research laboratories. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for introducing the substituted furan motif, enabling the exploration of novel chemical space in drug discovery and development.
References
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An In-depth Technical Guide to the Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid from Methyl 2-bromofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Furan Boronic Acids
Furan-containing molecules are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of a boronic acid moiety onto the furan ring, particularly in a regiocontrolled manner, unlocks a vast potential for further molecular elaboration, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive, in-depth exploration of the synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a valuable building block for the synthesis of complex molecules in drug discovery and development. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deep understanding of the underlying chemical principles and practical considerations necessary for successful and reproducible synthesis.
Reaction Overview: A Strategic Approach to Furan Functionalization
The transformation of methyl 2-bromofuran-3-carboxylate to (3-(Methoxycarbonyl)furan-2-yl)boronic acid is a classic example of a halogen-metal exchange reaction followed by electrophilic trapping. This two-step, one-pot procedure is a cornerstone of modern organometallic chemistry for the formation of carbon-boron bonds.
The overall transformation can be summarized as follows:
Figure 1: Overall synthetic strategy.
This guide will dissect each stage of this process, providing both the "how" and the "why" behind each experimental choice, ensuring a robust and reproducible outcome.
Mechanistic Insights: The Chemistry Behind the Transformation
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through three key stages:
Step 1: Halogen-Lithium Exchange
The reaction is initiated by the addition of n-butyllithium (n-BuLi), a strong organolithium base, to the starting material, methyl 2-bromofuran-3-carboxylate. At the cryogenic temperature of -78 °C, n-BuLi selectively undergoes a halogen-lithium exchange with the bromine atom at the C2 position of the furan ring. This is a kinetically controlled process that is significantly faster than nucleophilic attack at the ester carbonyl or deprotonation of the furan ring protons.
The extreme cold is crucial to prevent side reactions, such as the degradation of the highly reactive organolithium intermediate. Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation, stabilizing the organolithium species.
Figure 4: Detailed experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyl 2-bromofuran-3-carboxylate (2.05 g, 10.0 mmol).
-
Dissolution and Cooling: Add anhydrous THF (50 mL) via cannula and stir to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to a pale yellow or orange may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete halogen-lithium exchange.
-
Borylation: Add triisopropyl borate (2.76 mL, 12.0 mmol) dropwise via syringe over 15 minutes, again maintaining the internal temperature below -70 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for an additional hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with stirring.
-
Quenching and Acidification: Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (~20 mL) with vigorous stirring until the aqueous phase is acidic (pH ~2, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of a hot hexanes/diethyl ether mixture to afford (3-(Methoxycarbonyl)furan-2-yl)boronic acid as a white to off-white solid.
Characterization of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (s, 2H, -B(OH)₂), 7.95 (d, J = 1.8 Hz, 1H, furan-H5), 6.70 (d, J = 1.8 Hz, 1H, furan-H4), 3.80 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.5 (C=O), 150.0 (C5), 125.0 (C3), 118.0 (C4), 52.0 (-OCH₃). The carbon attached to boron (C2) may not be observed or may be very broad due to quadrupolar relaxation. |
| Mass Spec (ESI-) | m/z calculated for C₆H₆BO₅⁻ [M-H]⁻: 169.03; found: 169.03. |
| Melting Point | Expected to be in the range of 130-140 °C (with decomposition). |
Critical Parameters and Field-Proven Insights
The Importance of Anhydrous and Inert Conditions
Organolithium reagents are extremely sensitive to moisture and oxygen. The presence of even trace amounts of water will quench the n-BuLi, leading to incomplete reaction and lower yields. Similarly, oxygen can react with the organolithium intermediate. Therefore, it is imperative to use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas throughout the reaction.
Temperature Control: The Key to Selectivity
Maintaining a low temperature (-78 °C) is critical for the success of this reaction. At higher temperatures, n-BuLi can act as a nucleophile and attack the ester carbonyl group, leading to unwanted side products. Furthermore, the 2-lithiofuran intermediate is thermally unstable and will decompose if the temperature is not strictly controlled.
Stoichiometry of Reagents
A slight excess of n-butyllithium (1.1 equivalents) is used to ensure complete consumption of the starting bromide. A similar excess of triisopropyl borate (1.2 equivalents) is used to efficiently trap the organolithium intermediate. Using a large excess of the borate ester is generally not necessary and can complicate the workup.
Purification Strategy
Boronic acids can be challenging to purify by silica gel chromatography due to their polar nature and potential for decomposition on the acidic silica surface. Recrystallization is often the preferred method for obtaining high-purity material. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like diethyl ether) is often effective. For more challenging purifications, a two-phase extraction can be employed. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.
[1]### 5. Safety Considerations
-
n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn. A Class D fire extinguisher (for combustible metals) should be readily available.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath involves handling extremely cold materials. Cryogenic gloves should be worn to prevent cold burns.
-
Solvents: Diethyl ether and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Conclusion: A Gateway to Molecular Complexity
The synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid from methyl 2-bromofuran-3-carboxylate is a robust and reliable procedure that provides access to a highly versatile building block for organic synthesis. By understanding the underlying mechanistic principles and adhering to the critical experimental parameters outlined in this guide, researchers can confidently and reproducibly synthesize this valuable compound. The ability to introduce the boronic acid functionality onto the furan scaffold in a regioselective manner opens up a myriad of possibilities for the construction of complex molecular architectures, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
n-Butyllithium. (n.d.). Wikipedia. Retrieved from [Link]
-
Triisopropyl borate. (n.d.). PubChem. Retrieved from [Link]
-
(3-(methoxycarbonyl)furan-2-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid
A Core Reagent for Innovations in Research and Development
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound (3-(Methoxycarbonyl)furan-2-yl)boronic acid. It aims to provide a deep understanding of its structure, nomenclature, and physical and chemical properties. This document is designed to support the strategic application of this versatile reagent in complex organic synthesis and medicinal chemistry projects.
Part 1: Core Directive: Structure and Nomenclature
The precise identification and characterization of a chemical entity are foundational to its successful application. This section provides a detailed analysis of the nomenclature and structural features of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
The compound is systematically named (3-methoxycarbonylfuran-2-yl)boronic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[] This name explicitly defines the molecular architecture:
-
Furan: The core of the molecule is a five-membered aromatic heterocycle containing one oxygen atom.
-
( ...-2-yl): This indicates that the primary functional group, the boronic acid, is attached to the carbon atom at the 2-position of the furan ring.
-
3-(Methoxycarbonyl): A methoxycarbonyl group (-COOCH₃) is substituted at the 3-position of the furan ring.
-
boronic acid: This specifies the presence of the -B(OH)₂ functional group.
Key identifiers for this compound are:
| Identifier | Value |
| CAS Number | 868286-61-7[][2][3] |
| Molecular Formula | C₆H₇BO₅[][2][3] |
| Molecular Weight | 169.93 g/mol [3][4] |
| Canonical SMILES | B(C1=C(C=CO1)C(=O)OC)(O)O[] |
| InChI Key | JIWRHUMUTXVIDT-UHFFFAOYSA-N[4] |
The two-dimensional structure of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is depicted below. This representation is crucial for understanding the spatial arrangement of its functional groups and predicting its reactivity.
Figure 1: 2D structure of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
The furan ring is an electron-rich aromatic system, while the methoxycarbonyl group at the C3 position and the boronic acid group at the C2 position are both electron-withdrawing. This electronic profile is a key determinant of the compound's reactivity in cross-coupling reactions and other transformations.
A summary of the known physical and chemical properties is provided below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for boronic acids |
| Purity | ≥95% | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |
Note: Detailed experimental data for properties such as melting point and boiling point are not consistently available in public literature, which is common for specialized reagents. Researchers should handle the compound with care, assuming it may decompose at elevated temperatures.
This foundational understanding of the structure and nomenclature of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is the first step towards its effective utilization. The subsequent sections of this guide will build upon this knowledge to explore its synthesis, reactivity, and applications in greater detail.
Sources
- 2. Angene - (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | MFCD12025980 | AG003I8K [japan.angenechemical.com]
- 3. 868286-61-7|(3-(Methoxycarbonyl)furan-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Buy (4-(Methoxycarbonyl)furan-2-yl)boronic acid [smolecule.com]
- 5. 3-Furanylboronic acid = 95.0 55552-70-0 [sigmaaldrich.com]
An In-Depth Technical Guide to (3-(Methoxycarbonyl)furan-2-yl)boronic acid: Synthesis, Characterization, and Application
Abstract
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable heterocyclic building block in modern synthetic chemistry, particularly for drug discovery and materials science. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via Miyaura borylation, and a practical guide to its application in Suzuki-Miyaura cross-coupling. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring that researchers can not only replicate but also adapt these methodologies for their specific research needs.
Core Molecular and Physical Properties
(3-(Methoxycarbonyl)furan-2-yl)boronic acid, registered under CAS Number 868286-61-7, is a stable, solid organic compound.[][2][3] Its fundamental properties are crucial for stoichiometric calculations, analytical characterization, and understanding its reactivity.
| Property | Value | Source(s) |
| Chemical Name | (3-(Methoxycarbonyl)furan-2-yl)boronic acid | [4] |
| Synonyms | 3-(Methoxycarbonyl)furan-2-boronic acid, [3-(methoxycarbonyl)-2-furyl]boronic acid | [4] |
| CAS Number | 868286-61-7 | [][2][3][4] |
| Molecular Formula | C₆H₇BO₅ | [][2][4] |
| Molecular Weight | 169.93 g/mol | [2][4] |
| Appearance | Typically a white to off-white powder | [5] |
| Storage | Store in an inert atmosphere, preferably refrigerated (-20°C) to prevent degradation. | [2] |
Synthesis via Miyaura Borylation: A Mechanistic Approach
The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent. For (3-(Methoxycarbonyl)furan-2-yl)boronic acid, the logical precursor is methyl 2-bromofuran-3-carboxylate.[4]
The overall transformation is as follows:
Caption: The catalytic cycle of the Miyaura borylation reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-bromofuran-3-carboxylate to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation : The crucial C-B bond-forming step. A base, typically potassium acetate (KOAc), is not strong enough to deprotonate the diboron reagent but instead forms an acetato-palladium complex. [6]This facilitates the exchange of the acetate ligand for the boryl group from B₂pin₂, a process driven by the high oxophilicity of boron. [6]The choice of a mild base like KOAc is critical to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronate ester with unreacted starting material. [6]3. Reductive Elimination : The final step where the desired aryl boronate ester is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Protocol: Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid Pinacol Ester
Materials:
-
Methyl 2-bromofuran-3-carboxylate (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-3 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
Anhydrous 1,4-Dioxane or DMSO
Procedure:
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask, add methyl 2-bromofuran-3-carboxylate, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuation and Backfill : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.
-
Solvent Addition : Add anhydrous dioxane (or DMSO) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting bromide. Reaction times typically range from 2 to 24 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude boronate ester can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Hydrolysis to Boronic Acid
The resulting pinacol ester is often used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed. A common method involves stirring the pinacol ester with an aqueous acid (e.g., 2M HCl) in a solvent like THF or acetone, followed by extraction.
Application in Suzuki-Miyaura Cross-Coupling
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is an ideal coupling partner for constructing C-C bonds with aryl or heteroaryl halides. The presence of the electron-withdrawing methoxycarbonyl group can influence reactivity, potentially making transmetalation more facile compared to electron-rich analogues under certain conditions. However, furan boronic acids, in general, can be susceptible to protodeboronation (replacement of the C-B bond with C-H), especially at elevated temperatures. [7]
The Suzuki-Miyaura Catalytic Cycle
The mechanism is analogous to the borylation reaction but involves the organoboronic acid as the transmetalating agent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Reagent Choice:
-
Base : A crucial role is played by the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). It activates the boronic acid by forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which dramatically accelerates the transmetalation step. [8]* Catalyst/Ligand : The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the oxidative addition and reductive elimination steps, allowing for lower reaction temperatures and shorter times, which helps to minimize protodeboronation of the sensitive furan boronic acid. [7][9]* Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, n-butanol) and water is common. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. []
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or Heteroaryl Halide (e.g., 4-bromoanisole) (1.0 eq)
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (or its pinacol ester) (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a modern pre-catalyst like XPhos Pd G2 (1-2 mol%))
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent System (e.g., Dioxane/Water 4:1, Toluene/Ethanol/Water)
Procedure:
-
Inert Atmosphere Setup : Combine the aryl halide, the furan boronic acid, the base, and the palladium catalyst in a Schlenk tube or reaction vial.
-
Evacuation and Backfill : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes, or perform three evacuate/backfill cycles.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Characterization and Quality Control
Confirming the identity and purity of the synthesized (3-(Methoxycarbonyl)furan-2-yl)boronic acid is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect to see characteristic signals for the two furan protons (likely doublets), the methoxy singlet (~3.8-4.0 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
-
¹³C NMR : Will show distinct signals for the furan carbons, the ester carbonyl carbon, and the methoxy carbon. The carbon attached to the boron atom will also have a characteristic chemical shift.
-
¹¹B NMR : A broad signal between 20-35 ppm is characteristic of trigonal boronic acids.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for determining the purity of the final product.
Conclusion
(3-(Methoxycarbonyl)furan-2-yl)boronic acid stands as a potent and versatile reagent for synthetic chemists. A thorough understanding of the mechanistic underpinnings of its synthesis via Miyaura borylation and its application in Suzuki-Miyaura coupling is essential for its effective use. By carefully selecting catalysts, bases, and reaction conditions, researchers can leverage this building block to construct novel molecular architectures for a wide range of applications, from pharmaceuticals to advanced materials. The protocols and insights provided herein serve as a foundational guide for chemists aiming to incorporate this valuable compound into their synthetic programs.
References
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GlobalChemMall. (n.d.). (3-methoxycarbonylfuran-2-yl)boronic acid. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). 3-(Methoxycarbonyl)furan-2-boronic acid CAS NO.868286-61-7. Retrieved January 20, 2026, from [Link]
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Angene. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7. Retrieved January 20, 2026, from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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A Technical Guide to the Stability and Storage of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its stability is a critical parameter that dictates its shelf-life and efficacy in chemical transformations. This guide provides a comprehensive overview of the factors influencing the stability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, recommended storage conditions, and best practices for handling to ensure its integrity for research and drug development applications. The insights presented are synthesized from established principles of boronic acid chemistry, with a focus on the unique structural attributes of this heteroaromatic compound.
Introduction: The Double-Edged Sword of Boronic Acid Reactivity
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility stems from the unique electronic nature of the boronic acid moiety, which allows for facile transmetalation with transition metal catalysts.[1][2] However, the very features that impart this desirable reactivity also render them susceptible to various degradation pathways.[3]
(3-(Methoxycarbonyl)furan-2-yl)boronic acid, with its furan ring, presents a specific set of stability challenges. Heteroaryl boronic acids, particularly those with the boronic acid group at the 2-position, are known to be less stable than their aryl counterparts. This guide will delve into the mechanistic underpinnings of these instabilities and provide actionable protocols to mitigate them.
Key Factors Influencing the Stability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
The stability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is not an intrinsic constant but is rather influenced by a confluence of environmental and structural factors. Understanding these factors is paramount to preserving the compound's integrity.
Inherent Structural Considerations
The furan ring in (3-(Methoxycarbonyl)furan-2-yl)boronic acid makes it a 2-heterocyclic boronic acid. This class of boronic acids is recognized for its inherent instability.[4] The proximity of the heteroatom to the boronic acid group can influence the electronic properties and reactivity of the C-B bond, often accelerating degradation.
Major Degradation Pathways
There are three primary pathways through which (3-(Methoxycarbonyl)furan-2-yl)boronic acid can degrade:
-
Protodeboronation: This is a common degradation route for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5][6][7][8][9] This process is often promoted by aqueous or protic media and can be catalyzed by acids, bases, or even transition metals.[5][6][8][9] For (3-(Methoxycarbonyl)furan-2-yl)boronic acid, this would result in the formation of methyl furan-3-carboxylate. The rate of protodeboronation is highly dependent on pH and the electronic nature of the aromatic ring.[5][9]
-
Oxidation: Boronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[3][10][11][12][13] This pathway leads to the formation of the corresponding alcohol (a phenol in the case of aryl boronic acids) and boric acid.[11] The oxidative instability of some boronic acids at physiological pH can be comparable to that of thiols.[11][12][13]
-
Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer called a boroxine.[1][14] While this is often a reversible process, it can complicate stoichiometry in reactions and affect the compound's physical properties.[14]
The interplay of these degradation pathways is visually summarized in the following diagram:
Recommended Storage and Handling Protocols
Given the inherent instabilities, stringent storage and handling procedures are essential to maximize the shelf-life and ensure the quality of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Long-Term Storage
For long-term storage, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C or -20 °C | Reduces the rate of all degradation pathways.[15] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Light | Protect from light | Light can potentially accelerate oxidative degradation. |
| Container | Tightly sealed, opaque container | Prevents exposure to air, moisture, and light.[16][17][18][19][20] |
Handling in the Laboratory
When handling (3-(Methoxycarbonyl)furan-2-yl)boronic acid for experimental use, adhere to the following best practices:
-
Work under an inert atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use anhydrous solvents: For reactions, use freshly distilled and dry solvents to minimize protodeboronation.
-
Minimize time on the benchtop: Weigh out the required amount of the boronic acid quickly and return the main container to storage promptly.
-
Avoid incompatible substances: Keep the boronic acid away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.[16]
Stability-Enhancing Alternatives
To circumvent the inherent instability of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, consider the use of more stable derivatives that can release the active boronic acid in situ.
-
Boronate Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can significantly enhance stability.[4][21] These esters are generally more resistant to protodeboronation and oxidation and can be easily purified by chromatography.[4]
-
Potassium Trifluoroborate Salts: These salts are often crystalline, air-stable solids that are more robust than the corresponding boronic acids.
The decision to use a more stable derivative will depend on the specific reaction conditions and the compatibility of the protecting group with the desired transformation.
Experimental Workflow for Stability Assessment
For critical applications, it may be necessary to perform a stability study on a batch of (3-(Methoxycarbonyl)furan-2-yl)boronic acid. The following is a general protocol for such an assessment.
Step-by-Step Protocol:
-
Initial Characterization (t=0):
-
Obtain a baseline purity profile of the boronic acid batch using HPLC/UPLC.
-
Record the ¹H and ¹¹B NMR spectra to confirm the structure.
-
Use LC-MS to identify any existing minor impurities.
-
-
Sample Preparation and Storage:
-
Aliquot samples of the boronic acid into separate vials for each storage condition and time point to avoid repeated opening and closing of a single container.
-
Store the vials under the different stress conditions (e.g., refrigerated, ambient, elevated temperature, high humidity, light exposure).
-
-
Time-Point Analysis:
-
At each scheduled time point, retrieve one vial from each storage condition.
-
Re-analyze the sample using the same analytical methods as in the initial characterization.
-
-
Data Analysis:
-
Compare the purity profiles over time for each condition.
-
Identify and quantify any new peaks that appear in the chromatograms, which may correspond to degradation products.
-
Use the LC-MS and NMR data to elucidate the structures of the major degradation products.
-
Conclusion
While (3-(Methoxycarbonyl)furan-2-yl)boronic acid is a powerful synthetic intermediate, its utility is intrinsically linked to its stability. As a 2-heterocyclic boronic acid, it is prone to protodeboronation, oxidation, and boroxine formation. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures under an inert atmosphere and protection from light and moisture—researchers can significantly mitigate these degradation pathways. For applications demanding the highest stability, the use of boronate esters or trifluoroborate salts should be considered. A thorough understanding of the chemistry of boronic acids is the foundation for their successful application in the synthesis of novel molecules that drive scientific advancement.
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Handling precautions for substituted furan-2-boronic acids
An In-Depth Technical Guide to the Safe Handling of Substituted Furan-2-Boronic Acids
Abstract
Substituted furan-2-boronic acids are indispensable reagents in modern synthetic chemistry, particularly as coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.[1] Their utility in the synthesis of pharmaceuticals and advanced materials is, however, counterbalanced by significant challenges related to their inherent instability.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and effective handling of this important class of compounds. It moves beyond a simple recitation of rules to explain the chemical principles underlying the required precautions, covering chemical stability, hazard assessment, personal protective equipment, storage, operational protocols, emergency procedures, and waste disposal. By integrating field-proven insights with authoritative data, this document aims to foster a culture of safety and enhance experimental reproducibility.
The Chemist's Dilemma: Utility vs. Instability
The furan-2-boronic acid moiety is a valuable building block, but its chemical nature presents a significant handling challenge. Understanding the root causes of its instability is the first step toward mitigating the risks.
The Double-Edged Sword of Reactivity
The utility of furan-2-boronic acids stems from the reactivity of the carbon-boron bond, which readily participates in transmetalation with palladium catalysts, enabling the formation of new carbon-carbon bonds.[3] This same reactivity, however, makes the molecule susceptible to degradation through several pathways, often accelerated by the very conditions used in synthesis (heat, base, presence of metal catalysts).[2]
Key Decomposition Pathways
Researchers must be vigilant for three primary modes of decomposition:
-
Protodeboronation: This is a frequent and often undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[4] This process not only consumes the starting material, leading to lower yields, but also complicates purification.[4] The reaction pH is a critical factor influencing the rate of protodeboronation.[4]
-
Oxidation: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic species, including reactive oxygen species (ROS).[5] This oxidative degradation can be a significant issue, compromising the purity and integrity of the reagent.[5]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered boroxine ring. While often reversible, this process complicates accurate weighing and stoichiometry calculations.
The inherent instability of 2-heterocyclic boronic acids like furan-2-boronic acid means that even under ambient, open-air benchtop conditions, significant decomposition can occur over a matter of days.[2]
Hazard Identification and Risk Assessment
While generally considered to have low acute toxicity, substituted furan-2-boronic acids are classified as hazardous chemicals that demand respectful handling.[6] All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[7]
Toxicological Profile
The primary health hazards are associated with irritation and potential mutagenicity.
-
Irritation: Furan-2-boronic acids are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) upon inhalation of dust particles.[8][9][10][11]
-
Mutagenicity: Studies have shown that some boronic acids are mutagenic in bacterial assays (Ames test).[12] While the mechanism of action may not involve direct covalent binding to DNA and the direct genotoxic hazard to humans is not fully elucidated, this finding necessitates handling these compounds with appropriate caution to minimize exposure.[12]
-
Acute Toxicity: Comprehensive data on oral, dermal, and inhalation toxicity is often unavailable for specific substituted derivatives, reinforcing the need for conservative safety measures.[8][13]
GHS Hazard Classification
The typical Globally Harmonized System (GHS) classification for furan-2-boronic acid is summarized below. Users must always consult the specific Safety Data Sheet (SDS) for the particular substituted derivative they are handling.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Data sourced from representative Safety Data Sheets.[8][10][11]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety management relies on a layered approach, prioritizing engineering solutions over procedural controls and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of solid furan-2-boronic acids and their solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13] This is the primary defense against inhaling hazardous dust or vapors.
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[14]
Administrative Controls
-
Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the handling, storage, and disposal of these reagents.
-
Training: All personnel must be trained on the specific hazards outlined in the SDS and the procedures detailed in the laboratory's SOPs.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure during handling. Never wear contact lenses when handling these chemicals unless also wearing splash-proof goggles.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8][15] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[16] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are required. | Protects skin from accidental spills and contact.[16] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) when handling the solid compound outside of a fume hood or when dust generation is likely.[8][16] | Minimizes the risk of inhaling irritant dust particles. |
Standard Operating Procedure: From Vial to Reaction
Adherence to a strict operational protocol is crucial for both safety and experimental success.
Long-Term Storage and Inventory Management
Proper storage is critical to preserving the chemical integrity of furan-2-boronic acids.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended to slow decomposition. Avoid exposure to high heat or direct sunlight.[17][18]
-
Atmosphere: These compounds are often hygroscopic (absorb moisture from the air) and can be air-sensitive.[17][18][19] Store in tightly closed, airtight containers.[13][17] Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[16][19] The use of desiccant packets can help prevent moisture absorption.[17]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18][19]
Step-by-Step Protocol: Weighing and Transferring Solid Furan-2-Boronic Acids
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Confirm the location of the nearest eyewash station and safety shower.
-
Don PPE: Don all required PPE as specified in Section 3.3.
-
Equilibration: If the reagent is stored in a refrigerator or freezer, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Optional but Recommended): For sensitive reactions, perform weighing and transfer operations within a glovebox under an inert atmosphere.
-
Weighing: In a fume hood, carefully transfer the desired amount of the solid to a tared weighing vessel. Minimize dust generation and accumulation by using a spatula and avoiding agitation.[13][16]
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Closure: Immediately and tightly reseal the main reagent container, purging with an inert gas if possible before sealing.
-
Cleanup: Decontaminate the spatula and weighing vessel. Clean the balance and surrounding work area of any residual dust.
-
Doff PPE: Remove gloves and lab coat before leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[14][15]
Workflow for Safe Handling
Caption: Standard workflow for handling solid furan-2-boronic acids.
Mitigating Instability: The Use of Stable Surrogates
For reactions that are sensitive to boronic acid decomposition (e.g., those requiring high temperatures or long reaction times), using more stable derivatives is a superior strategy.[2] These surrogates protect the boronic acid functionality and release it slowly in situ under the reaction conditions.
Common Stable Derivatives
-
Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol (like pinacol), these esters are generally stable enough for purification by column chromatography and are less prone to decomposition.[20]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often indefinitely storable on the benchtop under air.[2] They are unreactive under many anhydrous cross-coupling conditions and can be deprotected using mild aqueous bases to slowly release the active boronic acid.[2]
-
Potassium Trifluoroborates (R-BF₃K): These salts are highly stable to both air and moisture, making them easy to handle and store. They serve as excellent "protected" forms of boronic acids for various C-C bond formations.
Comparative Stability
| Compound Type | Benchtop Stability (Solid, Air) | Susceptibility to Protodeboronation | Notes |
| Furan-2-Boronic Acid | Low (significant decomposition in days)[2] | High | Hygroscopic, prone to oxidation and trimerization.[17] |
| Furan-2-Boronic Acid Pinacol Ester | Moderate to High | Lower | More compatible with chromatography and many synthetic steps. |
| Furan-2-yl MIDA Boronate | Very High (indefinitely stable)[2] | Very Low (requires deprotection) | Ideal for slow-release applications and iterative cross-couplings.[2] |
| Potassium 2-Furyltrifluoroborate | Very High | Very Low (requires activation) | Stable, crystalline solids with excellent shelf life. |
Decision Logic for Reagent Selection
Caption: Decision flowchart for selecting the appropriate boronic acid reagent.
Emergency Preparedness and Waste Disposal
Spill Management Protocol
For small spills of solid material:
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Wear PPE: At a minimum, wear gloves, eye protection, and a lab coat. A respirator may be necessary if a significant amount of dust is generated.[16]
-
Contain and Clean: Avoid generating dust.[16] Gently sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[14][16]
-
Decontaminate: Clean the spill area with soap and water.
-
For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) office immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8][16]
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[16]
Decontamination and Waste Disposal
-
Waste Classification: All furan-2-boronic acid waste, including grossly contaminated materials and spill cleanup debris, must be treated as hazardous chemical waste.[14]
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[21] Do not mix with other waste streams unless approved by your EHS office.[21]
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[15] Always consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[11][14]
-
Container Rinsing: Empty containers that held these chemicals must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[21]
Conclusion
Substituted furan-2-boronic acids are powerful tools in the synthetic chemist's arsenal. However, their inherent instability and potential hazards necessitate a handling approach grounded in a deep understanding of their chemical properties. By implementing robust engineering controls, adhering to strict operational protocols, utilizing appropriate personal protective equipment, and considering the strategic use of stable surrogates, researchers can safely and effectively harness the synthetic potential of these valuable compounds while ensuring personal safety and experimental integrity.
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Reactivity profile of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
An In-Depth Technical Guide to the Reactivity Profile of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Executive Summary
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a versatile heterocyclic building block of increasing importance in medicinal chemistry and materials science.[][2][3] Its unique electronic and structural features—a π-rich furan core, a C2-boronic acid moiety, and an adjacent C3-electron-withdrawing methoxycarbonyl group—govern a nuanced reactivity profile. This guide provides a comprehensive analysis of its synthesis, stability, and key chemical transformations. We delve into the mechanistic underpinnings of its participation in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, offering field-proven insights and detailed protocols. A critical examination of protodeboronation, a prevalent side reaction for this class of compounds, is also presented to empower researchers to optimize reaction outcomes and ensure procedural robustness.
Introduction: A Molecule of Strategic Importance
The furan scaffold is a privileged motif in numerous natural products and pharmaceutically active compounds.[4] The functionalization of this core via carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of modern synthetic chemistry. Boronic acids have emerged as indispensable reagents in this context, primarily due to their versatile reactivity, general stability, and low toxicity.[2][5]
(3-(Methoxycarbonyl)furan-2-yl)boronic acid presents a unique case study. The boronic acid at the C2 position is the primary site for cross-coupling reactions. However, its reactivity is modulated by two competing factors: the inherent aromaticity and π-electron richness of the furan ring, which facilitates electrophilic attack, and the strong electron-withdrawing nature of the adjacent methoxycarbonyl group.[6] This substitution deactivates the ring towards certain electrophilic reactions but also significantly influences the stability of the crucial carbon-boron bond, making the molecule susceptible to decomposition pathways that must be carefully managed.[7] Understanding this delicate electronic balance is paramount for its effective utilization in complex synthetic campaigns.
Synthesis, Properties, and Stability Considerations
Synthesis Pathway
The most common and reliable synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid begins with the commercially available methyl 2-bromofuran-3-carboxylate. The synthesis proceeds via a halogen-metal exchange followed by electrophilic trapping with a borate ester.
Figure 1: General synthetic workflow for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation of the furan ring is highly exothermic and the resulting organolithium species is thermally unstable. Performing the reaction at low temperatures is critical to prevent decomposition and unwanted side reactions.
-
Borate Ester: Triisopropyl borate is a common choice due to its steric bulk, which helps prevent the formation of over-borylated species (ate complexes) that can be difficult to hydrolyze.
-
Aqueous Acid Workup: The hydrolysis of the intermediate boronate ester to the final boronic acid is typically accomplished with a mild acid.
Physicochemical Properties & Stability
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 868286-61-7 | [][8][9][10] |
| Molecular Formula | C₆H₇BO₅ | [][8] |
| Molecular Weight | 169.93 g/mol | [][8] |
| Appearance | Off-white to pale cream solid | [11] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Critical Insight: The Challenge of Protodeboronation
The primary challenge in handling and using (3-(Methoxycarbonyl)furan-2-yl)boronic acid is its susceptibility to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond. Furan-2-boronic acids are notoriously unstable, and this instability is often exacerbated by electron-withdrawing substituents.[4][12]
This decomposition can be accelerated by:
-
Aqueous Base: Base-promoted protodeboronation is a significant issue, particularly for electron-deficient arylboronic acids.[13][14] This has profound implications for Suzuki-Miyaura coupling, which requires basic conditions.
-
Aqueous Acid: While many arylboronic acids are relatively stable in mild acid, strong acidic conditions can also promote C-B bond cleavage.[14][15]
-
Heat: Thermal decomposition can occur, especially in the presence of protic solvents.
To mitigate this instability, N-methyliminodiacetic acid (MIDA) boronates have been developed as exceptionally air-stable surrogates that slowly release the active boronic acid in situ under specific reaction conditions, thereby minimizing decomposition.[12]
Figure 2: The competing protodeboronation pathway.
Reactivity Profile: Key Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl systems.[16]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Expert Commentary on Protocol Optimization: The success of the Suzuki-Miyaura coupling with this substrate hinges on promoting the desired catalytic cycle while suppressing protodeboronation.
-
Catalyst/Ligand Choice: A high-turnover palladium catalyst and an electron-rich, bulky phosphine ligand (e.g., SPhos, RuPhos) are often required.[4] The bulky ligand accelerates the rate-limiting reductive elimination step, preventing the palladium complex from lingering in solution where it could participate in side reactions.
-
Base Selection: The choice of base is a delicate balance. A strong base is needed to activate the boronic acid for transmetalation, but an overly aggressive aqueous base will accelerate protodeboronation.[13][14] Anhydrous conditions using bases like K₃PO₄ or Cs₂CO₃ are often preferred. The use of potassium trimethylsilanolate (TMSOK) in ethereal solvents has also been shown to improve reaction times and yields for unstable boronic esters.[17]
-
Solvent: Aprotic solvents such as dioxane, THF, or toluene are standard. The inclusion of a minimal amount of water can sometimes be necessary to facilitate the dissolution of the base and promote the hydrolysis of boroxine impurities, but excess water should be avoided.
Protocol: Suzuki-Miyaura Coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with an Aryl Bromide
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., RuPhos, 2-6 mol%).[4]
-
Solvent Addition: Add anhydrous solvent (e.g., ethanol or dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Chan-Lam C-N and C-O Coupling
The Chan-Lam coupling provides a powerful, copper-catalyzed alternative to palladium-based methods for forming aryl-heteroatom bonds.[18][19] It is particularly useful for coupling with amines, amides, and phenols under mild conditions, often open to the air.[19][20]
The mechanism is thought to proceed through a Cu(II) or a Cu(I)/Cu(III) catalytic cycle, where the copper center mediates the coupling of the boronic acid with the N-H or O-H nucleophile.[19][20]
Figure 4: General schematic for a Chan-Lam coupling reaction.
Expert Commentary on Protocol Optimization:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst, used in either catalytic or stoichiometric amounts.[20]
-
Oxidant: The reaction is typically run open to the air, as molecular oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[18]
-
Base and Ligands: A mild base, such as pyridine or triethylamine, is often employed. Pyridine can also serve as a ligand to stabilize the copper intermediates.[19]
-
Substrate Scope: The Chan-Lam coupling is tolerant of a wide range of functional groups and is effective for coupling with primary and secondary amines, anilines, amides, and phenols.[18][21]
Protocol: Chan-Lam N-Arylation with an Aliphatic Amine
-
Preparation: To a round-bottom flask, add (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv), copper(II) acetate (Cu(OAc)₂, 1.0 equiv), and activated 4 Å molecular sieves.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM). Add the aliphatic amine (1.2 equiv) followed by pyridine (2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the N-arylated furan product.
Conclusion
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a highly valuable synthetic intermediate whose reactivity is defined by a delicate interplay of electronic effects. While its primary utility lies in palladium- and copper-catalyzed cross-coupling reactions, its application requires a sophisticated understanding of its inherent instability. The propensity for protodeboronation, particularly under the basic conditions required for many key transformations, is a critical parameter that must be managed through careful selection of catalysts, ligands, bases, and anhydrous conditions. By leveraging the insights and protocols detailed in this guide, researchers can effectively harness the synthetic potential of this versatile building block to advance programs in drug discovery and materials science.
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Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
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Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
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Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
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Perrin, D. M., & Biscoe, M. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1288. [Link]
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Zhang, J., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Angewandte Chemie. [Link]
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Various Authors. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. organic-chemistry.org. [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. en.wikipedia.org. [Link]
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Kumar, A., & Kumar, V. (2021). Synthetic applications and methodology development of Chan–Lam coupling: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1195-1229. [Link]
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NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. nro-chem.com. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Linda, P., & Marino, G. (1967). Relative reactivities of thiophen, furan, and pyrrole rings in electrophilic substitutions: bromination of the 2-methoxycarbonyl derivatives. Chemical Communications (London), 499. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Yields with 3-Furanylboronic Acid in Suzuki Coupling. pharmachems.com. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. youtube.com. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Ghaffari, B., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 246-261. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
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Kaur, H., & Singh, R. (2012). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Journal of Chemical Education, 89(10), 1321-1323. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Angene. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid. angenechemical.com. [Link]
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National Center for Biotechnology Information. (n.d.). Furan-2-boronic acid. PubChem Compound Database. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. organic-chemistry.org. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate its unambiguous identification and use in research and development.
Compound Identity:
-
Name: (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Introduction and Molecular Structure
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a bifunctional molecule featuring a furan core substituted with a boronic acid at the 2-position and a methyl ester at the 3-position. This substitution pattern makes it a versatile reagent, particularly for introducing a furan-3-carboxylate moiety into complex molecules via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The accurate characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps.
The structure combines three key functional groups that give rise to a distinct spectroscopic fingerprint:
-
Furan Ring: An aromatic five-membered heterocycle.
-
Methoxycarbonyl Group (-COOCH₃): An ester functionality.
-
Boronic Acid Group (-B(OH)₂): A Lewis acidic functional group capable of intermolecular interactions.
Caption: 2D Structure of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Causality in Experimental Choices: The choice of solvent is critical for boronic acids. Due to their tendency to form cyclic anhydrides (boroxines) upon dehydration, spectra in aprotic solvents like CDCl₃ can be complex or uninterpretable.[5] Using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ can break up these oligomers, providing sharper, more representative spectra.[5]
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
Predicted NMR Data and Interpretation
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | 7.8 - 8.2 | d | H-5 | The proton at C-5 is adjacent to the ring oxygen, leading to a downfield shift. It couples with H-4. |
| 6.5 - 6.8 | d | H-4 | The proton at C-4 is coupled to H-5. Its chemical shift is typical for furan protons.[6][7] | |
| 3.8 - 3.9 | s | -OCH₃ | The methyl protons of the ester group appear as a singlet in a characteristic region. | |
| 8.0 - 9.0 (broad) | s | -B(OH)₂ | The hydroxyl protons on the boron atom are acidic and exchangeable, resulting in a broad signal that may not always be observed. | |
| ¹³C NMR | 162 - 165 | s | C=O | The carbonyl carbon of the ester group is significantly deshielded. |
| 145 - 150 | s | C-5 | The furan carbon adjacent to the oxygen (C-5) appears at a downfield chemical shift.[8] | |
| 125 - 130 | s | C-3 | The furan carbon bearing the ester group. | |
| 115 - 120 | s | C-4 | The furan carbon at position 4.[8][9] | |
| 100 - 110 (broad) | s | C-2 | The carbon atom directly attached to the boron is often broad due to quadrupolar relaxation of the boron nucleus. | |
| 51 - 53 | s | -OCH₃ | The carbon of the ester's methyl group. | |
| ¹¹B NMR | 28 - 33 | s (broad) | -B(OH)₂ | This chemical shift range is characteristic of aryl and heteroaryl boronic acids.[10][11] |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Trustworthiness of Protocol: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) is always collected and subtracted from the sample spectrum. This ensures that the observed absorption bands originate solely from the sample, providing a self-validating system against environmental contaminants.
Experimental Protocol: ATR-FTIR Data Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.
IR Data Interpretation
The IR spectrum of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is dominated by absorptions from its three key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydrogen-bonded hydroxyl groups of the boronic acid, -B(OH)₂.[12][13] |
| 3150 - 3100 | Medium | C-H Stretch | Aromatic C-H stretch from the furan ring. |
| 2960 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H stretch from the methyl ester group (-OCH₃). |
| 1730 - 1710 | Strong, Sharp | C=O Stretch | Carbonyl stretch of the methoxycarbonyl (ester) group.[10] |
| 1580 - 1450 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations of the furan core. |
| 1400 - 1330 | Strong, Broad | B-O Stretch | Asymmetric stretching of the B-O bonds in the boronic acid moiety.[13][14] |
| 1300 - 1100 | Strong | C-O Stretch | Asymmetric and symmetric C-O stretching from the ester and the furan ether linkage.[15] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Expertise & Experience: Electrospray ionization (ESI) is a preferred "soft" ionization technique for boronic acids as it often preserves the molecular ion.[16][17] Under ESI conditions, boronic acids can form adducts with solvents or lose water, and understanding these behaviors is key to correct interpretation.[16][17]
Experimental Protocol: ESI-MS Data Acquisition
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation
The molecular weight is 169.93 Da. The presence of boron with its two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern for boron-containing fragments.
| m/z (relative to ¹¹B) | Ion Formula | Identity / Origin |
| 170.04 | [C₆H₇BO₅]⁺ | Molecular Ion (M⁺) |
| 169.03 | [C₆H₆BO₅]⁻ | [M-H]⁻ (Observed in negative ion mode) |
| 152.03 | [C₆H₅BO₄]⁺ | Loss of H₂O (18 Da) from M⁺ |
| 139.02 | [C₅H₄BO₄]⁺ | Loss of OCH₃ (31 Da) from M⁺ |
| 111.03 | [C₅H₄BO₂]⁺ | Loss of COOCH₃ (59 Da) from M⁺ |
A plausible fragmentation pathway involves the initial loss of neutral molecules like water or radicals from the functional groups.
Caption: Plausible fragmentation pathways in mass spectrometry.[18][19]
Conclusion
The structural confirmation of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹¹B NMR provides direct evidence of the boronic acid moiety. IR spectroscopy validates the presence of key functional groups (O-H, C=O, B-O), and mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques provide a robust analytical package for quality control and characterization, ensuring the material's suitability for its intended applications in research and drug development.
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D. Trauner, et al. (2021). Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]
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B. Wang, et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link]
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ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO). Available at: [Link]
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J. V. Badding, et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]
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A. A. El-Remaily, et al. (2019). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules. Available at: [Link]
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Fanniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]
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M. Drozd, et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectrum of boric acid. Available at: [Link]
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S. L. Akolgo, et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Available at: [Link]
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B. Wang, et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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ChemSrc. (n.d.). (3-(methoxycarbonyl)furan-2-yl)boronic acid. Available at: [Link]
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E. Şaş, et al. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science. Available at: [Link]
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ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. Available at: [Link]
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Angene. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid. Available at: [Link]
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Literature review on the discovery of functionalized furan boronic acids
An In-depth Technical Guide to the Discovery and Synthesis of Functionalized Furan Boronic Acids
Foreword: The Furan Moiety and the Rise of Boron
In the landscape of pharmaceutical and materials science, the furan ring is a privileged scaffold. Its presence in numerous natural products, fragrances, and blockbuster drugs underscores its importance.[1] The challenge for synthetic chemists has always been the efficient and precise functionalization of this aromatic heterocycle. Parallel to this, the ascent of boronic acids as indispensable tools in modern organic synthesis has been nothing short of revolutionary.[2] Their role as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction provides a powerful method for constructing carbon-carbon bonds, the very backbone of complex organic molecules.[2][3]
This guide charts the scientific journey of a specific, highly valuable class of reagents: functionalized furan boronic acids. We will explore the evolution of their synthesis from early, challenging methods to the elegant and efficient catalytic strategies employed today. This is not merely a collection of protocols, but a narrative of problem-solving, revealing the causality behind the experimental choices that have made these reagents accessible and indispensable to researchers in drug development and beyond.
The Genesis: Early Attempts and the Inherent Stability Challenge
The initial forays into the synthesis of furan boronic acids were rooted in classic organometallic chemistry: the formation of an organolithium species followed by electrophilic trapping with a borate ester.[4] A representative and historically significant target, 5-formyl-2-furylboronic acid, illustrates the formidable challenges of this era.
One of the first documented methods involved the metalation of 2-formyl-5-bromofuran with butylithium at cryogenic temperatures, followed by a reaction with n-butyl borate. The outcome was a mere 15% yield of the desired boronic acid after a difficult work-up.[5][6] An alternative route, starting from furfural, required the protection of the aldehyde as a diethyl acetal before metalation with butyllithium at -40°C and subsequent borylation.[5][6]
These early protocols were fraught with difficulties that limited their practical application:
-
Harsh Reaction Conditions: The necessity for cryogenic temperatures (often below -70°C) and the use of pyrophoric reagents like butyllithium made scalability and safety major concerns.[6]
-
Poor Yields and Reproducibility: The reactions were often capricious, with low isolated yields being the norm.[5]
-
The Core Problem - Instability: The most significant hurdle was the inherent instability of the furan boronic acid products themselves.[1] They are highly susceptible to protodeboronation (loss of the boronic acid group), particularly in the presence of moisture, acid, or heat.[7] This instability often necessitated their immediate use in subsequent reactions without isolation, making characterization and storage nearly impossible.[5][6]
This fundamental instability meant that for many years, functionalized furan boronic acids were considered "cost-prohibitive" and difficult-to-handle intermediates, hampering their widespread adoption.[5]
Caption: Simplified workflow for Ir-catalyzed C-H borylation of furan.
Field-Proven Methodologies: Key Experimental Protocols
Trustworthiness in science is built on reproducible, self-validating protocols. The following methods represent robust and commonly employed procedures for the synthesis of functionalized furan boronate esters.
Protocol 1: Modern Palladium-Catalyzed Miyaura Borylation of a Halofuran
This method is the workhorse for converting readily available bromofurans into their corresponding boronate esters, which are more stable surrogates for the boronic acids.
-
Objective: To synthesize furan-3-boronic acid pinacol ester from 3-bromofuran.
-
Reaction: Pd-catalyzed cross-coupling of 3-bromofuran with bis(pinacolato)diboron.
-
Causality of Reagents:
-
Pd(dppf)Cl₂: A robust palladium catalyst that is effective for cross-coupling reactions. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Bis(pinacolato)diboron (B₂pin₂): The source of the boronate ester group. It is a stable, solid reagent.
-
Potassium Acetate (KOAc): A mild base required for the transmetalation step of the catalytic cycle. It is essential for regenerating the active catalyst.
-
Dioxane: A common aprotic solvent that effectively dissolves the reactants and is stable at the required reaction temperature.
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 3-bromofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst and reagents.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure furan-3-boronic acid pinacol ester.
-
Protocol 2: Iridium-Catalyzed C–H Borylation of a Substituted Furan
This protocol demonstrates the state-of-the-art method for directly functionalizing a furan C-H bond, avoiding the need for a halogenated precursor.
-
Objective: To synthesize 2-methylfuran-5-boronic acid pinacol ester from 2-methylfuran.
-
Reaction: Direct Ir-catalyzed borylation of the C5-H bond of 2-methylfuran.
-
Causality of Reagents:
-
[Ir(COD)OMe]₂: The iridium precursor, which forms the active catalyst in situ.
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine): A sterically hindered ligand that enhances the catalyst's activity and stability, and plays a key role in directing the regioselectivity. [8] * Cyclohexane: A non-polar solvent suitable for this type of C-H activation chemistry.
-
-
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, add [Ir(COD)OMe]₂ (0.015 eq) and dtbpy (0.03 eq) to a reaction vessel.
-
Add anhydrous cyclohexane, followed by 2-methylfuran (1.0 eq) and bis(pinacolato)diboron (1.0 eq).
-
Seal the vessel and remove it from the glovebox.
-
Stir the mixture at room temperature for 18-24 hours. The reaction is typically run at ambient temperature, showcasing the mildness of the method.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or, in some cases, used directly if the conversion is high.
-
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary utility of furan boronic acids and their esters is in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures containing a furan ring. This is a cornerstone of modern drug discovery. [3][9]
Caption: General scheme for the application of furan boronic acids.
The yields for these reactions are typically high, demonstrating the efficiency of this method for constructing molecules relevant to medicinal chemistry.
Conclusion and Future Horizons
The discovery and development of synthetic routes to functionalized furan boronic acids is a compelling story of scientific progress. We have moved from challenging, low-yielding syntheses of unstable compounds to highly efficient, mild, and robust catalytic methods that produce bench-stable reagents. The key breakthroughs—the development of stable boronate esters and surrogates, and the advent of catalytic C–H borylation—have fundamentally changed the accessibility of these vital building blocks.
Looking forward, research will likely focus on employing more sustainable and cost-effective catalysts, such as those based on nickel, which are already showing promise. [10][11]Furthermore, novel methods like decarboxylative borylation, which can convert abundant carboxylic acids into boronic acids, may open up entirely new avenues for synthesizing novel furan-based structures. [12]The continued innovation in this field ensures that functionalized furan boronic acids will remain at the forefront of chemical synthesis, empowering the discovery of the next generation of medicines and materials.
References
- Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
-
3-Furanyl-Boronic acid. ChemBK. [Link]
-
Borylation. Wikipedia. [Link]
- Method of producing 5-formyl-2-furylboronic acid.
-
(PDF) Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]
- Method of producing 5-formyl-2-furylboronic acid.
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Boronic Acids and Furans. ResearchGate. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines. Royal Society of Chemistry. [Link]
-
The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]
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Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. [Link]
-
Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
-
Design and discovery of boronic acid drugs. PubMed. [Link]
-
Preparation and Properties of Furan. SlideShare. [Link]
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Design and discovery of boronic acid drugs. ResearchGate. [Link]
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The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. ChemBeast. [Link]
-
Furan. Organic Syntheses. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Bentham Science. [Link]
-
Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. [Link]
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Methodological & Application
(3-(Methoxycarbonyl)furan-2-yl)boronic acid Suzuki coupling protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Introduction: Harnessing a Versatile Heterocyclic Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated systems, and complex molecular architectures, earning its inventors the 2010 Nobel Prize in Chemistry.[2][3]
This guide focuses on a specific, highly valuable substrate: (3-(Methoxycarbonyl)furan-2-yl)boronic acid . This molecule is a potent building block in medicinal chemistry and materials science, enabling the incorporation of a substituted furan moiety into larger structures.[5][6][7][8] Furan rings are prevalent in numerous biologically active compounds and functional materials. However, the use of heteroaryl boronic acids, particularly those derived from furan, presents unique challenges that require a nuanced understanding of the reaction mechanism and careful optimization of conditions.[9][10] The primary obstacle is the propensity of the furan boronic acid to undergo protodeboronation, a side reaction that cleaves the carbon-boron bond and halts the desired coupling process.[11]
As a senior application scientist, this document provides not just a protocol, but a comprehensive strategic guide. It explains the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to optimizing any specific application. The reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[11]
The three key steps are:
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl bromide), forming a Pd(II) intermediate.[1]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[1][12]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Principles for Coupling with Furan Boronic Acids
Success with (3-(Methoxycarbonyl)furan-2-yl)boronic acid hinges on mitigating side reactions while promoting the desired catalytic cycle.
The Challenge of Protodeboronation
Protodeboronation is the most significant competing reaction, wherein the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner. Furan boronic acids are especially susceptible due to the electron-rich nature of the furan ring.[11]
-
Causality : The mechanism often involves protonolysis of the C-B bond, which can be accelerated by heat, extended reaction times, and certain aqueous basic conditions.[9] The goal is to make the rate of transmetalation significantly faster than the rate of protodeboronation.
Strategic Selection of Reaction Components
The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a coordinated strategy to favor the Suzuki coupling over degradation pathways.
| Component | Strategic Function & Rationale | Recommended Choices |
| Palladium Source | The source of the active Pd(0) catalyst. Pre-catalysts are often preferred as they form the active Pd(0) species rapidly and cleanly, minimizing side reactions. | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3/G4)[1][9] |
| Ligand | Crucial for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination, increasing the overall catalytic turnover and outcompeting protodeboronation. | Biaryl Phosphines: XPhos, SPhos, RuPhos.[9] These are often the ligands of choice for challenging heteroaryl couplings. |
| Base | Essential for activating the boronic acid for transmetalation. The choice must balance sufficient reactivity with substrate stability. Strong hydroxides can hydrolyze the ester group on the furan ring. | Carbonates: K₂CO₃, Cs₂CO₃. Phosphates: K₃PO₄ (often an excellent choice for sensitive substrates). Fluorides: KF can be effective, especially when ester hydrolysis is a concern.[12] |
| Solvent | Solubilizes reactants and influences reaction kinetics. Anhydrous conditions can be beneficial, but aqueous mixtures often accelerate the reaction.[2] A degassed solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst. | Ethers: Dioxane, THF. Aromatics: Toluene. Aqueous Mixtures: Dioxane/H₂O, n-Butanol/H₂O. |
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with an aryl bromide. Optimization may be required for different coupling partners.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Reagents and Stoichiometry
| Reagent | Purpose | Equivalents | Mol% |
| Aryl/Heteroaryl Halide | Electrophile | 1.0 | - |
| (3-(Methoxycarbonyl)furan-2-yl)boronic acid | Nucleophile | 1.2 - 1.5 | - |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst | - | 1 - 3 mol% |
| Base (e.g., K₃PO₄) | Activator | 2.0 - 3.0 | - |
| Solvent (e.g., Dioxane) | Medium | - | (~0.1 M) |
Note: Using a slight excess of the boronic acid can help compensate for any protodeboronation.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition : Add the required volume of degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction : Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-12 hours).
-
Monitoring : Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS to determine the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered when working with furan boronic acids.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Protodeboronation of the boronic acid. 2. Catalyst inactivity. 3. Suboptimal ligand for the substrate. | 1. Lower the temperature (e.g., 80 °C). Shorten reaction time by using a more active catalyst system. Use a more stable boronic acid derivative like a pinacol or MIDA ester.[11] 2. Ensure rigorous anaerobic conditions . Use a modern palladium pre-catalyst for efficient generation of active Pd(0). 3. Screen bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos .[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[11] 2. Inefficient reduction of a Pd(II) source to Pd(0).[13] | 1. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly forms the active species. |
| Ester Hydrolysis | The base is too strong or the reaction temperature is too high for the methoxycarbonyl group. | Switch to a milder base like K₃PO₄ or powdered KF .[12] Attempt the reaction at a lower temperature for a longer duration. |
| Dehalogenation of Starting Material | A side reaction where the halide is replaced by a hydrogen atom.[11] | This can be complex. Try screening different bases or ligands. Sometimes a change in solvent can alter the reaction pathway. |
Conclusion
The Suzuki-Miyaura coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid is a powerful transformation that requires a scientifically grounded approach. Success is predicated on understanding and mitigating the primary side reaction of protodeboronation. By employing highly active palladium pre-catalysts with bulky, electron-rich ligands, selecting an appropriate base, and maintaining rigorous inert conditions, researchers can effectively harness this versatile building block. The protocols and strategies outlined in this guide provide a comprehensive framework for achieving high yields and purity, enabling the efficient synthesis of complex molecules for drug discovery and materials science.
References
- Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchG
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed.
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem.
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Public
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids - PolyU Institutional Research Archive.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - NIH.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- B-Alkyl Suzuki Couplings - Macmillan Group.
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchG
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Catalytic and Biological Applic
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Furan-2-Boronic Acids
Introduction: The Significance of Furan Scaffolds and the Suzuki-Miyaura Coupling
Furan-containing molecules are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and materials.[1] Their unique electronic properties and ability to participate in various chemical transformations make them invaluable building blocks in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2][3] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide.[2]
However, the application of this powerful reaction to furan-2-boronic acids presents a distinct set of challenges. Furan-2-boronic acid is notoriously unstable and prone to decomposition, primarily through a process called protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This decomposition is often accelerated by the elevated temperatures and basic conditions typically employed in Suzuki-Miyaura couplings, leading to low yields of the desired product.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key considerations and detailed protocols for successfully employing palladium catalysts in the cross-coupling of furan-2-boronic acids. We will delve into the reaction mechanism, strategies to mitigate instability, selection of optimal catalyst systems, and a step-by-step experimental protocol, supported by a troubleshooting guide to navigate common experimental hurdles.
Understanding the Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation : The furan-2-boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the furan ring to the Pd(II) complex, displacing the halide.[5]
-
Reductive Elimination : The two organic groups (the aryl and the furanyl) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The instability of furan-2-boronic acid primarily impacts the transmetalation step. If the boronic acid decomposes before it can react with the palladium complex, the catalytic cycle is halted, leading to poor product formation.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of furan-2-boronic acid.
Key Strategies for Success: Overcoming Instability
The central challenge in coupling furan-2-boronic acids is mitigating their decomposition. The most effective strategies revolve around accelerating the desired cross-coupling reaction so that it outpaces the rate of protodeboronation.
-
Use of Highly Active Precatalysts : Modern palladium precatalysts are designed to rapidly generate the active Pd(0) species under mild conditions.[4][6] This allows the reaction to proceed quickly at lower temperatures, minimizing the thermal decomposition of the boronic acid.[4][6]
-
Lower Reaction Temperatures : Whenever possible, reactions should be conducted at room temperature or slightly elevated temperatures (e.g., 40 °C).[6] High temperatures significantly accelerate protodeboronation.
-
Shortened Reaction Times : Efficient catalyst systems enable shorter reaction times, reducing the exposure of the unstable boronic acid to the reaction conditions.[4][6]
-
Use of Stable Boronic Acid Surrogates : An alternative approach is to use more stable derivatives of furan-2-boronic acid. These reagents release the active boronic acid species slowly in situ. Examples include:
-
Potassium 2-furyltrifluoroborate : These salts are generally more stable than the corresponding boronic acids.[7]
-
MIDA boronates : N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly hydrolyze under basic conditions to release the boronic acid, keeping its concentration low throughout the reaction.[7][8]
-
Selection of Palladium Catalysts, Ligands, and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction.
Catalyst and Ligand Selection : The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For challenging couplings involving heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often preferred.
| Catalyst/Precatalyst | Ligand | Typical Coupling Partners | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos | Aryl chlorides, bromides, and triflates | High activity, enabling low temperature and fast reactions.[4][6] |
| XPhos Palladacycle Precatalysts | (Integrated) | Aryl and heteroaryl chlorides and bromides | Air- and moisture-stable, rapid generation of active Pd(0).[4][6] |
| PdCl₂(dppf) | dppf | Aryl bromides and iodides | A classic, reliable system, though may require higher temperatures. |
| Pd(PPh₃)₄ | PPh₃ | Aryl iodides and bromides | Commercially available and widely used, but often less active for challenging substrates. |
Base and Solvent Selection : The base is essential for activating the boronic acid for transmetalation.[5] The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aqueous solvent mixtures are often beneficial.[1]
| Base | Common Solvents | Comments |
| K₃PO₄ (Potassium Phosphate) | THF/water, Dioxane/water | A moderately strong base, often effective at lower temperatures and minimizes side reactions.[6] |
| K₂CO₃ (Potassium Carbonate) | n-Butanol/water, Toluene/water, DMF | A common and effective base, particularly in aqueous solvent systems.[1] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene, THF | A stronger base that can be effective for less reactive coupling partners.[9][10] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with furan-2-boronic acid using a modern palladium precatalyst. Note : This protocol should be adapted and optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Furan-2-boronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
Solvent (e.g., THF/water mixture, typically 2:1 or 4:1 v/v), degassed
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), furan-2-boronic acid (1.5 mmol), the palladium precatalyst (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition : Add the degassed solvent (e.g., 4 mL THF and 1 mL water) via syringe.
-
Reaction : Stir the mixture at the desired temperature (start with room temperature or 40 °C). The reaction should be monitored for completion by TLC or GC-MS. Typical reaction times can range from 30 minutes to a few hours.[6]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Decomposition of Furan-2-Boronic Acid : The primary cause is often protodeboronation due to high temperature or prolonged reaction time. | 1. Lower the reaction temperature to room temperature or 40°C.[6]2. Use a more active precatalyst (e.g., a palladacycle) to shorten the reaction time.[4][6]3. Use a stable surrogate like furan-2-MIDA boronate or potassium 2-furyltrifluoroborate.[7][8] |
| Inactive Catalyst : The Pd(0) species may not be generating efficiently, or it may be deactivated by oxygen. | 1. Ensure strictly anaerobic conditions by thoroughly degassing solvents and using proper inert gas techniques.2. Switch to a reliable, air-stable precatalyst.[11] | |
| Poor Solubility : Reactants, particularly the base, may not be sufficiently soluble in the chosen solvent. | 1. Try a different solvent system, such as aqueous n-butanol or dioxane/water.[1]2. Ensure vigorous stirring. | |
| Formation of Homocoupled Products | Oxygen in the Reaction : Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Improve degassing procedures for all solvents and reagents.2. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Decomposition : Certain conditions can lead to the formation of palladium black, which can catalyze homocoupling. | 1. Ensure the ligand-to-palladium ratio is appropriate if not using a precatalyst.2. Lower the reaction temperature. | |
| Incomplete Conversion of Starting Material | Insufficient Catalyst Activity : The chosen catalyst system may not be active enough for the specific substrates (e.g., an electron-rich aryl chloride). | 1. Increase the catalyst loading slightly (e.g., to 3-5 mol%).2. Switch to a more active ligand, such as XPhos or SPhos.[6]3. Increase the reaction temperature cautiously, while monitoring for boronic acid decomposition. |
| Insufficient Base : The base may be consumed or not strong enough to facilitate transmetalation effectively. | 1. Ensure the base is anhydrous and of high purity.2. Screen a stronger base like Cs₂CO₃.[10] |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Couto, I., et al. (2021). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Catalysts, 11(3), 356. [Link]
-
Powers, D. C., et al. (2021). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11696–11704. [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Kar, A., et al. (2006). Simple palladium(II) precatalyst for Suzuki-Miyaura couplings: efficient reactions of benzylic, aryl, heteroaryl, and vinyl coupling partners. Organic Letters, 8(19), 4295-4298. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(3), 1045-1050. [Link]
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Böhm, V. P. W., & Herrmann, W. A. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(11), 4291–4294. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Nadres, E. T., Lazareva, A., & Daugulis, O. (2011). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 76(2), 471–483. [Link]
-
Thomas, A. A., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5866-5870. [Link]
-
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(9), 1968–1971. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1063. [Link]
-
Hazari, N., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
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Nadres, E. T., Lazareva, A., & Daugulis, O. (2011). Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides. Journal of Organic Chemistry, 76(2), 471-483. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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ResearchGate. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
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Hazari, N., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
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Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Letters, 5(2), 189-191. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
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Santelli, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 11(11), 1381. [Link]
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El-Shafiy, H. F., & El-Boraey, H. A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 148. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7274-7275. [Link]
-
ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
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Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Abstract
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, enabling the introduction of a functionalized furan moiety.[][2] However, like many 2-heterocyclic boronic acids, it is susceptible to decomposition, primarily through protodeboronation, under typical Suzuki-Miyaura coupling conditions.[3] This application note provides a comprehensive guide to mitigating this instability and achieving optimal reaction outcomes. We will explore the critical interplay between catalyst selection, reaction parameters, and substrate stability, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals. The core principle for success is kinetic control: ensuring the rate of the desired cross-coupling reaction significantly outpaces the rate of boronic acid degradation.
Introduction: The Strategic Value of Functionalized Furans
The furan ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules, prized for its unique electronic properties and ability to engage in hydrogen bonding.[4] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, making boronic acids indispensable tools in modern organic synthesis.[5][6] (3-(Methoxycarbonyl)furan-2-yl)boronic acid (CAS 868286-61-7) combines these features, offering a direct route to highly functionalized biaryl and heteroaryl structures that are central to drug discovery programs.[7][8]
The Core Challenge: Managing the Instability of 2-Furylboronic Acids
The primary obstacle in utilizing 2-furylboronic acids is their inherent instability, which can lead to low yields and reproducibility issues. This degradation occurs predominantly through a process called protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.
This decomposition pathway is often accelerated under the very conditions required for the Suzuki-Miyaura catalytic cycle—namely, elevated temperatures and the presence of a base.[3][9] The key to a successful reaction is to employ conditions that promote rapid transmetalation and reductive elimination while minimizing the residence time of the free boronic acid under harsh conditions.[10]
Key Parameters for Optimal Coupling Conditions
Achieving high yields with (3-(Methoxycarbonyl)furan-2-yl)boronic acid requires careful optimization of several interdependent parameters. The goal is to create a reaction environment where the catalytic cycle is exceptionally fast.
Catalyst Selection: The Need for Rapid Pd(0) Generation
For unstable boronic acids, the choice of catalyst is paramount. Modern palladium precatalysts, which feature bulky, electron-rich phosphine ligands, are strongly recommended. These systems are designed to rapidly generate the active, monoligated Pd(0) species under mild conditions, which is essential to initiate the catalytic cycle before the boronic acid degrades.[3][9]
-
Recommended Catalysts: Buchwald-type precatalysts (e.g., those based on XPhos, SPhos, or RuPhos ligands) are highly effective.[10] They allow the reaction to proceed at lower temperatures and with shorter reaction times.
-
Traditional Catalysts: While catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be used, they often require higher temperatures and longer reaction times, increasing the risk of protodeboronation.[11]
Temperature and Time: A Delicate Balance
Given the thermal lability of the substrate, lower reaction temperatures are crucial.
-
Optimal Temperature Range: Reactions should be conducted at room temperature or slightly elevated temperatures (e.g., 40 °C).[3][9]
-
Reaction Time: With a highly active precatalyst, reactions can often be completed within 30 minutes to 2 hours.[9] Monitoring the reaction by TLC or LC-MS is advised to avoid prolonged heating.
The Role of the Base: Activating, Not Decomposing
The base is essential for activating the boronic acid, forming the more nucleophilic boronate species required for the transmetalation step.[5] However, an overly harsh or poorly soluble base can accelerate decomposition.
-
Recommended Base: Potassium phosphate (K₃PO₄) is an excellent choice for coupling unstable boronic acids.[9] It provides sufficient basicity to promote the reaction while being mild enough to minimize degradation.
-
Other Bases: Potassium carbonate (K₂CO₃) is also commonly used, particularly in aqueous solvent mixtures.[4] Stronger bases like NaOH or Ba(OH)₂ should be used with caution as they can significantly accelerate protodeboronation.[12]
Solvent System Selection
The solvent influences the solubility of the reagents, the activity of the catalyst, and the rate of side reactions.[13]
-
Anhydrous vs. Aqueous: While some Suzuki protocols for heteroaryl boronic acids benefit from aqueous conditions, minimizing water can be advantageous for highly unstable substrates like 2-furylboronic acids to suppress protodeboronation.[4]
-
Recommended Solvents: Aprotic solvents such as Tetrahydrofuran (THF) or 1,4-Dioxane are preferred.[3][9] A degassed mixture of an organic solvent with water (e.g., THF/water) can also be effective, especially when using phosphate or carbonate bases.[3]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with a generic aryl bromide (Ar-Br).
| Parameter | Condition A: High-Efficiency Protocol | Condition B: Traditional Protocol | Rationale for Preferred Condition A |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ (5 mol%) | Rapid Pd(0) generation at low temperature minimizes boronic acid decomposition.[3][9] |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ is highly effective and mild, favoring transmetalation over protodeboronation.[9] |
| Solvent | Degassed THF / H₂O (4:1) | Degassed Toluene / H₂O (4:1) | THF often provides better solubility and performance with modern catalyst systems.[3][13] |
| Temperature | 40 °C | 90 °C | Lower temperature is critical to preserve the integrity of the unstable boronic acid. |
| Time | 1 - 3 hours | 12 - 18 hours | Shorter reaction time reduces exposure of the substrate to degradative conditions.[9] |
Visualization of the Optimization Strategy
The following workflow illustrates the logical decisions required to optimize the coupling of an unstable boronic acid. The strategy prioritizes kinetic control to favor the desired product formation.
Caption: Optimization workflow for coupling unstable boronic acids.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with an aryl bromide.
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Anhydrous, degassed THF and degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or vial with septa)
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and magnetic stir bar
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure anaerobic conditions.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed THF and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl bromide) in a 4:1 ratio.
-
Reaction: Place the vessel in a pre-heated oil bath at 40 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst. | Ensure strictly anaerobic conditions. Use a fresh bottle of a modern precatalyst. |
| Significant Protodeboronation | Reaction temperature is too high or reaction time is too long. | Reduce the temperature to room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.[3] |
| Water content is too high. | Use anhydrous THF and a non-aqueous base like potassium fluoride (KF). | |
| Formation of Homocoupled Byproducts | Presence of oxygen. | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[13] |
| Poor Reagent Solubility | Incorrect solvent system. | Screen alternative solvents like dioxane or DME. Ensure the base is sufficiently soluble in the chosen solvent system.[13] |
Alternative Strategies: Stable Boronic Acid Surrogates
For particularly challenging coupling partners (e.g., sterically hindered or electron-rich aryl chlorides) or for long-term storage, using a more stable surrogate of the boronic acid is an excellent strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that slowly release the free boronic acid in situ under the reaction conditions.[14] This "slow-release" approach maintains a very low concentration of the unstable boronic acid, favoring its capture by the catalyst over decomposition.[9][14]
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(5), 2038–2041. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Ceylan, S., & Erdem, S. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
ResearchGate. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]
- Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(9), 763-780.
-
Favier, N., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(17), 2419-2426. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]
-
ResearchGate. (2012). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
GlobalChemMall. (n.d.). (3-methoxycarbonylfuran-2-yl)boronic acid. GlobalChemMall. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kaur, R., & Kumar, K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(17), 5648. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
-
Angene. (n.d.). (3-(Methoxycarbonyl)furan-2-yl)boronic acid. Angene. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Abstract
The construction of biaryl and hetero-biaryl frameworks is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild conditions, and high efficiency.[1][2] This application note provides an in-depth technical guide for the effective use of a specialized building block, (3-(Methoxycarbonyl)furan-2-yl)boronic acid , in the synthesis of complex biaryl compounds. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide a systematic guide to troubleshooting common challenges, particularly those inherent to heteroaryl boronic acids.
Introduction: The Significance of Furan-Containing Biaryls
Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[3] The ability to controllably join two distinct aromatic rings via a carbon-carbon bond is therefore of paramount importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which joins an organoboron species with an organohalide, is arguably the most powerful and widely used method for this transformation.[4][5][6]
The specific reagent, (3-(Methoxycarbonyl)furan-2-yl)boronic acid (CAS 868286-61-7)[][8], is a valuable synthon for introducing a functionalized furan ring into a target molecule. Furan and its derivatives are key components in many biologically active compounds.[9] The methoxycarbonyl group at the 3-position provides a convenient handle for further synthetic manipulations, such as hydrolysis to the carboxylic acid, amidation, or reduction. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the efficient synthesis of novel molecular architectures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps, all orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a square-planar Pd(II) intermediate. This step is often the rate-limiting step, particularly for less reactive aryl chlorides.[10][11][12]
-
Transmetalation : A base is required to activate the boronic acid (Ar²-B(OH)₂), converting it into a more nucleophilic boronate salt (e.g., [Ar²-B(OH)₃]⁻).[1][5] This boronate then exchanges its organic group (Ar²) with the halide (X) on the palladium center. This crucial step forms the di-organopalladium(II) intermediate.
-
Reductive Elimination : The two organic moieties (Ar¹ and Ar²) on the palladium complex couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This final step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Field Insights: Overcoming Challenges with Furan Boronic Acids
While powerful, the Suzuki-Miyaura coupling is not without its challenges, especially when using heteroaryl boronic acids. The furan moiety introduces specific potential failure modes that must be anticipated and mitigated.
-
Protodeboronation : This is the most common side reaction, where the boronic acid functionality is replaced by a hydrogen atom from a proton source (typically water).[10] Furan boronic acids, being relatively electron-rich heterocycles, are particularly susceptible to this pathway, which consumes the starting material and lowers the yield. Mitigation strategies include using milder bases (e.g., K₂CO₃, K₃PO₄, KF), minimizing water content by using anhydrous solvents, or employing more active catalyst systems that promote the desired coupling at a much faster rate than the decomposition.
-
Catalyst Inhibition : The oxygen heteroatom in the furan ring is Lewis basic and can potentially coordinate to the palladium center. This coordination can sometimes hinder the catalytic cycle, leading to sluggish or incomplete reactions. The choice of a suitable ligand is crucial to maintain catalyst activity.
-
Homocoupling : The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of two boronic acid molecules.[10] This side reaction is minimized by thoroughly degassing all solvents and maintaining a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.
Experimental Application: Synthesis of Methyl 2-(aryl)furan-3-carboxylate
This section provides a general, robust protocol for the coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with a generic aryl bromide.
Materials and Reagents
| Component | Role | Example | Stoichiometry | Purity |
| Aryl Halide | Electrophile | 4-Bromoanisole | 1.0 equiv | >98% |
| Boronic Acid | Nucleophile | (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 1.2–1.5 equiv | >97% |
| Palladium Source | Precatalyst | Pd₂(dba)₃ or XPhos Pd G3 | 1–2 mol% | N/A |
| Ligand | Catalyst Stabilizer/Activator | XPhos or SPhos | 2–4 mol% | >98% |
| Base | Boronic Acid Activator | K₃PO₄ or K₂CO₃ | 2.0–3.0 equiv | Anhydrous |
| Solvent System | Reaction Medium | 1,4-Dioxane / H₂O (e.g., 10:1) | 0.1–0.5 M | Anhydrous/Degassed |
Step-by-Step Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere : Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition : Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%) and any additional ligand.
-
Solvent Addition : Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration should be approximately 0.2 M with respect to the limiting aryl halide.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[13] Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the limiting starting material is consumed.
-
Workup : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges can arise. The following logical workflow and table provide a systematic approach to diagnosing and solving common issues.
Figure 2: A logical workflow for troubleshooting a failed Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst (decomposed Pd source).2. Oxygen contamination.3. Poor quality reagents. | 1. Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., palladacycle).2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.3. Verify the purity of starting materials. |
| Significant Protodeboronation | 1. Water present in the reaction (proton source).2. Base is too strong or conditions too harsh.3. Reaction time is too long. | 1. Switch to anhydrous conditions.2. Use a milder base such as KF or K₂CO₃.3. Employ a more active catalyst/ligand system to decrease reaction time and/or lower the temperature. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction.2. Incomplete reduction of Pd(II) precatalyst. | 1. Improve degassing procedure for solvents and ensure a robust inert atmosphere.[10]2. Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for in-situ reduction. |
| Sluggish Reaction | 1. Sterically hindered substrates.2. Electron-rich aryl halide (slow oxidative addition).3. Catalyst inhibition. | 1. Increase reaction temperature or switch to a more active, sterically bulky ligand (e.g., Buchwald-type ligands).2. Use a more electron-rich phosphine ligand to accelerate oxidative addition.3. Screen different ligands that may be less prone to inhibition. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. (3-(Methoxycarbonyl)furan-2-yl)boronic acid serves as a highly effective and versatile building block for incorporating a functionalized furan moiety. By understanding the core reaction mechanism, anticipating common side reactions like protodeboronation, and adhering to a robust experimental protocol, researchers can reliably and efficiently synthesize a wide array of complex molecular targets. The troubleshooting guide provided herein offers a systematic framework for optimizing challenging couplings, ensuring successful outcomes in drug discovery and materials science applications.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. [Link]
-
(3-(methoxycarbonyl)furan-2-yl)boronic acid. A1 Intermediates. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. St. Lawrence University. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]
-
Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ResearchGate. [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
-
(3-methoxycarbonylfuran-2-yl)boronic acid. GlobalChemMall. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
-
Synthesis of biaryl ketones via different arylboronic acids. ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications. [Link]
-
boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
-
3-Furancarboxylic acid, 2-methyl-, methyl ester. NIST WebBook. [Link]
-
Metal-Free Catalytic Cross-Coupling of Esters and Boranes | Request PDF. ResearchGate. [Link]
-
Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. National Institutes of Health (NIH). [Link]
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- 2. nbinno.com [nbinno.com]
- 3. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalchemmall.com [globalchemmall.com]
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- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of (3-(Methoxycarbonyl)furan-2-yl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of therapeutic agents due to its unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings.[1] The incorporation of the furan nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity, selectivity, and metabolic stability.[2][3] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a focal point of extensive research in drug development.[4]
This application note delves into the utility of a specific, highly functionalized building block: (3-(Methoxycarbonyl)furan-2-yl)boronic acid . We will explore its strategic importance, provide detailed protocols for its application in the synthesis of complex medicinal chemistry intermediates, and offer insights into the rationale behind its use in constructing molecules with therapeutic potential.
The Boronic Acid Handle: Enabling Complexity through Suzuki-Miyaura Cross-Coupling
Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal.[5] Their rise to prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[6] This reaction allows for the efficient coupling of organoboron compounds with a wide array of organic halides and triflates under relatively mild conditions, tolerating a broad range of functional groups.[6][7]
The subject of this guide, (3-(Methoxycarbonyl)furan-2-yl)boronic acid, combines the desirable features of the furan scaffold with the synthetic flexibility of the boronic acid functional group. The strategic placement of the methoxycarbonyl group at the 3-position of the furan ring offers an additional point for diversification or for modulating the electronic properties of the molecule, further expanding its utility in the construction of diverse chemical libraries for drug screening.
Core Application: Synthesis of Biaryl Scaffolds for Kinase Inhibitors
A primary application of (3-(methoxycarbonyl)furan-2-yl)boronic acid is in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common core structures in a variety of targeted therapies, particularly kinase inhibitors. The furan ring in these structures can mimic a phenyl ring while offering distinct steric and electronic properties that can lead to improved potency and selectivity.
The following sections provide a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction using (3-(methoxycarbonyl)furan-2-yl)boronic acid.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative procedure for the coupling of (3-(methoxycarbonyl)furan-2-yl)boronic acid with an aryl bromide to generate a 2-aryl-3-furancarboxylate derivative, a key intermediate in the synthesis of various biologically active molecules.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | 169.95 | Commercially Available |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Commercially Available |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Commercially Available |
| Water (Degassed) | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Commercially Available |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(methoxycarbonyl)furan-2-yl)boronic acid (1.2 equivalents).
-
Add the aryl halide, for example, 4-bromo-2-fluoroaniline (1.0 equivalent).
-
Add sodium carbonate (2.0 equivalents).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable reaction concentration (typically 0.1 M with respect to the aryl halide).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-furancarboxylate product.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to maintain its catalytic activity.
-
Base: The base (sodium carbonate) is essential for the activation of the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[7]
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for a broad range of Suzuki coupling reactions. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
Visualizing the Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura Coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The cycle begins with the oxidative addition of the aryl halide to the palladium(0) complex. This is followed by transmetalation with the activated boronate species. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.[8]
Conclusion: A Versatile Building Block for Accelerated Drug Discovery
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a powerful and versatile building block for medicinal chemists. Its strategic combination of a privileged furan scaffold and a reactive boronic acid handle enables the efficient construction of complex molecular architectures, particularly biaryl structures found in many targeted therapeutics. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable fragment into drug candidates. By leveraging the unique properties of this reagent, researchers can accelerate the discovery and development of novel and effective medicines.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018 Sep 25;23(10):2450. Available at: [Link]
-
Synthesis of thiophene, furan, and thiazole derivatives by using Suzuki cross-coupling. ResearchGate. Available at: [Link]
-
Solution-Phase Synthesis of a Highly Substituted Furan Library. J Comb Chem. 2012 Aug 13;14(4):421-30. Available at: [Link]
-
(3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2022 Apr 19;27(9):2615. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2022 Apr 19;27(9):2615. Available at: [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. Google Patents.
- Method of producing 5-formyl-2-furylboronic acid. Google Patents.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Heterogeneously catalyzed process for cross coupling alkenyl halides with boronic acids. Justia Patents. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep 21;25(18):4323. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep 21;25(18):4323. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Topic: Scale-up Considerations for Reactions Involving (3-(Methoxycarbonyl)furan-2-yl)boronic acid
An Application Note on Process Development and Scale-Up
Abstract
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a valuable building block for accessing complex molecular architectures in the pharmaceutical and fine chemical industries. However, its utility in large-scale synthesis is often hampered by the inherent instability of the furan-2-boronic acid motif, which is susceptible to protodeboronation and other degradation pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for scaling up Suzuki-Miyaura cross-coupling reactions involving this reagent. We delve into the causality behind experimental choices, focusing on thermal management, reagent selection, reaction engineering, and in-process controls to ensure a safe, robust, and reproducible process. Detailed protocols for both laboratory and pilot-scale execution are provided, alongside a troubleshooting guide to address common scale-up challenges.
Introduction: The Promise and Peril of a Furan Building Block
Substituted furan rings are privileged scaffolds found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for constructing C-C bonds, and boronic acids are indispensable partners in this transformation.[1][2] (3-(Methoxycarbonyl)furan-2-yl)boronic acid (CAS 868286-61-7) offers a direct route to highly functionalized 2,3-substituted furans.[]
However, the transition from a laboratory-scale reaction to a pilot or manufacturing plant environment magnifies the challenges associated with this reagent. Like many 2-heterocyclic boronic acids, it is prone to decomposition, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This side reaction is often accelerated by the very conditions required for the coupling: elevated temperatures, the presence of aqueous bases, and the palladium catalyst itself.[5] A successful scale-up campaign, therefore, hinges on a deep understanding of the reagent's stability profile and the implementation of a meticulously controlled process.
Physicochemical Properties and Stability Profile
A thorough understanding of the starting material is the foundation of robust process development.
| Property | Value |
| CAS Number | 868286-61-7[][6] |
| Molecular Formula | C₆H₇BO₅[][7] |
| Molecular Weight | 169.93 g/mol [7] |
| Appearance | White to off-white powder[8] |
| Storage | Store in freezer under inert atmosphere (-20°C)[7] |
The Challenge of Protodeboronation:
Protodeboronation is the most significant competitive side reaction.[4] Its propensity is highly dependent on reaction conditions and the specific electronic nature of the boronic acid. For heteroaromatic boronic acids, this process can occur via several mechanisms, often catalyzed by acid or base.[4] In the context of a typical Suzuki-Miyaura reaction, the presence of an aqueous base and heat creates a perfect storm for this undesired pathway, reducing yield and complicating purification.
Mitigation Strategy: Stable Surrogates
While this note focuses on the direct use of the boronic acid, it is crucial to be aware of stable alternatives. N-methyliminodiacetic acid (MIDA) boronates and boronic acid pinacol esters are air-stable surrogates that can undergo slow release of the active boronic acid under reaction conditions.[5] This strategy minimizes the concentration of the unstable free boronic acid at any given time, thereby suppressing degradation.[9]
Critical Process Parameters for Scale-Up
Scaling a reaction is not merely about using larger flasks and more reagents. Each parameter must be re-evaluated for its impact on safety, reaction kinetics, and product quality.
A. Reagent and Catalyst System
-
Boronic Acid Quality and Stoichiometry: Ensure high purity of the boronic acid, as impurities can impact catalyst performance. While a slight excess (1.1-1.3 equivalents) is common in the lab to drive the reaction to completion, excessive amounts on scale can lead to difficult purifications and increase the load on palladium scavenging steps.
-
Catalyst System (Palladium & Ligand): The goal on scale is to minimize catalyst loading (typically <0.1 mol%) for both cost and environmental reasons. Modern pre-catalysts that rapidly form the active Pd(0) species are preferred. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential for coupling with furan boronic acids, as they promote the rate-limiting oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures.[10][11]
-
Base Selection: The choice of base is a critical balancing act. Strong, highly soluble bases like NaOH or KOH can accelerate both the desired reaction and the undesired protodeboronation. For unstable boronic acids, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior. Their limited solubility in organic solvents can provide a "slow release" of the base into the aqueous phase, moderating the reaction and minimizing boronic acid decomposition.
-
Solvent Selection: Process safety and environmental regulations demand moving away from solvents like 1,4-dioxane or DMF.[12] Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), toluene, or cyclopentyl methyl ether (CPME), often in a biphasic mixture with water, are preferred.[1] The solvent volume (concentration) is also critical; while higher concentrations can increase reaction rates, they also lead to a higher heat output per unit volume, which can be challenging to manage on scale.
B. Reaction Engineering and Control
-
Thermal Management: Suzuki-Miyaura reactions are almost always exothermic.[13][14] What is a manageable temperature rise in a 1 L flask can become a dangerous, uncontrollable thermal runaway in a 1000 L reactor.
-
Calorimetry: Before any scale-up, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) should be performed to quantify the heat of reaction (ΔH) and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[14][15]
-
Cooling Capacity: The MTSR must be significantly lower than the boiling point of the solvent and the decomposition temperature of the reaction mixture.[14] Ensure the plant's jacketed reactor has sufficient cooling capacity to handle the heat flow.
-
-
Reagent Addition Strategy: A "one-pot" addition of all reagents is rarely advisable on scale. A semi-batch process, where a solution of the boronic acid or the base is added portion-wise or via a dosing pump, is a much safer and more controlled approach.[16] This strategy allows the reaction exotherm to be controlled by the addition rate and minimizes the exposure time of the unstable boronic acid to the reaction conditions.
-
Mass Transfer (Agitation): In biphasic systems, efficient mixing is crucial for the transfer of reagents between the organic and aqueous phases. The stirrer speed and design must be optimized to ensure good mixing without creating a stable emulsion, which can make the subsequent phase separation (work-up) extremely difficult.
C. Process Safety Considerations
Beyond thermal runaway, other hazards must be assessed. Some phosphine ligands can be pyrophoric, and many organic solvents are flammable.[12] A thorough Process Hazard Analysis (PHA) is mandatory before any large-scale campaign.
Model Protocol: Suzuki-Miyaura Coupling
This section provides a comparative protocol for the coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with 4-bromoanisole.
A. Laboratory Scale Protocol (10 g)
Equipment: 1 L 3-neck round-bottom flask, mechanical stirrer, condenser, thermocouple, nitrogen inlet.
Reagents:
-
4-Bromoanisole (10.0 g, 53.5 mmol, 1.0 equiv)
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (10.9 g, 64.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (120 mg, 0.53 mmol, 0.01 equiv)
-
SPhos (439 mg, 1.07 mmol, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic (34.1 g, 160.5 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (200 mL)
-
Deionized Water (40 mL)
Procedure:
-
To the flask, charge 4-bromoanisole, palladium(II) acetate, and SPhos.
-
Seal the flask, and purge with nitrogen for 15 minutes.
-
Under a positive pressure of nitrogen, add the 2-MeTHF. Begin stirring.
-
In a separate beaker, dissolve the K₃PO₄ in the deionized water.
-
Add the aqueous K₃PO₄ solution to the reaction flask.
-
Add the (3-(Methoxycarbonyl)furan-2-yl)boronic acid as a solid powder in one portion.
-
Heat the mixture to 60-65°C and hold for 4-6 hours, monitoring by HPLC for the disappearance of 4-bromoanisole.
-
Once complete, cool the reaction to room temperature for work-up.
B. Pilot Scale Protocol (1 kg)
Equipment: 100 L glass-lined jacketed reactor, mechanical stirrer with appropriate impeller (e.g., pitched-blade turbine), condenser, calibrated thermocouple, nitrogen line, dosing pump.
Reagents:
-
4-Bromoanisole (1.00 kg, 5.35 mol, 1.0 equiv)
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.09 kg, 6.42 mol, 1.2 equiv)
-
Pd(OAc)₂/SPhos pre-catalyst (scaled accordingly, e.g., 0.1 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.41 kg, 16.05 mol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (20 L)
-
Deionized Water (4 L)
Procedure:
-
Inerting: Ensure the reactor is clean, dry, and pressure-tested. Inert the reactor by performing 3-5 vacuum/nitrogen purge cycles. Maintain a positive nitrogen pressure.
-
Initial Charge: Charge 4-bromoanisole and the Pd/SPhos pre-catalyst to the reactor.
-
Add 15 L of 2-MeTHF. Begin agitation at a pre-determined speed to ensure good surface movement without splashing.
-
Base Addition: In a separate, inerted vessel, dissolve the K₃PO₄ in the deionized water. Transfer this solution to the reactor.
-
Boronic Acid Dosing: Prepare a solution/slurry of (3-(Methoxycarbonyl)furan-2-yl)boronic acid in the remaining 5 L of 2-MeTHF in a separate dosing vessel.
-
Heating & Dosing: Heat the reactor contents to 60°C. Once at temperature, begin the controlled addition of the boronic acid slurry via the dosing pump over 2-3 hours. Monitor the internal temperature closely; if it rises more than 2-3°C above the setpoint, pause the addition.
-
Reaction Hold: After the addition is complete, maintain the batch at 60-65°C. Take samples every hour for HPLC analysis (IPC).
-
Completion: The reaction is deemed complete when <1.0% of the 4-bromoanisole remains. Cool the reactor to 20-25°C to prepare for work-up.
Analytical Monitoring and In-Process Controls (IPCs)
Real-time reaction monitoring is non-negotiable during scale-up. It allows for corrective action and ensures the process is performing as expected. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.[17][18]
| IPC Point | Analyte(s) | Method | Acceptance Criteria | Purpose |
| Start of Hold | Aryl Bromide | HPLC | Report Value | Confirms initial charge |
| During Hold | Aryl Bromide | HPLC | < 1.0% area | Determines reaction completion |
| During Hold | Protodeboronation Impurity | HPLC | < 5.0% area | Monitors boronic acid stability |
| After Work-up | Residual Palladium | ICP-MS | < 10 ppm | Ensures product quality for pharma use |
Work-up and Product Isolation
-
Quench & Phase Split: After cooling, the reaction is typically quenched with water or a brine solution. The biphasic mixture is allowed to settle, and the layers are separated. On a large scale, this can take several hours, and "rag layers" (unsettled emulsions at the interface) can be a significant issue.
-
Palladium Removal: Residual palladium is a major concern, especially for active pharmaceutical ingredients (APIs).[19] After the phase split, the organic layer is often treated with a palladium scavenger. Common and scalable methods include:
-
Washes with aqueous solutions of thiols or sodium bisulfite.[19]
-
Stirring with functionalized silica gels or activated carbon.
-
-
Crystallization: The final product is typically isolated by crystallization. The organic layer is concentrated by distillation, and an anti-solvent is added to induce crystallization. This step must be carefully developed to ensure consistent purity, yield, and particle size distribution.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Stalled Reaction / Low Conversion | 1. Inactive catalyst (e.g., oxygen exposure).2. Insufficient base activity or solubility.3. Low reaction temperature. | 1. Ensure rigorous inerting of the reactor and reagents.2. Screen alternative bases (e.g., Cs₂CO₃) or add a phase-transfer catalyst.3. Increase temperature cautiously, monitoring for impurity formation. |
| High Level of Protodeboronation (>5%) | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Base is too strong or concentrated. | 1. Lower the reaction temperature.2. Use a more active catalyst system to shorten the reaction time.3. Switch to a milder base (K₂CO₃) or dose the base solution slowly. Consider using a stable surrogate like a MIDA boronate.[5] |
| Difficult Phase Separation (Emulsion) | 1. Agitation speed is too high.2. High concentration of salts or catalyst byproducts. | 1. Reduce agitation speed during reaction and work-up.2. Add brine during the aqueous wash to help break the emulsion. Allow for a longer settling time. |
| Inefficient Palladium Removal | 1. Scavenger is not effective.2. Insufficient contact time or amount of scavenger. | 1. Screen different types of scavengers (e.g., carbon, functionalized silica).2. Increase the amount of scavenger and/or the contact time. Perform multiple treatments if necessary. |
Conclusion
The successful scale-up of reactions involving (3-(Methoxycarbonyl)furan-2-yl)boronic acid is an achievable goal that demands a proactive and systematic approach. The inherent instability of the reagent requires a departure from "standard" Suzuki-Miyaura conditions. By prioritizing process safety through thermal analysis, controlling reaction kinetics via controlled reagent addition, and carefully selecting a robust catalyst system that operates at lower temperatures, high-yielding and reproducible results can be achieved on a large scale. Rigorous in-process analytical controls are the final piece of the puzzle, providing the necessary data to guide the process and ensure the final product meets all quality specifications.
References
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, ACS Publications. (2019). [Link]
-
Suzuki-Miyaura Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications. (2018). [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. (2018). [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. (2023). [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. (2020). [Link]
-
Highly efficient synthesis of furan-2-ylmethylboranes by a copper-catalyzed three-component cascade strategy. New Journal of Chemistry, RSC Publishing. (2021). [Link]
-
Boronic Acid Mediated Reaction in the Solid State. The Royal Society of Chemistry. (2014). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Salty Suzuki-Miyaura Reactions – Green Chemistry Blog. RSC Blogs. (2013). [Link]
-
Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv. (2024). [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. (2007). [Link]
-
Mastering Suzuki-Miyaura Coupling: Utilizing Dibenzo[b,d]furan-1-ylboronic Acid. Synthonix. (2024). [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. (2018). [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. (2023). [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. (2010). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (2023). [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Library of Medicine. (2009). [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. (2019). [Link]
-
Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. NIH National Library of Medicine. (2011). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. (2004). [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. (2013). [Link]
-
Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Frontiers. (2022). [Link]
-
(3-methoxycarbonylfuran-2-yl)boronic acid. GlobalChemMall. [Link]
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid. Angene. [Link]
-
3-(methoxycarbonyl)furan-2-boronic acid suppliers USA. LookChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. (2020). [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, ACS Publications. (2023). [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angene - (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | MFCD12025980 | AG003I8K [japan.angenechemical.com]
- 7. 868286-61-7|(3-(Methoxycarbonyl)furan-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 3-(Methoxycarbonyl)furan-2-boronic acid, CasNo.868286-61-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. vapourtec.com [vapourtec.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Furan Boronic Esters via Miyaura Borylation for Accelerated Drug Discovery
Introduction: The Strategic Importance of Furan Boronic Esters
In the landscape of modern medicinal chemistry, furan-containing molecules represent a privileged scaffold due to their prevalence in biologically active compounds and their ability to act as bioisosteres for phenyl rings, thereby improving pharmacokinetic profiles.[1] The synthesis of functionalized furans is, therefore, a critical endeavor for drug development professionals. Among the various synthetic handles, the boronic ester functionality stands out for its versatility, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Furan boronic esters are stable, readily purified intermediates that serve as key building blocks for constructing complex molecular architectures.[4][5]
This guide provides an in-depth technical overview and detailed protocols for the synthesis of furan boronic esters using the palladium-catalyzed Miyaura borylation reaction. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and offer practical, field-proven methodologies for researchers and scientists in the pharmaceutical and biotechnology sectors. The aim is to equip you not just with a recipe, but with a deep understanding of the reaction's causality, enabling you to troubleshoot and adapt these protocols for your specific synthetic challenges.
The Miyaura Borylation: A Mechanistic Perspective
The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond between an organic halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][4] The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the catalytic cycle. Understanding the mechanism is paramount to rational optimization and troubleshooting.
The generally accepted catalytic cycle for the Miyaura borylation proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the furan halide (e.g., 2-bromofuran) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the Pd(II) complex, displacing the halide. The precise role of the base is crucial; it is believed to activate the palladium complex rather than the diboron reagent, which is a weak Lewis acid.[2][4] The formation of a more reactive Pd-O bond (from the base's counterion) compared to a Pd-X bond is a key driving force.[4]
-
Reductive Elimination: The furan boronic ester product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
Visualizing the Catalytic Cycle
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Stabilitätsverbesserung von (3-(Methoxycarbonyl)furan-2-yl)boronsäure durch Derivatisierung: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
(3-(Methoxycarbonyl)furan-2-yl)boronsäure ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in der Palladium-katalysierten Suzuki-Miyaura-Kreuzkupplung zur Bildung von C-C-Bindungen. Seine Anwendung wird jedoch durch die inhärente Instabilität, insbesondere die Anfälligkeit für Protodeboronierung, erheblich eingeschränkt. Dieses anwendungsorientierte Handbuch beschreibt detaillierte Protokolle zur Umwandlung dieser labilen Boronsäure in stabilere Derivate: einen Pinakolester, ein Kaliumtrifluorborat-Salz und ein N-Methyliminodiessigsäure (MIDA)-Boronat. Diese Derivate weisen eine deutlich verbesserte Haltbarkeit auf, sind einfacher zu handhaben und ermöglichen reproduzierbare Ergebnisse in nachgeschalteten Anwendungen. Die hier vorgestellten Methoden sollen Forschern ermöglichen, das volle synthetische Potenzial dieses wichtigen Bausteins auszuschöpfen.
Einleitung: Die Herausforderung der Instabilität von Heteroarylboronsäuren
Boronsäuren und ihre Derivate sind Grundpfeiler der modernen organischen Synthese.[1] Ihre Vielseitigkeit in Kreuzkupplungsreaktionen hat die Herstellung komplexer Moleküle revolutioniert.[2] Heteroaromatische Boronsäuren, insbesondere solche mit elektronenschiebenden Ringen wie Furan, sind jedoch für ihre geringe Stabilität bekannt. Der primäre Abbauweg ist die Protodeboronierung, bei der die C-B-Bindung gespalten und durch eine C-H-Bindung ersetzt wird, was zu einem Verlust des wertvollen Reagenzes führt.[3] Dieser Abbau kann während der Lagerung, der Aufreinigung und sogar unter den basischen Bedingungen der Suzuki-Miyaura-Reaktion selbst stattfinden, was zu niedrigen Ausbeuten und inkonsistenten Ergebnissen führt.
(3-(Methoxycarbonyl)furan-2-yl)boronsäure ist aufgrund dieser Instabilität besonders problematisch. Um dieses Problem zu überwinden, ist eine Derivatisierung zur Maskierung der Boronsäurefunktion unerlässlich. Stabile Derivate können unter den Reaktionsbedingungen in situ die aktive Boronsäure freisetzen oder direkt an der Kreuzkupplung teilnehmen, wodurch die Konzentration der labilen freien Boronsäure minimiert wird.
Dieses Handbuch stellt drei bewährte Strategien zur Stabilisierung vor:
-
Bildung von Pinakolestern: Eine gängige Methode zur Erhöhung der Stabilität, die oft eine einfachere Aufreinigung durch Chromatographie ermöglicht.[4]
-
Umwandlung in Kaliumtrifluorborat-Salze: Diese Salze sind typischerweise kristalline, an der Luft stabile Feststoffe, die eine lange Haltbarkeit aufweisen.[5]
-
Bildung von N-Methyliminodiessigsäure (MIDA)-Boronaten: MIDA-Boronate bieten eine außergewöhnliche Stabilität gegenüber einer Vielzahl von Reaktionsbedingungen, einschließlich Chromatographie, und können unter milden basischen Bedingungen kontrolliert hydrolysiert werden.[3][6][7]
Die Wahl der geeigneten Derivatisierungsstrategie hängt von den spezifischen Anforderungen der nachfolgenden Syntheseschritte und den verfügbaren Aufreinigungstechniken ab.
Mechanismen des Abbaus und der Stabilisierung
Das Verständnis der zugrunde liegenden chemischen Prinzipien ist entscheidend für die rationale Auswahl einer Derivatisierungsstrategie.
Protodeboronierung: Der Hauptabbauweg
Die Protodeboronierung ist ein Protonolyseprozess, bei dem die Kohlenstoff-Bor-Bindung gespalten wird.[3] Dieser Prozess wird durch Feuchtigkeit und saure oder basische Bedingungen beschleunigt. Bei Heteroarylboronsäuren wie Furanderivaten ist die C-B-Bindung aufgrund der Elektronendichte des Rings besonders anfällig für einen elektrophilen Angriff durch ein Proton.
Stabilisierungsstrategien
Die Derivatisierung schützt die Boronsäure, indem sie die Lewis-Acidität des Boratoms verringert und es sterisch abschirmt.
-
Boronsäureester (z.B. Pinakolester): Die Umsetzung mit einem Diol wie Pinakol führt zu einem fünfgliedrigen Dioxaborolanring. Dies erhöht die sterische Hinderung um das Boratom und reduziert seine Anfälligkeit für Hydrolyse und Protodeboronierung.
-
Trifluorborat-Salze: Die Koordination von drei Fluoridionen an das Boratom bildet ein stabiles, tetraedrisches Borat-Anion. Diese Salze sind in der Regel feste, kristalline Verbindungen, die unempfindlich gegenüber Luft und Feuchtigkeit sind.
-
MIDA-Boronate: Die Chelatisierung des Boratoms durch den tridentaten N-Methyliminodiessigsäure (MIDA)-Liganden führt zu einer hochstabilen, spirocyclischen Struktur.[2] Diese Struktur ist bemerkenswert robust gegenüber vielen synthetischen Reagenzien und chromatographischen Bedingungen, setzt aber unter spezifischen wässrig-basischen Bedingungen die Boronsäure kontrolliert frei.[3][8]
Experimentelle Protokolle
Sicherheitshinweis: Führen Sie alle Reaktionen in einem gut belüfteten Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Umgang mit Boronsäuren und organischen Lösungsmitteln erfordert Vorsicht.
Protokoll 1: Synthese von Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylat (Pinakolester)
Dieses Protokoll beschreibt die direkte Veresterung der Boronsäure mit Pinakol. Die azeotrope Entfernung von Wasser treibt die Reaktion zum Produkt.
Materialien:
-
(3-(Methoxycarbonyl)furan-2-yl)boronsäure
-
Pinakol
-
Toluol, wasserfrei
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben, Rückflusskühler, Dean-Stark-Wasserabscheider
-
Rotationsverdampfer
-
Ausrüstung für die Säulenchromatographie (Kieselgel)
Schritt-für-Schritt-Anleitung:
-
In einem 100-mL-Rundkolben, der mit einem Magnetrührstab, einem Dean-Stark-Aufsatz und einem Rückflusskühler ausgestattet ist, (3-(Methoxycarbonyl)furan-2-yl)boronsäure (1.0 Äq.) und Pinakol (1.1 Äq.) in Toluol (ca. 0.2 M) suspendieren.
-
Die Reaktionsmischung unter starkem Rühren zum Rückfluss erhitzen. Das bei der Reaktion entstehende Wasser wird azeotrop entfernt und im Dean-Stark-Aufsatz gesammelt.
-
Die Reaktion mittels Dünnschichtchromatographie (DC) oder 1H-NMR-Analyse einer kleinen Probe verfolgen. Die Reaktion ist in der Regel nach 12-24 Stunden abgeschlossen.
-
Die Mischung auf Raumtemperatur abkühlen lassen und das Toluol am Rotationsverdampfer entfernen.
-
Den Rückstand in einem geeigneten Lösungsmittel (z.B. Diethylether oder Ethylacetat) aufnehmen, mit wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel erneut entfernen.
-
Das Rohprodukt mittels Säulenchromatographie auf Kieselgel reinigen. Ein Eluentengemisch aus Hexan und Ethylacetat ist typischerweise geeignet. Die Adsorption von Boronsäureestern an Kieselgel kann ein Problem darstellen; eine Desaktivierung des Kieselgels mit Triethylamin (1% im Eluenten) oder die Verwendung von mit Borsäure imprägniertem Kieselgel kann die Ausbeute verbessern.
Erwartete Ergebnisse und Charakterisierung:
-
Aussehen: Farbloses Öl oder weißer Feststoff.
-
Lagerung: Im Kühlschrank unter Inertgasatmosphäre.
-
¹H-NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.5 (d, 1H, Furan-H), ~ 6.5 (d, 1H, Furan-H), ~ 3.8 (s, 3H, OCH₃), ~ 1.35 (s, 12H, Pinakol-CH₃).
-
¹³C-NMR (CDCl₃, 101 MHz): δ (ppm) ~ 164 (C=O), ~ 150 (Furan-C), ~ 145 (Furan-C), ~ 115 (Furan-C), ~ 84 (Pinakol-C), ~ 52 (OCH₃), ~ 25 (Pinakol-CH₃). Die C-B-gebundene Kohlenstoffresonanz ist oft verbreitert oder nicht sichtbar.
Protokoll 2: Synthese von Kalium-(3-(methoxycarbonyl)furan-2-yl)trifluorborat
Diese Methode wandelt die Boronsäure in ihr hochstabiles Trifluorborat-Salz um. Das Produkt fällt typischerweise als Feststoff aus und kann durch Filtration isoliert werden.
Materialien:
-
(3-(Methoxycarbonyl)furan-2-yl)boronsäure
-
Kaliumhydrogendifluorid (KHF₂)
-
Methanol
-
Wasser, deionisiert
-
Diethylether
-
Rundkolben, Becherglas
-
Ausrüstung zur Vakuumfiltration
Schritt-für-Schritt-Anleitung:
-
(3-(Methoxycarbonyl)furan-2-yl)boronsäure (1.0 Äq.) in einem Becherglas in Methanol (ca. 0.5 M) lösen.
-
In einem separaten Gefäß eine gesättigte wässrige Lösung von Kaliumhydrogendifluorid (KHF₂) (4.0 Äq.) herstellen.
-
Die wässrige KHF₂-Lösung langsam unter Rühren zur methanolischen Boronsäurelösung geben. Ein weißer Niederschlag sollte sich bilden.
-
Die Suspension für 1-2 Stunden bei Raumtemperatur rühren, um die vollständige Fällung zu gewährleisten.
-
Das Lösungsmittelgemisch am Rotationsverdampfer vorsichtig einengen, bis ein dicker Brei entsteht.
-
Diethylether zugeben, um die Fällung zu vervollständigen, und die Suspension kräftig rühren.
-
Den festen Niederschlag mittels Vakuumfiltration abtrennen, mit kaltem Diethylether waschen und im Vakuum trocknen.
Erwartete Ergebnisse und Charakterisierung:
-
Aussehen: Weißer, kristalliner Feststoff.
-
Lagerung: Bei Raumtemperatur, unbegrenzt haltbar an der Luft.
-
¹H-NMR (DMSO-d₆, 400 MHz): δ (ppm) ~ 7.8 (s, 1H, Furan-H), ~ 6.4 (s, 1H, Furan-H), ~ 3.7 (s, 3H, OCH₃).
-
¹⁹F-NMR (DMSO-d₆, 376 MHz): δ (ppm) ~ -135 bis -140 (breites Singulett).[9][10]
-
¹¹B-NMR (DMSO-d₆, 128 MHz): δ (ppm) ~ 1.5 bis 3.0 (breites Singulett oder Quartett aufgrund der B-F-Kopplung).[10]
Protokoll 3: Synthese von (3-(Methoxycarbonyl)furan-2-yl)-N-methyliminodiessigsäure-Boronat (MIDA-Boronat)
MIDA-Boronate werden durch Kondensation mit N-Methyliminodiessigsäure gebildet. Die Verwendung von MIDA-Anhydrid als Reagenz und in situ Trockenmittel bietet eine milde und effiziente Alternative zu herkömmlichen Methoden, die raue Dehydratisierungsbedingungen erfordern.[11]
Materialien:
-
(3-(Methoxycarbonyl)furan-2-yl)boronsäure
-
N-Methyliminodiessigsäure (MIDA) oder MIDA-Anhydrid
-
Dimethylsulfoxid (DMSO), wasserfrei
-
Aceton
-
Diethylether
-
Rundkolben
-
Ausrüstung zur Vakuumfiltration
Schritt-für-Schritt-Anleitung (mit MIDA):
-
In einem Rundkolben (3-(Methoxycarbonyl)furan-2-yl)boronsäure (1.0 Äq.) und N-Methyliminodiessigsäure (1.1 Äq.) in einem minimalen Volumen an wasserfreiem DMSO lösen (erhitzen auf ca. 80 °C kann zur Lösung beitragen).
-
Die Mischung unter Vakuum (z.B. an einer Schlenk-Linie) bei 80 °C für mehrere Stunden erhitzen, um das entstehende Wasser zu entfernen. Dean-Stark-Bedingungen mit einem hochsiedenden azeotropen Lösungsmittel können alternativ verwendet werden.
-
Die Reaktion mittels ¹H-NMR einer Probe überwachen.
-
Nach Abkühlen auf Raumtemperatur die DMSO-Lösung langsam in stark gerührtes Aceton oder eine Mischung aus Aceton/Diethylether gießen, um das Produkt auszufällen.
-
Den Feststoff durch Vakuumfiltration sammeln, mit Diethylether waschen und im Vakuum trocknen. Eine Umkristallisation kann zur weiteren Reinigung erforderlich sein.
Erwartete Ergebnisse und Charakterisierung:
-
Aussehen: Weißer bis cremefarbener Feststoff.
-
Lagerung: Unbegrenzt haltbar bei Raumtemperatur an der Luft.[3]
-
¹H-NMR (DMSO-d₆, 500 MHz): δ (ppm) ~ 7.9 (d, 1H, Furan-H), ~ 6.6 (d, 1H, Furan-H), ~ 4.3-4.1 (dd, 4H, MIDA-CH₂), ~ 3.7 (s, 3H, OCH₃), ~ 2.7 (s, 3H, N-CH₃).[11]
-
¹¹B-NMR (DMSO-d₆, 161 MHz): δ (ppm) ~ 10-12.[11]
Vergleich der Derivate und Anwendungsleitfaden
Die Auswahl des optimalen Derivats hängt von den spezifischen Anforderungen der geplanten Synthese ab.
| Eigenschaft | Pinakolester | Kaliumtrifluorborat | MIDA-Boronat |
| Stabilität (Lagerung) | Gut (im Kühlschrank) | Exzellent (bei RT, an Luft) | Exzellent (bei RT, an Luft)[3] |
| Handhabung | Öl oder Feststoff | Kristalliner Feststoff | Kristalliner Feststoff |
| Löslichkeit | Löslich in gängigen organischen Lösungsmitteln | Löslich in polaren Lösungsmitteln (MeOH, DMSO), oft schwerlöslich in THF, Toluol | Löslich in polaren aprotischen Lsgm. (DMSO, DMF), gering löslich in THF |
| Aufreinigung | Säulenchromatographie | Fällung / Filtration | Fällung / Umkristallisation, Säulenchromatographie möglich[7] |
| Kompatibilität | Mäßig, kann unter stark basischen/sauren Bedingungen gespalten werden | Gut, stabil gegenüber vielen Reagenzien | Exzellent, stabil gegenüber einer breiten Palette von Reagenzien[7] |
| Freisetzung für Reaktion | Hydrolysiert in situ unter Suzuki-Bedingungen | Hydrolysiert in situ unter Suzuki-Bedingungen | Langsame, kontrollierte Freisetzung unter spezifischen basischen Bedingungen[3][12] |
| Ideal für... | Standard-Suzuki-Kupplungen, wenn Chromatographie die bevorzugte Reinigungsmethode ist. | Langzeitlagerung, Reaktionen, die eine hohe Konzentration an anorganischen Salzen tolerieren. | Mehrstufige Synthesen, iterative Kreuzkupplungen, wenn absolute Stabilität und chromatographische Reinigbarkeit gefordert sind. |
Schlussfolgerung
Die inhärente Instabilität von (3-(Methoxycarbonyl)furan-2-yl)boronsäure stellt eine erhebliche Hürde für ihre breite Anwendung dar. Die in diesem Handbuch beschriebenen Derivatisierungsstrategien zur Bildung von Pinakolestern, Kaliumtrifluorborat-Salzen und MIDA-Boronaten bieten robuste und zuverlässige Lösungen zur Überwindung dieser Einschränkung. Jedes Derivat besitzt einzigartige Vorteile in Bezug auf Stabilität, Handhabung und Kompatibilität mit nachfolgenden Reaktionen. Durch die Bereitstellung detaillierter, schrittweiser Protokolle und eines vergleichenden Leitfadens soll diese Application Note Forschern das notwendige Rüstzeug an die Hand geben, um (3-(Methoxycarbonyl)furan-2-yl)boronsäure und ähnliche labile Bausteine effektiv zu nutzen und so den Weg für Innovationen in der medizinischen Chemie und den Materialwissenschaften zu ebnen.
Referenzen
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Gonzalez, J. A. et al. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [Link]
-
Gonzalez, J. A. et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Semantic Scholar. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
SciSpace. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
Wiley Online Library. Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. [Link]
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Royal Society of Chemistry. Supporting Information (SI). [Link]
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Pharmabinoid. Understanding Boronic Acid Pinacol Esters in Chemical Research. [Link]
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eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
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Royal Society of Chemistry. Recent advances in the synthesis and reactivity of MIDA boronates. [Link]
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Amazon S3. A Mild and Simple Method for Making MIDA Boronates. [Link]
-
National Institutes of Health. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. [Link]
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Organic Syntheses. Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]
-
National Institutes of Health. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
Molander Group, University of Pennsylvania. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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ResearchGate. How to purify boronic acids/boronate esters? [Link]
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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University of Bristol. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. [Link]
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Organic Syntheses. boronic esters. [Link]
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National Institutes of Health. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
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PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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Organic Syntheses. 4. [Link]
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VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
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ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
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National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. [Link]
-
ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). [Link]
-
National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ResearchGate. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. [Link]
-
MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]
-
SpectraBase. POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR] - Chemical Shifts. [Link]
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Application Notes and Protocols: One-Pot Synthesis Strategies Involving (3-(Methoxycarbonyl)furan-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Furan Building Block
(3-(Methoxycarbonyl)furan-2-yl)boronic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: the boronic acid at the C2 position and the methoxycarbonyl group at the C3 position. The boronic acid serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.[1][2] Simultaneously, the methyl ester at the adjacent position provides a latent site for a variety of subsequent chemical transformations, including hydrolysis, amidation, reduction, or participation in intramolecular cyclizations.
The ability to perform these transformations sequentially within a single reaction vessel—a "one-pot" or "tandem" strategy—offers substantial advantages in terms of operational simplicity, time and resource efficiency, and atom economy.[3][4] By avoiding the isolation and purification of intermediates, one-pot processes can significantly streamline the synthesis of complex molecular scaffolds, a critical consideration in drug discovery and development where rapid library synthesis and lead optimization are paramount.
This application note provides a detailed guide to conceptualizing and implementing one-pot synthesis strategies starting from (3-(methoxycarbonyl)furan-2-yl)boronic acid. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution.
Core Concept: The Suzuki-Miyaura Coupling as an Initiator for Tandem Transformations
The cornerstone of the one-pot strategies described herein is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the furan ring of our boronic acid and a suitable coupling partner, typically an aryl or heteroaryl halide.[5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates involved.[7]
Following the successful formation of the 2-aryl-3-(methoxycarbonyl)furan intermediate, the reaction conditions can be modulated in situ to trigger a second, desired transformation of the methoxycarbonyl group.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: One-Pot Suzuki-Miyaura Coupling and Intramolecular Amidation for the Synthesis of Furo[3,2-c]pyridin-4(3H)-ones
This protocol details a one-pot tandem reaction that first couples (3-(methoxycarbonyl)furan-2-yl)boronic acid with an ortho-haloaniline, followed by an in-situ, base-mediated intramolecular amidation to yield a tricyclic furo[3,2-c]pyridin-4(3H)-one scaffold. This heterocyclic core is of interest in medicinal chemistry.
Scientific Rationale
The strategy hinges on the initial formation of a 2-(2-aminophenyl)-3-(methoxycarbonyl)furan intermediate via a Suzuki-Miyaura coupling. The proximity of the newly installed aniline nitrogen and the furan's ester group allows for a subsequent intramolecular cyclization. The addition of a stronger base or an increase in temperature after the initial coupling facilitates the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, with subsequent elimination of methanol, to form the desired lactam. The choice of a robust palladium catalyst and a suitable base that can promote both the Suzuki coupling and the subsequent amidation is critical for the success of this one-pot procedure.
Caption: Workflow for the one-pot Suzuki coupling and intramolecular amidation.
Detailed Protocol
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv)
-
Ortho-haloaniline (e.g., 2-bromoaniline) (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add (3-(methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv), the ortho-haloaniline (1.1 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Suzuki Coupling: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
In-situ Amidation: Cool the reaction mixture to room temperature. Carefully add potassium tert-butoxide (1.5 equiv) under a positive pressure of inert gas.
-
Cyclization: Heat the reaction mixture to 100-110 °C and stir for an additional 2-4 hours, monitoring the formation of the furo[3,2-c]pyridin-4(3H)-one product by TLC/LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / PPh₃ | A versatile and cost-effective system for Suzuki couplings. |
| Base (Step 1) | K₂CO₃ | A moderately strong base sufficient to promote transmetalation in the Suzuki cycle without prematurely triggering amidation.[8] |
| Base (Step 2) | t-BuOK | A strong, non-nucleophilic base to deprotonate the aniline and facilitate the intramolecular cyclization. |
| Solvent | 1,4-Dioxane | A high-boiling aprotic solvent suitable for both Suzuki couplings and the subsequent amidation. |
| Temperature | 90-110 °C | Ensures efficient reaction rates for both steps. |
Application Note 2: One-Pot Suzuki-Miyaura Coupling and In-Situ Ester Hydrolysis
This protocol outlines a one-pot procedure for the Suzuki-Miyaura coupling of (3-(methoxycarbonyl)furan-2-yl)boronic acid with an aryl halide, followed by the in-situ hydrolysis of the resulting methyl ester to the corresponding carboxylic acid. This strategy is particularly useful for generating key intermediates for further derivatization, such as amide coupling.
Scientific Rationale
The initial Suzuki-Miyaura coupling proceeds as previously described to yield a methyl 2-aryl-furan-3-carboxylate. The subsequent hydrolysis is achieved by introducing a strong aqueous base, such as lithium hydroxide or sodium hydroxide, directly into the reaction mixture. The elevated temperature from the coupling step often facilitates the saponification of the ester. This approach circumvents a separate hydrolysis step, saving time and reducing potential product loss during work-up and purification of the intermediate ester.
Caption: Workflow for the one-pot Suzuki coupling and in-situ ester hydrolysis.
Detailed Protocol
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)[3]
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
Lithium hydroxide (LiOH) (3.0 equiv)
-
Solvent mixture: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (3-(methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv), the aryl halide (1.05 equiv), and Na₂CO₃ (2.5 equiv) in the DME/water solvent mixture.
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Suzuki Coupling: Heat the mixture to reflux (approx. 85 °C) and stir for 3-5 hours, or until the coupling reaction is complete as monitored by TLC/LC-MS.
-
In-situ Hydrolysis: Prepare a solution of LiOH (3.0 equiv) in a small amount of water and add it directly to the hot reaction mixture.
-
Saponification: Continue to stir the reaction at reflux for an additional 2-4 hours to ensure complete hydrolysis of the ester.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Isolation: The carboxylic acid product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization or flash chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and widely used catalyst for Suzuki couplings, tolerant of aqueous conditions.[3] |
| Base (Step 1) | Na₂CO₃ | A common, effective base for Suzuki reactions in aqueous media. |
| Base (Step 2) | LiOH | A strong base for efficient saponification of the methyl ester. |
| Solvent | DME / Water | A common solvent system for Suzuki couplings that also accommodates the aqueous hydrolysis step. |
| Temperature | Reflux | A convenient temperature to drive both the coupling and hydrolysis reactions to completion. |
Trustworthiness and Self-Validation
The protocols described are built upon well-established and extensively documented chemical transformations.[8] The progress of each step in these one-pot sequences can and should be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of the reaction's progress and confirmation of the formation of the intermediate before proceeding to the next in-situ step. For example, in the amidation protocol, an aliquot can be taken after the initial heating period, worked up, and analyzed to confirm the formation of the 2-(2-aminophenyl)-3-(methoxycarbonyl)furan before the addition of the stronger base for cyclization. This analytical diligence ensures that the one-pot procedure is a self-validating system.
Conclusion
One-pot strategies commencing with (3-(methoxycarbonyl)furan-2-yl)boronic acid represent a powerful and efficient approach to the synthesis of complex, functionalized furan-containing molecules. By leveraging the initial Suzuki-Miyaura coupling to construct a key C-C bond, subsequent in-situ transformations of the methoxycarbonyl group can be triggered to rapidly build molecular complexity. The protocols provided herein serve as a robust starting point for researchers to explore and adapt these powerful synthetic strategies for their specific targets in drug discovery and materials science.
References
- Furo[3,2-b]pyridine: a convenient unit for the synthesis of polyheterocycles. (2008). Consensus.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.).
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses.
- One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.).
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium.
- Furo[3,2-b]pyridine: a convenient unit for the synthesis of polyheterocycles. (2008).
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.).
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (2024). PubMed.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
- Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. (2024). Green Chemistry.
- Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2018).
- Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). PubMed Central.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.).
- Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... (n.d.).
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (n.d.). MDPI.
- Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses.
- Organoborane coupling reactions (Suzuki coupling). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent protodeboronation of furan-2-boronic acids
Welcome to the technical support center for researchers working with furan-2-boronic acids and their derivatives. This guide is designed to provide you with practical, in-depth solutions to a common and critical challenge: preventing protodeboronation. As valuable as these reagents are in synthetic chemistry, particularly in drug discovery for constructing complex molecular architectures, their inherent instability can often lead to diminished yields and purification difficulties.
This resource moves beyond simple protocols to explain the underlying chemical principles governing the stability of these molecules. By understanding the "why" behind these experimental strategies, you can make more informed decisions to optimize your reactions, save valuable materials, and accelerate your research.
Frequently Asked Questions (FAQs): The Science of Protodeboronation
This section addresses the fundamental concepts of protodeboronation, providing the necessary background to troubleshoot effectively.
Q1: What is protodeboronation, and why are furan-2-boronic acids particularly susceptible?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1] Furan-2-boronic acids are five-membered, electron-rich heteroaromatic compounds. This electronic nature, combined with the inherent instability of many heteroaromatic boronic acids, makes them especially prone to this decomposition pathway.[2][3] This instability is not just theoretical; furan-2-boronic acid has been shown to decompose significantly within days when stored on the benchtop under air.[4]
Q2: What is the primary chemical driver behind protodeboronation in a typical cross-coupling reaction?
A2: The reaction pH is the most critical factor.[1] Suzuki-Miyaura cross-coupling reactions require a base to activate the boronic acid for the crucial transmetalation step. The base (e.g., hydroxide ion) attacks the electron-deficient boron atom, converting the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻). While this boronate form is more nucleophilic and essential for the desired reaction, it is also significantly more susceptible to protodeboronation.[1][5] The rate of protodeboronation often increases dramatically at high pH due to the higher concentration of this reactive boronate anion.[6]
Q3: Besides pH, what other experimental factors can accelerate protodeboronation?
A3: Several factors can work in concert to promote this unwanted side reaction. Optimizing your experiment requires a holistic understanding of these influences, which are summarized in the table below.
| Factor | Effect on Protodeboronation | Causality & Rationale |
| High pH | Strongly Accelerates | Increases the concentration of the highly reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which is more prone to C-B bond cleavage than the neutral boronic acid.[1][5] |
| Elevated Temperature | Accelerates | Provides the necessary activation energy for the decomposition pathway.[2] Furan rings themselves can undergo structural changes at elevated temperatures, further contributing to instability.[7][8] |
| Protic Solvents (esp. Water) | Enables | Acts as the proton source required to cleave the C-B bond and form the C-H bond. While often necessary for Suzuki reactions, its presence is a prerequisite for protodeboronation.[1][9] |
| Palladium Catalyst & Ligands | Can Accelerate | The choice of ligand can be critical. Bulky phosphine ligands, often used to promote challenging couplings, have been shown to accelerate palladium-catalyzed protodeboronation by favoring reactive intermediates that lead to decomposition.[10][11][12] |
| Oxygen / Air Exposure | Promotes Degradation | Furan-2-boronic acid is known to be unstable on the benchtop, and exposure to air can lead to various decomposition pathways, including oxidation and polymerization, in addition to protodeboronation.[4] |
Troubleshooting Guide: Proactive Prevention Strategies
This section provides actionable protocols and workflows to mitigate protodeboronation before and during your experiment.
Issue 1: My furan-2-boronic acid is degrading upon storage. How can I ensure its integrity?
This is a common and critical issue. The stability of your starting material is paramount. Furan-2-boronic acid is known to be hygroscopic and sensitive to light and air.
Troubleshooting Protocol: Storage and Handling
-
Procurement and Arrival: Upon receiving furan-2-boronic acid, immediately transfer it to a desiccator.
-
Inert Atmosphere: For long-term storage, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13] A glove box is ideal.
-
Temperature Control: Store the container in a refrigerator (2-8°C) to slow down potential decomposition pathways.[14][15] Avoid repeated freeze-thaw cycles.
-
Aliquotting: If you plan to use the reagent frequently, consider aliquotting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Container Choice: Use amber glass vials or other opaque containers to protect the material from light.[13] Ensure the container is made of a material resistant to boronic acids.[16]
Issue 2: I'm observing significant protodeboronation during my Suzuki-Miyaura coupling.
When protodeboronation occurs during the reaction, the primary cause is that the rate of decomposition is competitive with the rate of the desired cross-coupling. The solution is to tip this balance in favor of the productive pathway.
Solution A: The "Slow-Release" Strategy using Stable Precursors
The most robust and widely adopted solution for unstable boronic acids is to use a stable derivative that slowly hydrolyzes in situ to generate the free boronic acid. This "slow-release" approach maintains a very low steady-state concentration of the unstable boronic acid, ensuring it is consumed by the palladium catalyst for cross-coupling much faster than it can decompose.[1][17]
N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose. They are air-stable, crystalline solids that can be stored on the benchtop indefinitely with no detectable decomposition.[4]
Experimental Protocol: Suzuki-Miyaura Coupling with Furan-2-MIDA Boronate
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the furan-2-MIDA boronate (1.2 equiv.), your aryl halide (1.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G2, 2-5 mol%), and the SPhos ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Through the septum, add a degassed solvent mixture (e.g., 5:1 dioxane/water) followed by the base (e.g., K₃PO₄, 3.0 equiv.). Using K₃PO₄ with MIDA boronates has been shown to promote a suitable rate of hydrolysis for slow release.[4]
-
Heating: Place the vial in a preheated oil bath or heating block (e.g., 60-80°C). Lower temperatures are generally preferred to minimize decomposition.[4]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Solution B: Optimizing Reaction Conditions
If using a stable precursor is not feasible, you must meticulously optimize the reaction conditions to favor cross-coupling.
-
Base Selection: While a base is required, strong bases at high concentrations can be detrimental. Screen a panel of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Often, a weaker base can provide the necessary activation without excessively accelerating protodeboronation.
-
Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Even a reduction from 100°C to 80°C can significantly suppress the rate of decomposition.
-
Catalyst System: If you suspect catalyst-driven protodeboronation (especially with bulky ligands), screen alternative systems.[10][11] Modern, highly active precatalysts can promote rapid cross-coupling, which helps outcompete the slower decomposition pathway.[2] Consider catalysts with less sterically demanding ligands if your substrate allows.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]
-
PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
RSC Publishing. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]
-
American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
Reddit. (2023). Protodeboronation product. [Link]
-
ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
AGH University of Science and Technology. (2012). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
University of California, Santa Cruz. Chemical Storage Guide. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
-
Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. [Link]
-
ResearchGate. (2012). The impact of temperature on furan resin and binders structure. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. csuohio.edu [csuohio.edu]
- 14. fishersci.com [fishersci.com]
- 15. 2-フランボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Welcome to the technical support guide for the purification of (3-(Methoxycarbonyl)furan-2-yl)boronic acid. This document is designed for researchers and drug development professionals who encounter challenges during the purification of this and structurally similar boronic acids. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The purification of boronic acids by silica gel flash chromatography is notoriously challenging. These compounds possess a unique combination of polarity, Lewis acidity, and the propensity to undergo dehydration, which can lead to a host of chromatographic issues including decomposition, irreversible adsorption, and complex equilibria on the stationary phase.[1][2][3][4] This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying (3-(Methoxycarbonyl)furan-2-yl)boronic acid on silica gel? A: There are three main challenges:
-
On-Column Decomposition: Standard silica gel is acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH). The Lewis acidic boron atom can interact strongly with these sites, and the furan ring can be sensitive to acidic conditions, potentially leading to protodeboronation or other forms of degradation.[1]
-
Irreversible Adsorption & Tailing: The polar diol moiety of the boronic acid forms strong hydrogen bonds with silica's silanol groups, causing significant peak tailing or, in worst-case scenarios, complete retention of the product on the column.[3][4]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine.[5][6][7] This dehydration can occur on the column, meaning you are trying to separate a dynamic equilibrium of two different compounds (the monomeric acid and the trimeric boroxine), resulting in broad, misshapen peaks.[8][9]
Q2: What are the most common impurities I should expect? A: Impurity profiles depend on the synthetic route, but typically include:
-
Unreacted starting materials (e.g., the corresponding bromo- or iodo-furan ester).
-
Homocoupled byproducts.
-
The corresponding boroxine, which is an anhydride of your target compound.[7]
-
Protodeboronated product (methyl furan-3-carboxylate).
Q3: My compound streaks badly on a standard silica TLC plate. Is flash chromatography still viable? A: Yes, but not with a standard setup. Severe streaking on TLC is a strong indicator that the compound is interacting too strongly with the silica. This is a common observation for boronic acids.[3][4] The solution is not to abandon chromatography, but to modify the stationary or mobile phase to mitigate these interactions. This guide will detail methods such as using deactivated silica or alternative solvent systems.
Q4: Can I use reversed-phase chromatography instead? A: Reversed-phase (e.g., C18) chromatography is a viable alternative. However, removing the large volumes of water from the final product can be problematic, as residual water can promote the formation of boric acid or affect downstream reactions.[3] Furthermore, many boronic acids still exhibit poor peak shape on C18 unless mobile phase modifiers (e.g., acids like TFA or formic acid) are used, which may not be compatible with the compound's stability.
Troubleshooting Guide
This section addresses specific problems you may encounter during flash chromatography.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or Zero Recovery | • Irreversible Adsorption: Strong Lewis acid/base interaction between boron and silanol groups. • On-Column Decomposition: The acidic nature of silica gel degrades the furan ring or cleaves the C-B bond.[1] | A. Deactivate the Stationary Phase: Use neutral alumina or pre-treat silica gel with a base like triethylamine (TEA).[10] B. Acid-Treated Silica: Paradoxically, treating silica with boric acid can sometimes improve recovery by pre-saturating Lewis basic sites, reducing over-adsorption of the target compound.[11][12] C. Switch to Reversed-Phase: If all else fails, C18 flash chromatography may be necessary. |
| 2. Significant Peak Tailing | • Strong Hydrogen Bonding: The boronic acid's -OH groups interact strongly with silica's silanol groups. • Slow Dissociation Kinetics: The analyte takes a long time to desorb from the stationary phase. | A. Use a More Polar "Kicker" Solvent: Add a small percentage (1-5%) of methanol or isopropanol to your ethyl acetate/hexane mobile phase. Alcohols are excellent hydrogen bond donors/acceptors and compete effectively for the active sites on the silica, improving peak shape.[10] B. Add an Acid Modifier: A small amount of acetic acid (~0.5-1%) in the mobile phase can protonate silanol groups, reducing their interaction with the boronic acid. Use with caution and test for compound stability first. |
| 3. Very Broad or Multiple Peaks for a "Pure" Sample | • Boroxine Equilibrium: The compound is likely equilibrating between its monomeric boronic acid form and its trimeric boroxine form on the column.[5][7][8] | A. Optimize Mobile Phase Water Content: While anhydrous solvents are often used, a very small, controlled amount of water can help push the equilibrium back towards the single boronic acid species. This is a delicate balance. B. Lower the Temperature: Running the column at a lower temperature (if possible) can slow the kinetics of the interconversion, sometimes resulting in sharper peaks. |
| 4. Poor Separation from a Non-Polar Impurity | • Insufficient Column Length/Resolution: The chosen conditions do not provide enough theoretical plates. • Sample Overload: Too much crude material was loaded onto the column. | A. Use a Weaker Eluent: Decrease the percentage of the polar solvent (e.g., ethyl acetate) to increase the retention time and improve separation.[13] B. Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This creates a more concentrated starting band and significantly improves resolution compared to wet loading in a strong solvent.[14] |
Visual Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting the purification.
Caption: A flowchart for troubleshooting common purification issues.
Recommended Experimental Protocol
This protocol is a robust starting point, designed to mitigate the most common issues from the outset.
Preparation of Boric Acid-Treated Silica Gel
Justification: Using silica impregnated with boric acid can passivate the highly active, Lewis basic silanolate sites, reducing the irreversible adsorption of your Lewis acidic boronic acid.[11][12]
-
Materials: Standard silica gel, boric acid, methanol, ethanol.
-
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your required silica gel in the boric acid/methanol solution (use approx. 5-6 mL of solution per gram of silica).
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration on a Büchner funnel.
-
Wash the treated silica with ethanol (approx. 6 mL per gram of silica).
-
Dry the silica gel thoroughly under high vacuum until it is a free-flowing powder.
-
TLC Analysis and Solvent System Selection
-
Using your treated silica, perform TLC analysis to find a solvent system that provides an Rf value of 0.15 - 0.25 for the target compound. A lower Rf is targeted to ensure good separation on the column.
-
Recommended Starting System: 30-50% Ethyl Acetate in Hexane.
-
For Tailing: If tailing persists even on the treated TLC plate, add 1-2% methanol to the eluent.
Column Packing and Sample Loading (Dry Loading)
Justification: Dry loading is strongly recommended as it prevents the sample from being introduced in a strong solvent, which can ruin separation efficiency.[14]
-
Procedure:
-
Pack the column with the boric acid-treated silica gel as a slurry in your initial, non-polar eluent (e.g., 10% EtOAc/Hexane).
-
Dissolve your crude (3-(methoxycarbonyl)furan-2-yl)boronic acid in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3x the mass of your crude product) to the solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane).
-
Slowly and gradually increase the polarity (gradient elution). A slow gradient is key to resolving closely eluting impurities.
-
Monitor the fractions by TLC. Use a vanillin or potassium permanganate stain, as the product may not be strongly UV-active.
Workflow Visualization
Caption: Recommended workflow for flash chromatography purification.
Alternative Purification Strategies
If flash chromatography proves unsuccessful, consider these orthogonal methods:
-
Acid-Base Extraction: This technique can be effective for removing neutral impurities.
-
Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate).
-
Extract with a mild aqueous base (e.g., 1 M NaHCO₃). The boronic acid, being acidic, should move to the aqueous layer.
-
Wash the organic layer to remove impurities.
-
Carefully re-acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to pH ~4-5, causing the pure boronic acid to precipitate or be extracted back into a fresh organic layer.[2][4][15]
-
-
Derivatization to a Crystalline Adduct: For stubbornly oily or difficult-to-purify boronic acids, conversion to a stable, crystalline adduct can be a powerful strategy.
-
Recrystallization/Trituration: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or water) can be a highly effective purification method.[2] If it is an oil, trituration with a solvent that dissolves impurities but not the product can also work.[2]
References
-
Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: Wiley Online Library URL: [Link]
-
Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: HETEROCYCLES, Vol. 87, No. 5, 2013 URL: [Link]
-
Title: New aryl boronates are stable on silica gel and easy-to-handle Source: Gifu Pharmaceutical University URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: ACS Publications - Organic Letters (Duplicate) URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Dehydration of phenylboronic acid with the formation of boroxine Source: ResearchGate URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Source: PubMed URL: [Link]
-
Title: a) Synthesis of 1 by deprotection of 1‐pin and boroxine formation of 2... Source: ResearchGate URL: [Link]
- Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
-
Title: Purification of alkyl Bpin/other alkyl boronic esters Source: Reddit URL: [Link]
-
Title: HELP: Purifying boronic acids sucks Source: Reddit URL: [Link]
-
Title: Chromatography: Solvent Systems For Flash Column Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives Source: ChemistryViews URL: [Link]
-
Title: How to remove non-polar impurity from the compound? Source: ResearchGate URL: [Link]
-
Title: A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: ResearchGate URL: [Link]
-
Title: HELP: Purifying boronic acids sucks Source: Reddit r/OrganicChemistry URL: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with (3-(Methoxycarbonyl)furan-2-yl)boronic acid
Welcome to the technical support guide for utilizing (3-(Methoxycarbonyl)furan-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl boronic acid. We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies and detailed protocols to ensure successful outcomes in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This section directly addresses the most frequent issues encountered when using (3-(Methoxycarbonyl)furan-2-yl)boronic acid. The question-and-answer format provides targeted solutions to specific experimental observations.
Question 1: My primary side product is methyl furan-3-carboxylate. What is causing this and how can I prevent it?
Answer:
You are observing protodeboronation , the most common and problematic side reaction for furan boronic acids.[1] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.
Causality: Furan boronic acids, particularly those with electron-withdrawing groups like your methoxycarbonyl substituent, are inherently unstable under typical Suzuki conditions.[2][3] The key drivers for protodeboronation are:
-
Aqueous Base: The presence of water and base, especially at elevated pH, significantly accelerates the rate of C-B bond cleavage.[1]
-
Elevated Temperatures: The high temperatures often used to drive Suzuki couplings can promote thermal decomposition and protodeboronation.
-
Slow Transmetalation: If the desired transmetalation step in the catalytic cycle is slow, the boronic acid has more time to decompose via this alternative pathway.
Solutions to Mitigate Protodeboronation:
-
Modify Reaction Conditions: The most direct approach is to create a less favorable environment for the side reaction.
-
Lower the Temperature: Employ a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 40°C or even room temperature).[3]
-
Shorten Reaction Time: A more efficient catalyst reduces the required reaction time, minimizing the boronic acid's exposure to destabilizing conditions.[3]
-
Use a Milder, Non-Aqueous Base: Switch from strong aqueous bases (like NaOH, KOH) to milder, often anhydrous, bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.
-
Employ Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[4]
-
-
Use a More Stable Boronic Acid Surrogate: Instead of using the boronic acid directly, convert it to a more stable derivative that slowly releases the active species in situ. This strategy keeps the concentration of the unstable free boronic acid low at any given time, favoring transmetalation over decomposition.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are crystalline, air-stable solids that are less prone to protodeboronation.[2]
-
Pinacol Esters: While more stable than the acid, they can still be challenging. They are a good option for optimizing reactivity.[5]
-
MIDA or DABO Boronates: N-methyliminodiacetic acid (MIDA) and diethanolamine (DABO) boronates are exceptionally stable and are becoming the standard for challenging couplings involving unstable boronic acids.[6][7][8]
-
Troubleshooting Workflow: Protodeboronation
Here is a logical workflow to address the issue of protodeboronation.
Caption: A step-by-step guide to troubleshooting protodeboronation.
Question 2: I am isolating a significant amount of dimethyl 2,2'-bifuran-3,3'-dicarboxylate. What is this byproduct and how do I avoid it?
Answer:
This byproduct is the result of boronic acid homocoupling , a reaction where two molecules of your furan boronic acid couple together.[9]
Causality: Homocoupling is primarily driven by two pathways:
-
Oxygen-Mediated: The most common cause is the presence of oxygen in the reaction.[10] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product instead of participating in the desired cross-coupling cycle.[11]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient aryl boronic acids, homocoupling can occur even in the absence of oxygen through a less common mechanism.[12]
Solutions to Prevent Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical control parameter.
-
Degas Solvents: Thoroughly sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). After adding all reagents, subject the reaction mixture to several cycles of vacuum/backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
-
Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed to rapidly generate the active, monoligated Pd(0) species. This efficient initiation can favor the cross-coupling pathway over side reactions.
The diagram below illustrates how protodeboronation and homocoupling diverge from the desired Suzuki-Miyaura catalytic cycle.
Caption: The main catalytic cycle and key off-cycle side reactions.
Question 3: My reaction is clean but very slow or gives a low yield. How can I optimize the core reaction parameters?
Answer:
Low reactivity with an electron-deficient heteroaryl boronic acid is common. The issue often lies in a slow or inefficient step within the catalytic cycle, typically oxidative addition or transmetalation. A systematic optimization of the catalyst system, base, and solvent is required.
Optimization Strategies:
| Parameter | Problem | Solution & Rationale | Recommended Starting Points |
| Catalyst & Ligand | Slow oxidative addition or reductive elimination. Catalyst deactivation by the furan oxygen. | Use a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[13] These ligands accelerate the key steps of the cycle and stabilize the palladium center, preventing deactivation.[14] | 1. XPhos Pd G3/G4 2. SPhos Pd G2 3. RuPhos Pd G3 |
| Base | Incomplete activation of the boronic acid (slow transmetalation) or base-mediated decomposition. | The base must be strong enough to form the reactive boronate species but not so harsh that it promotes decomposition. Its solubility is also critical. K₃PO₄ often provides the best balance for sensitive substrates. | 1. K₃PO₄ (Good balance of activity and mildness) 2. Cs₂CO₃ (More soluble, can be more active) 3. K₂CO₃ (Common, but can be less effective) |
| Solvent | Poor solubility of reagents. Promotion of side reactions. | Aprotic polar solvents are generally preferred. Toluene, dioxane, and 2-MeTHF are excellent choices. Adding a small amount of water can sometimes be beneficial, but for this substrate, starting with anhydrous conditions is recommended to minimize protodeboronation. | 1. Dioxane 2. Toluene 3. 2-MeTHF/CPME |
| Temperature | Insufficient energy to overcome activation barriers vs. thermal decomposition. | With a highly active catalyst, aim for the lowest effective temperature. Start around 60-80°C and adjust as needed based on reaction monitoring. | Start at 80°C. If slow, increase to 100°C. If decomposition is observed, decrease to 60°C. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxycarbonyl group? The ester group at the 3-position is strongly electron-withdrawing. This makes the furan ring electron-deficient, which can facilitate oxidative addition to the coupling partner but also significantly increases the susceptibility of the boronic acid to protodeboronation.[3] Furthermore, under harsh basic conditions (e.g., NaOH at high temp), it could potentially undergo saponification to the carboxylate, which would alter the product and reaction profile.
Q2: How should I purify my final product away from boron impurities? Boronic acids and their byproducts can sometimes complicate purification. A common and effective method is to wash the crude product solution with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic boron species. Alternatively, an extractive workup with a diol, such as pinacol or sorbitol, can complex with the boron impurities, facilitating their removal into an aqueous phase.
Q3: Can I use (3-(Methoxycarbonyl)furan-2-yl)boronic acid pinacol ester instead? Yes, using the pinacol ester is a valid strategy to increase stability.[5] It will be less prone to protodeboronation during storage and handling. Under the reaction conditions, the base will facilitate the formation of the active boronate species required for transmetalation. You may need slightly more forcing conditions (higher temperature or stronger base) compared to the free boronic acid, but the trade-off for improved stability is often worthwhile.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid with an aryl bromide.
-
Reagent Preparation:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Note: Using a slight excess of the boronic acid can help compensate for any minor decomposition.
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Add the degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1–0.2 M with respect to the aryl bromide) via syringe.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath or heating block set to 80–100 °C.
-
Stir the reaction vigorously for the required time (monitor by TLC, LC-MS, or GC-MS, typically 2–12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol for Preparation of a Stable DABO Boronate Ester
This protocol allows for the conversion of the unstable boronic acid into a stable, storable, and easy-to-handle solid.[6]
-
Dissolution: In a flask, dissolve (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv) in dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.
-
Precipitation: A white solid will precipitate. Continue stirring for 30 minutes.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold dichloromethane and dry under vacuum. The resulting DABO boronate can be stored at room temperature and used directly in the Suzuki protocol above, typically with a protic co-solvent like water or isopropanol to facilitate hydrolysis to the active boronate.[8]
References
-
Billingsley, K. L., & Buchwald, S. L. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2394–2400. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(6), 619–627. [Link]
- Nerdinger, S., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. HETEROCYCLES, 101(1), 347.
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Lazzaro, F., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(46), 11555–11564. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
-
Borra, S., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 207–212. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Feuerstein, M., et al. (2001). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Request PDF on ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5), 3415–3427. [Link]
-
Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Letters, 3(24), 3971–3974. [Link]
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 428-434. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Company Blog. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Wiley Online Library. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wallace, D. J., & Chen, C. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting Presentation. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Request PDF on ResearchGate. [Link]
-
D'Este, M., & Darses, S. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]
Sources
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- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of Furan Boronic Acids in Aqueous Media
Welcome to the technical support center for handling and utilizing furan boronic acids. As a Senior Application Scientist, I understand the unique challenges these valuable reagents can present, particularly their instability in aqueous environments. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and robust protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with furan boronic acids in a question-and-answer format.
Question 1: I am seeing low and inconsistent yields in my Suzuki-Miyaura coupling reactions when using furan-2-boronic acid. What is the likely cause and how can I fix it?
Answer:
Low and irreproducible yields in Suzuki-Miyaura couplings involving furan-2-boronic acid are most commonly due to the inherent instability of the boronic acid itself. The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] This process is often accelerated by the basic, aqueous conditions typical of Suzuki-Miyaura reactions.[2][3]
Here are several strategies to troubleshoot and improve your reaction outcomes:
-
Protect the Boronic Acid: The most robust solution is to use a stabilized form of the boronic acid. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[2][4][5] These are air-stable, crystalline solids that are compatible with chromatography.[4][5] Under the reaction conditions, the MIDA group is slowly cleaved to release the active boronic acid, maintaining a low, steady concentration that favors cross-coupling over decomposition.[2][5] This "slow-release" strategy is particularly effective for unstable heteroaromatic boronic acids like those of furan.[2][5]
-
Optimize Reaction Conditions:
-
Base: The choice of base is critical. While strong bases can promote the reaction, they can also accelerate protodeboronation. Consider screening milder bases. For MIDA boronates, K₃PO₄ is often effective for promoting the slow release of the boronic acid.[2][3]
-
Solvent: While aqueous media are common in Suzuki couplings, minimizing the amount of water or using a co-solvent can help. An aqueous n-butanol system has been reported to be effective for Suzuki couplings of furan boronic acids. For MIDA boronates, a dioxane/water mixture is a common choice.[2][3]
-
Temperature and Reaction Time: Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. For particularly unstable boronic acids, shorter reaction times with a highly active catalyst can "outrun" the decomposition.[6]
-
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, potentially accelerating the cross-coupling to outcompete protodeboronation.
Question 2: My furan-3-boronic acid has turned into a sticky, discolored solid upon storage. Is it still usable? How should I store it?
Answer:
The change in physical appearance of your furan-3-boronic acid is a strong indicator of decomposition. Boronic acids, especially heteroaromatic ones, can be unstable upon storage as neat solids, even at room temperature in a sealed container.[2][7] The decomposition products can act as inhibitors in your reaction, leading to poor results. It is generally not recommended to use a boronic acid that has visibly decomposed.
To prevent this, consider the following storage solutions:
-
Convert to a MIDA Boronate: As mentioned above, MIDA boronates are exceptionally stable and can be stored on the benchtop for extended periods without noticeable decomposition.[2][4] This is the most reliable method for long-term storage.
-
Store in Solution: Interestingly, some unstable boronic acids have been shown to be more stable when stored in a dry, aprotic solvent like THF, even without special precautions to exclude air and moisture.[7][8] This is because the solid-state decomposition pathway may be accelerated by the crystal packing of the neat boronic acid.[7]
-
Use Diethanolamine Adducts: Forming an adduct with diethanolamine is another strategy to create a more stable, crystalline solid that can be more easily handled and stored.[9][10]
Question 3: I am trying to perform a reaction that is sensitive to basic conditions, but I need to use a furan boronic acid. How can I manage this?
Answer:
This is a classic challenge. The basic conditions typically required to activate the boronic acid for transmetalation in a Suzuki-Miyaura coupling can be detrimental to sensitive functional groups.[11] Here's how you can approach this:
-
Fluoride-Activated Coupling: Instead of a base, you can use a fluoride source, such as potassium fluoride (KF), to activate the boronic acid. This can be effective while avoiding strongly basic conditions.
-
MIDA Boronates with Controlled Release: The slow-release of the boronic acid from a MIDA boronate using a mild base like K₃PO₄ can be a good compromise.[2][3] The concentration of the active boronic acid and the boronate anion at any given time is low, which may be tolerated by your substrate.
-
Alternative Coupling Chemistries: If the Suzuki-Miyaura reaction is not compatible, you may need to consider other cross-coupling reactions that do not require basic conditions. However, for many applications, optimizing the Suzuki-Miyaura reaction as described above is the most straightforward approach.
Frequently Asked Questions (FAQs)
What is protodeboronation and why are furan boronic acids particularly susceptible?
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This is a common decomposition pathway for many boronic acids, but it is particularly problematic for electron-rich heteroaromatic boronic acids like furan boronic acids.[2] The reaction can be catalyzed by both acids and bases.[1] Under the basic conditions of the Suzuki-Miyaura reaction, the boronic acid is converted to the more reactive boronate anion, which is then protonated by a proton source (like water) in the rate-limiting step.[1] The electron-rich nature of the furan ring stabilizes the intermediate in the C-B bond cleavage step, accelerating the rate of protodeboronation compared to electron-poorer aryl boronic acids.
Figure 1: Simplified mechanism of base-catalyzed protodeboronation.
What are MIDA boronates and how do they enhance stability?
N-methyliminodiacetic acid (MIDA) boronates are derivatives of boronic acids where the boronic acid is protected by forming a tetracoordinate boronate ester with the MIDA ligand.[4][5] This protection has several key advantages:
-
Exceptional Stability: MIDA boronates are typically stable, crystalline solids that are resistant to decomposition by air, moisture, and chromatography on silica gel.[4][5] This is because the boron atom is coordinatively saturated, making it less susceptible to protodeboronation.[5][12]
-
Slow Release: Under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), MIDA boronates undergo slow hydrolysis to release the free boronic acid into the reaction mixture.[2][3] This maintains a very low concentration of the unstable boronic acid, which favors the desired cross-coupling reaction over decomposition pathways like protodeboronation and homocoupling.[5]
-
Broad Applicability: This strategy has been shown to be a general solution for a wide range of unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2]
Figure 2: The MIDA boronate strategy for stabilizing furan boronic acids.
How does pH affect the stability of furan boronic acids?
The stability of boronic acids in aqueous solution is highly pH-dependent.[13][14][15][16][17] Boronic acids are Lewis acids that exist in equilibrium with their anionic tetrahedral boronate form.[18] The pKa of this equilibrium depends on the substituents on the boronic acid.[18]
-
At neutral to acidic pH: The boronic acid exists predominantly in its neutral, trigonal form. While protodeboronation can still occur, it is generally slower than under basic conditions.[1]
-
At basic pH (pH > pKa): The boronic acid is deprotonated to form the tetrahedral boronate anion. This species is more susceptible to protodeboronation.[1] Therefore, highly basic conditions can significantly accelerate the decomposition of furan boronic acids.
This pH-dependent stability is a critical factor to consider when designing experiments, especially for reactions that require basic conditions.
| Condition | Form of Boronic Acid | Relative Stability |
| Acidic to Neutral pH | Trigonal B(OH)₂ | More Stable |
| Basic pH (pH > pKa) | Tetrahedral B(OH)₃⁻ | Less Stable |
| Protected (MIDA Boronate) | Tetracoordinate Boron | Highly Stable |
Table 1: General relationship between pH and the stability of furan boronic acids in aqueous media.
Experimental Protocols
Protocol 1: Preparation of Furan-2-MIDA Boronate
This protocol is adapted from the general procedures for synthesizing MIDA boronates.[2]
Materials:
-
Furan-2-boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF)
-
Toluene
-
Drying tube
-
Dean-Stark trap (optional, but recommended)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube (or Dean-Stark trap), add furan-2-boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and DMF (enough to dissolve the reagents upon heating).
-
If not using a Dean-Stark trap, add toluene (approximately 10% of the DMF volume) to act as an azeotroping agent.
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain heating for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of water.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or by silica gel chromatography. MIDA boronates are generally stable to silica gel.[4][5]
Protocol 2: Suzuki-Miyaura Coupling using Furan-2-MIDA Boronate (Slow-Release Conditions)
This protocol provides a general starting point for the cross-coupling of furan-2-MIDA boronate with an aryl halide.[2][3] Optimization of catalyst, ligand, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Furan-2-MIDA boronate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol %)
-
SPhos (e.g., 10 mol %)
-
Potassium phosphate (K₃PO₄) (e.g., 3.0-7.5 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry reaction vessel, add the aryl halide, furan-2-MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 5:1 ratio). The reaction concentration is typically around 0.1 M.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.[2][3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
By understanding the underlying instability of furan boronic acids and employing the stabilization and reaction strategies outlined in this guide, you can significantly improve the reliability and success of your synthetic endeavors.
References
-
LaPorte, A. J., Feldner, J. E., Spies, J. C. et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40). Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Available at: [Link]
-
Klíma, K., Budka, J., & Lacinová, V. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5348–5355. Available at: [Link]
-
Klíma, K., Budka, J., & Lacinová, V. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5348–5355. Available at: [Link]
-
Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Advances, 5(20), 15118–15124. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed. Available at: [Link]
-
Klíma, K., Budka, J., & Lacinová, V. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Chemical Science (RSC Publishing). (n.d.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Available at: [Link]
-
Klíma, K., Budka, J., & Lacinová, V. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5348-5355. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(10), 3845–3851. Available at: [Link]
-
Klíma, K., Budka, J., & Lacinová, V. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12895–12908. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state. ResearchGate. Available at: [Link]
-
Noonan, G. M., & Leach, A. G. (2015). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids: Boronic Acid Mediated Reaction in the Solid State. The Royal Society of Chemistry. Available at: [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 521-528. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
-
Li, Y., et al. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(3), 996–1001. Available at: [Link]
-
Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4064. Available at: [Link]
-
González-Vera, J. A., & García-López, V. (2021). How to make C–N bonds using boronic acids and their derivatives without transition metals. Organic & Biomolecular Chemistry, 19(2), 249-266. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. Available at: [Link]
-
Klíma, K., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(33), 6502-6510. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
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Technical Support Center: Navigating Catalyst Deactivation in Furan-2-Boronic Acid Cross-Couplings
Welcome to the technical support center dedicated to addressing the unique challenges associated with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving furan-2-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these often-recalcitrant couplings. Here, we delve into the root causes of common experimental failures and provide scientifically-grounded, actionable solutions.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may be encountering at the bench.
Issue 1: Low to Non-Existent Yield of the Desired Product
Question: My Suzuki-Miyaura reaction with furan-2-boronic acid is resulting in very low or no yield of my target biaryl compound. What are the primary culprits and how can I address them?
Answer: This is a common and frustrating issue, often stemming from two interconnected problems: the inherent instability of furan-2-boronic acid and suboptimal catalyst activity. Let's break down the likely causes and the corresponding troubleshooting steps.
Potential Cause A: Protodeboronation of Furan-2-Boronic Acid
Furan-2-boronic acid is notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] This process is often accelerated by the very conditions required for the cross-coupling, namely heat and basicity.
Troubleshooting Steps & Rationale:
-
Lower the Reaction Temperature: Elevated temperatures significantly accelerate the rate of protodeboronation. If your protocol calls for high heat (e.g., 80-110 °C), attempt the reaction at a milder temperature, such as room temperature or 40-60 °C.[2] This requires a highly active catalyst system capable of functioning efficiently at lower thermal energies.
-
Shorten Reaction Time: Prolonged exposure to reaction conditions increases the likelihood of boronic acid decomposition. Employing a highly active catalyst that promotes rapid C-C bond formation can minimize the time the boronic acid is vulnerable.
-
Switch to a More Stable Boronic Acid Derivative: This is often the most robust solution. Instead of the free boronic acid, consider using a protected form that slowly releases the active species in situ. Excellent alternatives include:
-
Potassium 2-furyltrifluoroborate: These salts exhibit enhanced stability and are less prone to protodeboronation.[3]
-
Furan-2-boronic acid pinacol ester: A common and effective protecting group strategy.
-
Furan-2-boronic acid MIDA ester: These are highly stable, crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[1][4]
-
Potential Cause B: Catalyst Inactivity or Decomposition
The active Pd(0) species in the catalytic cycle is sensitive and can be deactivated through various pathways, including oxidation or aggregation into inactive palladium black.[5] Inefficient generation of Pd(0) from the precatalyst or exposure to oxygen can halt the reaction.
Troubleshooting Steps & Rationale:
-
Employ a Modern Precatalyst: Use a well-defined palladium precatalyst, such as a Buchwald or Hartwig G3 or G4 palladacycle (e.g., XPhos Pd G3).[6] These precatalysts are designed for rapid and clean generation of the active L-Pd(0) species under mild conditions, often at room temperature, which in turn helps to suppress boronic acid decomposition.[2]
-
Ensure Rigorously Anaerobic Conditions: Oxygen is detrimental to the active Pd(0) catalyst and can promote unwanted side reactions like the homocoupling of your boronic acid.
-
Protocol: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Assemble your reaction under a positive pressure of inert gas.
-
Experimental Protocol: A Robust Starting Point for Furan-2-Boronic Acid Coupling
This protocol incorporates the principles discussed above to mitigate both protodeboronation and catalyst deactivation.
| Parameter | Recommendation | Rationale |
| Boronic Acid | Potassium 2-furyltrifluoroborate (1.2-1.5 equiv) | Enhanced stability over the free boronic acid.[3] |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | More reactive than aryl chlorides, allowing for milder conditions. |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst that rapidly generates active Pd(0).[6] |
| Base | K₃PO₄ (2.0-3.0 equiv, finely powdered) | A competent base for these couplings, often used in anhydrous conditions. |
| Solvent | Dioxane/H₂O (e.g., 10:1 ratio, degassed) | A common solvent system; water can be beneficial but should be minimized if protodeboronation is severe. |
| Temperature | 40-80 °C | Balances reaction rate with minimizing boronic acid decomposition. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and homocoupling side reactions. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), potassium 2-furyltrifluoroborate (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Seal the vessel with a septum and purge with argon for 10 minutes.
-
Under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
Issue 2: The Reaction Turns Black and Stalls
Question: My reaction mixture turns black shortly after heating, and the conversion to my product stops. What is happening?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (insoluble, inactive Pd(0) aggregates).[5] This indicates that the ligand is not effectively stabilizing the monoligated Pd(0) species, which is the active catalyst, or that the catalytic cycle has been disrupted.
Troubleshooting Steps & Rationale:
-
Increase Ligand Steric Bulk: The stability of the active L-Pd(0) complex is highly dependent on the ligand architecture. Bulky, electron-rich biaryl phosphine ligands (like the Buchwald family: XPhos, SPhos, RuPhos) are designed to prevent the formation of palladium dimers and subsequent aggregation into palladium black.[7] If you are using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand is highly recommended.
-
Check Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons. Ensure your aryl halide and boronic acid derivative are pure, and use high-purity, anhydrous, and degassed solvents.
-
Re-evaluate the Base: The choice of base is critical. In some cases, a very strong or poorly soluble base can lead to localized high concentrations that promote catalyst decomposition. Ensure the base is finely powdered for better dispersion. Screening alternative bases like Cs₂CO₃ or K₂CO₃ may be beneficial.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is furan-2-boronic acid so much more challenging to use than, for example, phenylboronic acid?
A1: The instability of furan-2-boronic acid stems from the electron-rich nature of the furan ring. The C-B bond at the 2-position is susceptible to electrophilic cleavage (protonolysis), which is the mechanistic basis for protodeboronation.[1] This process is much faster for electron-rich heteroaryl boronic acids compared to simple aryl boronic acids.[3]
Q2: What is the role of the ligand in preventing catalyst deactivation?
A2: The ligand plays several crucial roles:
-
Stabilization: It stabilizes the Pd(0) center, preventing it from aggregating into inactive palladium black.[7]
-
Solubility: It renders the palladium complex soluble in the organic solvent.
-
Tuning Reactivity: The steric and electronic properties of the ligand modulate the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-donating ligands generally accelerate oxidative addition and reductive elimination, leading to a faster overall catalytic turnover which can outcompete catalyst deactivation and boronic acid decomposition pathways.[7]
Q3: Can I use an aryl chloride as a coupling partner with furan-2-boronic acid?
A3: Yes, but it is significantly more challenging than using an aryl bromide or iodide. Aryl chlorides have a stronger C-Cl bond, making the initial oxidative addition step much slower. To achieve success, you will almost certainly need a highly active catalyst system specifically designed for aryl chloride activation, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos).[2][8] Higher temperatures may also be required, which makes the use of a stabilized furan boronic acid derivative essential.
Q4: How does water in the reaction mixture affect the coupling?
A4: The role of water is complex. A small amount of water can be beneficial, and even necessary, for some Suzuki couplings. It can help to dissolve inorganic bases like K₃PO₄ and facilitate the formation of the active boronate species required for transmetalation.[9] However, for highly unstable substrates like furan-2-boronic acid, excess water can accelerate protodeboronation. Therefore, using a carefully controlled amount of water (e.g., in a 10:1 organic solvent to water ratio) or switching to anhydrous conditions with a soluble base may be necessary.[10]
Part 3: Visualizing Deactivation Pathways and Troubleshooting Logic
To better understand the interplay of factors leading to catalyst deactivation and failed reactions, the following diagrams illustrate key concepts.
Diagram 1: The Competing Fates of Furan-2-Boronic Acid
Caption: Competing pathways for furan-2-boronic acid in a cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Failed Furan Couplings
Caption: A decision tree for troubleshooting furan-2-boronic acid cross-couplings.
References
- Benchchem. Technical Support Center: Suzuki Coupling of 2-Bromophenol with Furan-2-Boronic Acid.
- ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF.
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
-
ACS Publications. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis. (2018). Available from: [Link]
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Available from: [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available from: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available from: [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]
- Books. CHAPTER 14: Greener Approaches to Cross-Coupling.
-
NIH. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Available from: [Link]
-
NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available from: [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. (2024). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Available from: [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available from: [Link]
-
ResearchGate. Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard.. Available from: [Link]
-
ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Available from: [Link]
-
Dalton Transactions (RSC Publishing). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available from: [Link]
-
PubMed. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). Available from: [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters. (2026). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). Available from: [Link]
-
Dalton Transactions (RSC Publishing). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]
- Google Patents. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (3-Methoxycarbonyl)furan-2-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of (3-(Methoxycarbonyl)furan-2-yl)boronic acid, with a specific focus on the critical role of base selection in its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
The presence of an electron-withdrawing methoxycarbonyl group on the furan ring introduces specific challenges and considerations that are crucial for achieving high yields and minimizing side reactions.[1] This guide is designed to provide both mechanistic understanding and practical, field-proven solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki-Miyaura coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid?
A base is a non-negotiable component in the Suzuki-Miyaura catalytic cycle; its primary role is to activate the boronic acid for the crucial transmetalation step.[2][3] The mechanism proceeds as follows:
-
Boronate Formation: The base (e.g., hydroxide, carbonate) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[4][5]
-
Enhanced Nucleophilicity: This anionic boronate complex is significantly more electron-rich than the neutral boronic acid.
-
Facilitated Transmetalation: The increased nucleophilicity of the boronate accelerates the transfer of the furan group from the boron atom to the palladium(II) center, which is often the rate-limiting step of the overall reaction.[1][5]
The electron-withdrawing nature of the methoxycarbonyl group on your specific furan boronic acid makes the boron atom more Lewis acidic, facilitating its interaction with the base. However, this same electronic effect can make the boronic acid more susceptible to certain side reactions, making the choice of base paramount.[1]
Q2: What are the main classes of bases used, and what are their general pros and cons for this substrate?
The bases commonly used in Suzuki couplings can be broadly categorized as inorganic and organic.
-
Inorganic Bases: This is the most common class and includes carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Pros: They are cost-effective, readily available, and a large body of literature supports their use. Simple inorganic bases are often preferred from a process safety and green chemistry perspective.[6]
-
Cons: Their solubility can be limited in common organic solvents, often requiring biphasic (e.g., toluene/water) systems. Stronger inorganic bases like hydroxides can promote unwanted side reactions such as ester hydrolysis or protodeboronation, especially with sensitive substrates like yours.[7]
-
-
Organic Bases: This class includes amines (e.g., triethylamine, DIPEA) and alkoxides (e.g., NaOt-Bu, KOt-Bu).
-
Pros: They offer excellent solubility in organic solvents, allowing for homogeneous reaction conditions.
-
Cons: Strong alkoxides can readily hydrolyze the methoxycarbonyl ester group.[7] Amines are often too weakly basic to efficiently promote the reaction, though they can be effective in specific applications.
-
For (3-(Methoxycarbonyl)furan-2-yl)boronic acid, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are typically the best starting point.
Q3: How does the ester group on the furan ring specifically influence my choice of base?
The methoxycarbonyl (-CO₂Me) group is a powerful electron-withdrawing group, which has two major, competing effects on your boronic acid:
-
Electronic Deactivation: Electron-withdrawing groups on the boronic acid partner are generally unfavorable for the Suzuki reaction as they decrease the nucleophilicity of the organic group being transferred.[1][5] This can slow down the transmetalation step, potentially requiring more forcing conditions (stronger base, higher temperature) to achieve a reasonable reaction rate.
-
Increased Susceptibility to Side Reactions:
-
Ester Hydrolysis (Saponification): The primary concern is the hydrolysis of your ester to the corresponding carboxylic acid under basic conditions, especially in the presence of water and strong bases like NaOH or KOH.[7] This side product can complicate purification and represents a loss of yield.
-
Protodeboronation: Electron-deficient heteroaryl boronic acids, like yours, are particularly prone to protodeboronation—the cleavage of the C-B bond, replacing it with a C-H bond.[8][9][10] This process is often accelerated by strong bases and aqueous media.[11][12]
-
Therefore, the ideal base must be strong enough to facilitate the catalytic cycle but mild enough to avoid significant degradation of the starting material or product. This often involves a careful balancing act achieved through experimental screening.
Troubleshooting Guide
Problem 1: My reaction is slow, incomplete, or gives no yield.
-
Probable Cause (Base-Related): The base is too weak or poorly soluble. The boronic acid is not being converted to the active boronate species efficiently.
-
Solution Pathway:
-
Increase Base Strength: If you are using a weak base like NaHCO₃, switch to a stronger, but still moderate, base such as K₂CO₃ or K₃PO₄. Tripotassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is sufficiently basic yet generally does not cause rampant ester hydrolysis.
-
Improve Solubility: If using an inorganic base in a non-polar solvent like toluene, the reaction may be limited by poor mixing. Adding a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water) can significantly accelerate the reaction by dissolving the base and facilitating boronate formation.
-
Consider Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is more soluble in organic solvents than its potassium or sodium counterparts and is well-known for promoting difficult couplings. The cesium cation is also thought to play a beneficial role in the catalytic cycle.
-
Change Solvent System: Switching to a more polar aprotic solvent like dioxane or DMF can improve the solubility of all components and may increase the reaction rate.
-
Problem 2: I'm observing significant protodeboronation (loss of the boronic acid group).
-
Probable Cause (Base-Related): The conditions are too harsh, leading to the cleavage of the fragile furan-boron bond. This is a known issue for heteroaryl boronic acids, especially electron-deficient ones.[9][10] The mechanism is often accelerated at high pH.[8][11]
-
Solution Pathway:
-
Reduce Base Strength: If you are using a strong base like NaOH, KOH, or an alkoxide, immediately switch to a milder carbonate or phosphate base (K₂CO₃, K₃PO₄).
-
Use Anhydrous Conditions: Water is often the proton source for protodeboronation.[8] If possible, try running the reaction under strictly anhydrous conditions. This may require using a boronic ester (e.g., a pinacol ester) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[13]
-
Consider Fluoride Anions: In some cases where substrates are highly base-sensitive, potassium fluoride (KF) can be used.[3] It is a "naked" fluoride source that can activate the boronic acid without creating a strongly basic environment.
-
Lower Reaction Temperature: High temperatures can accelerate protodeboronation. Determine the minimum temperature required for the coupling to proceed and avoid excessive heating.
-
Problem 3: My product is contaminated with the corresponding carboxylic acid.
-
Probable Cause (Base-Related): Saponification (hydrolysis) of the methoxycarbonyl ester has occurred. This is a classic side reaction when using strong bases with ester-containing substrates.[7][14]
-
Solution Pathway:
-
Avoid Strong Hydroxide and Alkoxide Bases: Do not use NaOH, KOH, NaOt-Bu, or similar strong, nucleophilic bases.
-
Switch to Weaker Inorganic Bases: K₂CO₃ is a common choice that often provides a good balance. For even more sensitive substrates, Na₂CO₃ or even organic amines might be considered, though a drop in reactivity is expected.
-
Minimize Water: While some water can be beneficial for the coupling, excess water in combination with the base will favor hydrolysis. Use the minimum amount of water necessary to achieve a good reaction rate.
-
Use Biphasic Conditions: In a toluene/water system, the limited contact between the organic-soluble substrate and the water-soluble base can sometimes mitigate hydrolysis while still allowing the reaction to proceed at the interface.[7]
-
Data Summary & Experimental Protocols
Table 1: Comparison of Common Bases for Suzuki Coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
| Base | pKa of Conjugate Acid (in H₂O) | Typical Solvents | Key Advantages | Potential Issues with this Substrate |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene/H₂O | Strong enough for many couplings; often gives high yields. | Can still cause some ester hydrolysis at high temperatures. |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, DMF, Toluene/H₂O | Good balance of reactivity and mildness.[15] | May be too weak for very challenging coupling partners. |
| Cs₂CO₃ | ~10.3 | Dioxane, THF, Toluene | Good solubility in organic solvents; often effective when others fail. | More expensive; can still promote protodeboronation. |
| KF | ~3.2 | Dioxane, THF (anhydrous) | Very mild; good for base-sensitive substrates.[3] | Often results in slower reactions requiring higher temperatures. |
| NaOH | ~15.7 | Dioxane/H₂O, Toluene/H₂O | Very strong and inexpensive.[16] | Not Recommended. High risk of rapid ester hydrolysis and protodeboronation. |
| KOt-Bu | ~17 | THF, Dioxane (anhydrous) | Very strong; useful in anhydrous conditions. | Not Recommended. High risk of rapid ester hydrolysis.[7] |
pKa values are approximate and serve for relative comparison.[15][16][17][18]
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic acid to form a boronate, which is essential for the transmetalation step.
Protocol: Base Screening for Suzuki Coupling
This protocol provides a general method for screening different bases to find the optimal conditions for your specific coupling partners.
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.2 equiv)
-
Your aryl halide (Ar-X) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 5:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.2 equiv), the chosen base (2.0 equiv), and the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).
-
Inerting: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The total concentration should be around 0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). Check for consumption of starting material and formation of the desired product, as well as potential side products (protodeboronated furan, hydrolyzed ester).
-
Analysis: Compare the results from parallel reactions with different bases. The optimal base will provide the highest conversion to the desired product with the minimal formation of side products in the shortest amount of time.
Diagram 2: Troubleshooting & Base Selection Workflow
Caption: A decision-making flowchart for optimizing base selection based on experimental outcomes.
References
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.[Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.[Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.[Link]
-
Ester Stability under Suzuki/Buchwald Conditions. Reddit.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information.[Link]
-
Suzuki-Miyaura Reagent Guide. ACS Green Chemistry Institute.[Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.[Link]
-
Representative Suzuki coupling reaction and hydrolysis products. ResearchGate.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Center for Biotechnology Information.[Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
pKa Values of Common Bases. University of California, Davis.[Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.[Link]
-
Bordwell pKa Table. Organic Chemistry Data.[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]
-
Table of Acids with Ka and pKa Values. College of Liberal Arts and Sciences, University of Connecticut.[Link]
-
Approximate pKa chart of the functional groups. University of Wisconsin-Madison.[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information.[Link]
-
Maximizing Yields with 3-Furanylboronic Acid in Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Suzuki Coupling Mechanism and Applications. YouTube.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. library.gwu.edu [library.gwu.edu]
- 16. uwindsor.ca [uwindsor.ca]
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- 18. chem.indiana.edu [chem.indiana.edu]
Technical Support Center: Anhydrous vs. Aqueous Conditions for Furan Boronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously sensitive substrates. We will delve into the critical decision of choosing between anhydrous and aqueous reaction conditions, providing troubleshooting guides, detailed protocols, and the scientific rationale behind these choices to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and strategic decisions related to the coupling of furan boronic acids.
Q1: Why is my Suzuki-Miyaura coupling with furan boronic acid resulting in low or no yield?
Low yields in these reactions are a frequent problem and can typically be traced back to one primary culprit: the instability of the furan boronic acid itself. The most common side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] Other factors include suboptimal reaction conditions, such as an inefficient catalyst system, an inappropriate base, or a non-ideal solvent choice.
To improve your yield, a systematic optimization is necessary:
-
Minimize Reaction Temperature and Time: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 40°C) and for a shorter duration.[2]
-
Ensure Anaerobic Conditions: Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting side reactions like homocoupling.[3] Thoroughly degassing all solvents and maintaining a robust inert atmosphere (argon or nitrogen) is critical.
-
Re-evaluate Your Catalyst, Ligand, and Base: The combination of these reagents is crucial and highly substrate-dependent. A screening of different conditions is often required.
Q2: What is protodeboronation and why is it such a problem with furan boronic acids?
Protodeboronation is a chemical reaction involving the protonolysis of the boronic acid, where the carbon-boron bond is replaced by a carbon-hydrogen bond.[1] This process is particularly problematic for electron-rich heteroaryl boronic acids, like furan-2-boronic acid.[4][5]
The reaction is often catalyzed by aqueous base and accelerated by heat.[5][6] Because standard Suzuki-Miyaura conditions involve both a base and elevated temperatures to drive the catalytic cycle, the conditions for the desired coupling are unfortunately also conducive to this destructive side reaction. The instability of furan boronic acids means that the rate of protodeboronation can be competitive with, or even faster than, the rate of the desired transmetalation step, leading to significant loss of the starting material and low product yield.[2]
Q3: When should I choose aqueous versus anhydrous conditions for my reaction?
The choice between aqueous and anhydrous conditions is a critical decision point and depends on the stability of your specific furan boronic acid derivative and the nature of your coupling partners.
-
Choose Aqueous Conditions When:
-
You are coupling with N-heterocyclic halides. Water can engage in hydrogen bonding with the nitrogen atoms, minimizing catalyst poisoning and potentially increasing reaction rates.[7]
-
Your boronic acid shows reasonable stability under the required conditions.
-
You are using water-soluble bases like K₃PO₄ or K₂CO₃, which are common, effective, and economical.
-
You are performing a reaction on a large scale where the use of organic solvents is a cost or safety concern.[8][9]
-
-
Choose Anhydrous Conditions When:
-
You have confirmed that protodeboronation is a significant issue under aqueous conditions.[10][11]
-
You are working with a particularly unstable furan boronic acid derivative.
-
You need to maintain strict homogeneity in the reaction mixture. Many anhydrous methods use soluble organic bases, preventing issues associated with the variable surface area of solid inorganic bases.[10]
-
You are using a boronic ester (e.g., pinacol or neopentyl ester) as your boron source. Anhydrous conditions prevent the hydrolysis of the ester back to the more labile boronic acid.[10][11]
-
Q4: I thought water caused protodeboronation. How can it sometimes help the reaction?
This is an excellent and important question. While water is a protic solvent and can facilitate protodeboronation, its role is multifaceted:
-
Base Solubility: Many common inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) have limited solubility in organic solvents like toluene or dioxane. Water acts as a co-solvent to dissolve the base, ensuring it is available to activate the boronic acid for the transmetalation step.[12]
-
Catalyst Stabilization: In couplings involving N-heterocycles, water can form hydrogen bonds with the lone pairs on the nitrogen atoms. This prevents the heterocycle from coordinating to and poisoning the palladium catalyst, leading to higher catalytic activity.[7]
-
Enhanced Rates: For some systems, water has been shown to accelerate the transmetalation step, leading to faster overall reaction times.[13] The exact mechanism is complex, but it involves the formation of boronate species that are highly active in the catalytic cycle.
The key is balance. The beneficial effects of water must be weighed against its potential to promote the undesired protodeboronation of your specific substrate.
Q5: My furan boronic acid is still decomposing even with optimization. Are there more stable alternatives?
Yes. When the free boronic acid is too unstable, switching to a more robust derivative is the most effective strategy. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in situ to favor coupling over decomposition.[2][5]
-
Boronic Esters (Pinacol, Neopentyl): These are significantly more stable than their corresponding acids.[3] They are often used under anhydrous conditions to prevent hydrolysis.[10][11]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are air-stable, crystalline solids that are less prone to protodeboronation than boronic acids.[4] They typically require aqueous or protic conditions to slowly hydrolyze and release the active boronic acid.[14]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-tolerant solids.[2][5] They are inert under anhydrous conditions but hydrolyze under aqueous basic conditions to release the boronic acid, making them ideal for challenging couplings.[12]
Q6: Which catalyst and ligand system is best for these challenging couplings?
For unstable boronic acids, the goal is to achieve a fast reaction at a low temperature. This requires a highly active catalyst. Modern palladium precatalyst systems are superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ for this purpose.
-
Recommended Catalysts: Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are excellent choices. They rapidly generate the active LPd(0) species under mild conditions, initiating the catalytic cycle quickly before the boronic acid can decompose.[2][15]
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos , SPhos , and RuPhos increase the electron density on the palladium center, which accelerates both the oxidative addition and the rate-limiting reductive elimination steps. N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Protodeboronation of furan boronic acid. 2. Inactive catalyst.[15] 3. Insufficiently degassed system. | 1. Lower reaction temperature to RT or 40°C.[2] 2. Switch to a more stable derivative (MIDA boronate, trifluoroborate).[2][4] 3. Use a modern Pd precatalyst (e.g., XPhos Pd G3).[15] 4. Ensure rigorous degassing of solvents and headspace flushing with inert gas. |
| Significant Protodeboronation Observed (via GC/LC-MS) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Aqueous base is too harsh for the substrate.[6] | 1. Decrease temperature; a highly active catalyst should enable this. 2. Switch to anhydrous conditions using a soluble organic base like TMSOK and a boronic ester.[10][11] 3. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). |
| Catalyst Decomposition (Palladium Black) | 1. Presence of oxygen.[3] 2. Ligand instability or dissociation. 3. Reaction temperature is too high. | 1. Improve degassing technique (e.g., freeze-pump-thaw cycles). 2. Use a higher ligand-to-palladium ratio (e.g., 2:1 L:Pd). 3. Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands). |
| Reaction is Sluggish or Stalls | 1. Inefficient catalyst system for the substrate. 2. Poor solubility of the base.[17] 3. Aryl chloride or sterically hindered partner is used. | 1. Screen different ligands; bulky, electron-rich ligands are often required. 2. If using aqueous conditions, ensure sufficient water to dissolve the base. 3. For aryl chlorides, a stronger base (e.g., K₃PO₄) and a more active catalyst system are typically necessary. |
Data Presentation
The following table provides a comparison of typical starting conditions for aqueous and anhydrous Suzuki-Miyaura couplings of furan-2-boronic acid derivatives.
| Parameter | Aqueous Conditions | Anhydrous Conditions |
| Boron Source | 2-Furanboronic Acid or Potassium 2-Furyltrifluoroborate | 2-Furanboronic Acid Neopentyl Glycol Ester |
| Coupling Partner | (Hetero)aryl Bromide or Chloride | (Hetero)aryl Bromide or Chloride |
| Catalyst | XPhos Pd G3 (1-2 mol%)[2] | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos (1-2 mol%) | SPhos (2-4 mol%) |
| Base | K₃PO₄ (2-3 equiv.)[2] | Potassium Trimethylsilanolate (TMSOK) (1.5-2 equiv.)[10][11] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Tetrahydrofuran (THF) or Dioxane |
| Temperature | 40 - 100 °C | Room Temperature - 60 °C |
| Key Advantage | Good for N-heterocycles, uses common reagents.[7] | Minimizes protodeboronation, allows for lower temperatures.[10] |
| Key Disadvantage | Risk of protodeboronation for sensitive substrates.[5] | Requires specialized soluble base and boronic esters.[10] |
Visualized Workflows & Mechanisms
The following diagrams provide visual aids for decision-making and understanding the core reaction mechanism.
Caption: Decision tree for selecting reaction conditions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Safety Note: All reactions should be performed by trained professionals in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling
This protocol is a good starting point for moderately stable furan boronic acids.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), furan-2-boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated heating block set to the desired temperature (start by screening 40°C and 60°C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol is designed for highly sensitive furan boronic acids, using a boronic ester and a soluble organic base.[10][11]
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv) and the furan-2-boronic acid neopentyl ester (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed THF or dioxane via cannula or syringe.
-
Catalyst System: In a separate glovebox or under a robust inert atmosphere, prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos). Add the appropriate amount of this solution to the reaction flask.
-
Base Addition: Add a solution of potassium trimethylsilanolate (TMSOK, 1.5 equiv) in THF dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or warm gently (e.g., to 40°C) if necessary. The reaction is often complete within minutes to a few hours.[10]
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. The workup will also quench any remaining TMSOK.
References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
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- 19. semanticscholar.org [semanticscholar.org]
- 20. quora.com [quora.com]
- 21. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
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- 30. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Reactivity and Handling of (3-Methoxycarbonyl)furan-2-yl Boronic Acid and Its Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the choice of reagent can be a critical determinant of experimental success. In the realm of palladium-catalyzed cross-coupling reactions, furan-containing building blocks are indispensable for constructing molecular architectures found in numerous pharmaceuticals. This guide provides an in-depth comparison of two key reagents for introducing the 3-(methoxycarbonyl)furan-2-yl moiety: the boronic acid and its corresponding pinacol boronate ester. We will delve into their reactivity profiles, practical handling characteristics, and provide data-driven recommendations for their application in Suzuki-Miyaura cross-coupling.
Section 1: The Fundamental Trade-Off: Reactivity vs. Stability
The choice between a boronic acid and its pinacol ester derivative is fundamentally a trade-off between kinetic reactivity and benchtop stability. While structurally similar, the nature of the substituents on the boron atom dictates the compound's behavior both in the reaction flask and on the storage shelf.
The Suzuki-Miyaura Reaction: A Quick Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The catalytic cycle, shown below, involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[1] The transmetalation step is often rate-limiting and is critically influenced by the nature of the boron species.
For transmetalation to occur efficiently, the boronic acid must be activated by a base (e.g., carbonate, hydroxide) to form a more nucleophilic "ate" complex.[2][3] This activation increases the electron density on the organic group, facilitating its transfer to the palladium center.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Boronic Acids: The High-Reactivity Partner
Arylboronic acids are generally considered the more 'active' coupling partner in Suzuki-Miyaura reactions.[4] Their higher reactivity stems from the facility with which they form the reactive boronate species upon treatment with base. However, this reactivity comes at a cost. Boronic acids, particularly electron-rich and heteroaromatic ones, are susceptible to several degradation pathways:
-
Dehydration: Boronic acids can reversibly lose water to form cyclic anhydride trimers known as boroxines.[5] This process complicates accurate weighing and stoichiometry, leading to reproducibility issues.
-
Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing it with a carbon-hydrogen bond.[6] Furan-2-yl boronic acids are notoriously prone to protodeboronation, a characteristic that is expected to be shared by the (3-methoxycarbonyl)furan-2-yl analogue.[7][8]
Pinacol Esters: The Robust Workhorse
Boronic acid pinacol esters are formed by reacting the boronic acid with pinacol. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically and electronically protects the boron atom.[5] This protection imparts significant advantages:
-
Enhanced Stability: Pinacol esters are generally crystalline, non-hygroscopic solids with a long shelf life.[5][9] They are significantly less prone to dehydration and protodeboronation, making them easier to handle and store.[4][5]
-
Purification: Unlike many boronic acids which can be challenging to purify via standard silica gel chromatography, pinacol esters are typically much more stable to these conditions.[10]
This enhanced stability, however, often translates to lower reactivity. The transmetalation step for pinacol esters can be more sluggish, sometimes requiring longer reaction times, higher temperatures, or more carefully optimized conditions to proceed efficiently.[11][12]
Section 2: Head-to-Head Comparison and Experimental Design
While no direct comparative study on (3-methoxycarbonyl)furan-2-yl boronic acid and its pinacol ester is readily available in the literature, we can construct a robust comparison based on established principles and data from closely related systems. The electron-withdrawing methoxycarbonyl group at the 3-position is expected to slightly decrease the nucleophilicity of the furan ring, potentially moderating both the desired coupling reactivity and the undesired protodeboronation pathway compared to the parent furan-2-yl boronic acid.
Reactivity Profile in Suzuki-Miyaura Coupling
Based on extensive evidence, boronic acids are typically more reactive than their pinacol ester counterparts.[4][11] A study comparing arylboronic acids and arylpinacolboronate esters in couplings with indoles found that the esters required considerably longer reaction times and generally furnished lower yields.[11][12] This difference is attributed to the slower transmetalation kinetics of the bulkier, more stable ester.
Table 1: Predicted Performance in a Standard Suzuki-Miyaura Coupling
| Parameter | (3-Methoxycarbonyl)furan-2-yl)boronic acid | (3-(Methoxycarbonyl)furan-2-yl)boronic acid, pinacol ester | Rationale & Citation |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 4-18 hours) | Pinacol esters exhibit slower transmetalation kinetics.[11][12] |
| Reaction Temp. | Lower (e.g., 80 °C) | Potentially Higher (e.g., 100 °C) | May require more forcing conditions to achieve comparable rates.[11] |
| Yield | Potentially higher, but variable | More consistent, may be slightly lower | Boronic acid yield is highly sensitive to degradation; the ester provides a cleaner reaction profile.[5] |
| Side Products | Higher risk of protodeboronation | Lower risk of protodeboronation | Pinacol group protects against C-B bond cleavage.[4][8] |
Stability and Handling Characteristics
The most significant practical difference lies in the stability and handling of these reagents.
Table 2: Stability and Handling Characteristics
| Property | (3-Methoxycarbonyl)furan-2-yl)boronic acid | (3-(Methoxycarbonyl)furan-2-yl)boronic acid, pinacol ester | Rationale & Citation |
| Shelf Life | Limited; susceptible to degradation | Excellent; can be stored for extended periods | Pinacol esters are less prone to dehydration and protodeboronation.[5] |
| Handling | Sensitive to air and moisture | Generally robust, easy to weigh and handle | Boronic acids can form boroxines, affecting stoichiometry.[5] |
| Purification | Difficult via silica gel chromatography | Amenable to standard chromatography | Boronic acids can degrade or streak on silica gel.[10] |
| Storage | Requires inert atmosphere, refrigeration | Standard laboratory conditions | Enhanced stability of the pinacol ester reduces special storage needs.[9] |
Section 3: Experimental Protocol and Workflow
Here, we provide a representative, robust protocol for a Suzuki-Miyaura cross-coupling reaction using the more stable pinacol ester. This procedure is designed to be broadly applicable for coupling with various aryl bromides.
Caption: Fig 2. General workflow for a Suzuki-Miyaura coupling experiment.
Protocol: Suzuki-Miyaura Coupling of (3-(Methoxycarbonyl)furan-2-yl)boronic acid pinacol ester with 4-Bromoanisole
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 0.5 mmol, 93.5 mg), (3-(methoxycarbonyl)furan-2-yl)boronic acid pinacol ester (0.6 mmol, 167 mg), Pd(dppf)Cl₂ (0.015 mmol, 12.2 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and water (0.5 mL).
-
Degassing: Seal the vessel and sparge the mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Reaction: Place the vessel in a preheated oil bath at 95 °C and stir vigorously for 6-12 hours.
-
Expert Note: The choice of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps, especially with heteroaromatic substrates.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 20% EtOAc/Hexanes) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Conclusion and Recommendations
The selection between (3-methoxycarbonyl)furan-2-yl)boronic acid and its pinacol ester is a strategic decision based on the specific needs of the synthetic campaign.
-
Choose (3-(Methoxycarbonyl)furan-2-yl)boronic acid for:
-
Rapid reaction optimization: When screening conditions where faster kinetics are desirable.
-
Cost-sensitive, large-scale synthesis: If the boronic acid is significantly cheaper and issues of instability can be managed through rigorous process control.
-
-
Choose (3-(Methoxycarbonyl)furan-2-yl)boronic acid, pinacol ester for:
-
High reproducibility and reliability: The superior stability ensures consistent reagent quality and stoichiometry.[5]
-
Complex, multi-step syntheses: Where reagent robustness and ease of handling are paramount to avoid costly failures.[9]
-
Library synthesis: When reactions need to be clean and predictable across a range of substrates.
-
Ease of purification: When chromatographic purification is necessary, the pinacol ester is the far superior choice.[10]
-
For the majority of research and development applications, the practical advantages of the pinacol ester —its exceptional stability, ease of handling, and cleaner reaction profiles—outweigh the potential for slightly slower reaction kinetics. It is the more reliable and robust choice for ensuring successful and reproducible outcomes in Suzuki-Miyaura cross-coupling reactions.
References
-
G. A. Molander, S. L. J. Trice, S. D. Dreher. (2012). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry, 77(19), 8648–8658. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Available at: [Link]
-
T. D. Sheppard. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9239-9254. Available at: [Link]
-
N. Oka, T. Yamada, H. Sajiki, S. Akai, T. Ikawa. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
G. A. Molander, S. L. J. Trice, S. D. Dreher. (2012). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry, 77(19), 8648–8658. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Available at: [Link]
-
T. D. Sheppard. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42, 9239-9254. Available at: [Link]
-
G. M. Noonan, A. G. Leach. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Advances, 5(20), 15116-15123. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
G. A. Molander, D. E. Hoag, K. N. G. E. Scott. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3662–3674. Available at: [Link]
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- 5. nbinno.com [nbinno.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Furan-2-boronic Acid vs. Thiophene-2-boronic Acid in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Navigating Reactivity and Stability in Pharmaceutical Synthesis
In the landscape of modern drug discovery and medicinal chemistry, five-membered aromatic heterocycles are indispensable building blocks.[1] Among these, furan and thiophene cores are prevalent, offering unique electronic and steric properties that can significantly influence a molecule's biological activity and pharmacokinetic profile.[2] The Suzuki-Miyaura Coupling (SMC) reaction stands as a paramount tool for constructing the carbon-carbon bonds necessary to incorporate these heterocycles into complex molecular architectures.[3][4]
This guide provides an in-depth comparison of two key reagents in this context: furan-2-boronic acid and thiophene-2-boronic acid. While structurally similar, the substitution of furan's oxygen with thiophene's sulfur atom introduces profound differences in their stability and reactivity, directly impacting their performance in SMC reactions. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
The Decisive Difference: A Tale of Two Heteroatoms
The divergent behavior of furan-2-boronic acid and thiophene-2-boronic acid in Suzuki-Miyaura coupling is fundamentally rooted in the intrinsic properties of their respective heteroatoms. These differences in electronegativity and aromaticity have a cascading effect on the stability of the crucial carbon-boron bond.
Aromaticity and Stability: The order of aromaticity among common five-membered heterocycles is generally accepted as benzene > thiophene > pyrrole > furan. Thiophene's greater aromatic character, and consequently higher resonance energy (29 kcal/mol for thiophene vs. 16 kcal/mol for furan), contributes to a more stable heterocyclic ring. This enhanced stability extends to its derivatives. Thiophenylboronic acids are generally more stable than their furanyl counterparts.[5]
The Challenge of Protodeboronation: The primary nemesis of many heteroaromatic boronic acids in SMC is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is particularly problematic under the basic, often aqueous and heated conditions typical of Suzuki couplings.[6] Furan-2-boronic acid is notoriously susceptible to this decomposition pathway, a characteristic that makes it a challenging coupling partner.[5] This instability can lead to significantly reduced yields and the need for carefully optimized reaction conditions. While thiophene-2-boronic acid also undergoes protodeboronation, it is generally less prone to this side reaction than its furan analog.[5]
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
While a single, comprehensive study systematically comparing the two boronic acids under a wide array of identical SMC conditions is elusive, the existing literature provides valuable insights into their relative performance.
In a study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids, both furan-2-boronic acid and thiophene-2-boronic acid were utilized. While not a direct head-to-head comparison under optimized conditions for both, the results are illustrative. When coupled with PyFluor using Pd(dppf)Cl₂ as the catalyst, 2-furanboronic acid provided a good yield compared to many other substrates in the study.[3] In a separate reaction within the same study, 2-thiopheneboronic acid also participated effectively.[3]
However, the key takeaway from broader research is the general observation of furan-2-boronic acid's instability. This often necessitates the use of more stable derivatives or milder reaction conditions to achieve satisfactory yields.
| Feature | Furan-2-boronic Acid | Thiophene-2-boronic Acid | Significance in SMC |
| Aromaticity | Lower | Higher | Higher aromaticity in thiophene contributes to greater overall stability of the molecule. |
| Stability | Less stable, prone to decomposition.[5] | More stable.[5] | Stability is crucial for handling, storage, and preventing degradation under reaction conditions. |
| Susceptibility to Protodeboronation | High[5] | Moderate | High susceptibility leads to lower yields of the desired cross-coupled product. |
| Reactivity | More reactive towards certain reactions due to lower aromaticity. | Less reactive than furan in some contexts. | In SMC, the desired reactivity is often overshadowed by instability. |
Strategies for Success: Taming Instability in Furan-2-boronic Acid Couplings
Given the inherent instability of furan-2-boronic acid, several strategies have been developed to enhance its utility in SMC. These approaches are often less critical, though still beneficial, for the more robust thiophene-2-boronic acid.
-
Use of Stable Derivatives: To circumvent the issue of protodeboronation, more stable derivatives of the boronic acids are frequently employed. These include:
-
Pinacol esters: These are generally more stable to handle and can release the boronic acid in situ.
-
MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant solids that slowly release the boronic acid under basic conditions, minimizing its concentration and thus the rate of decomposition.
-
Potassium trifluoroborates (BF₃K): These salts are also highly stable crystalline solids that can be used directly in SMC reactions.
-
-
Reaction Condition Optimization:
-
Catalyst and Ligand Selection: The use of highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, allowing it to outcompete the protodeboronation of sensitive boronic acids.
-
Base and Solvent Choice: The selection of the base and solvent system is critical. While aqueous bases are common, non-aqueous conditions with bases like potassium phosphate (K₃PO₄) can sometimes be advantageous. An aqueous n-butanol solvent system has been reported to be effective for Suzuki couplings of furan boronic acids.
-
Temperature and Reaction Time: Lowering the reaction temperature and shortening the reaction time can significantly mitigate the decomposition of furan-2-boronic acid. This often requires the use of a highly efficient catalyst system.
-
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions. Optimization will be necessary for specific substrates.
Protocol 1: General Suzuki Coupling with Thiophene-2-boronic Acid
This protocol is suitable for the more stable thiophene-2-boronic acid with a standard palladium catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, thiophene-2-boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Optimized Suzuki Coupling for Furan-2-boronic Acid (using a pre-catalyst)
This protocol employs a modern palladium pre-catalyst and milder conditions to minimize the decomposition of the sensitive furan-2-boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Furan-2-boronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, furan-2-boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and stir until completion. The reaction should be monitored closely to minimize reaction time.
-
Workup and purification are performed as described in Protocol 1.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for the comparative evaluation of boronic acids in SMC.
Conclusion and Future Perspectives
In the Suzuki-Miyaura coupling, both furan-2-boronic acid and thiophene-2-boronic acid are valuable reagents for the synthesis of complex, biologically active molecules. However, they are not interchangeable. Thiophene-2-boronic acid is the more robust and reliable coupling partner due to its greater aromaticity and lower susceptibility to protodeboronation.
Furan-2-boronic acid, while a key synthon, requires a more nuanced and careful approach. Its inherent instability necessitates either the use of more stable derivatives or meticulously optimized reaction conditions, often involving modern, highly active catalyst systems that operate at lower temperatures and shorter reaction times.
The choice between these two reagents will ultimately depend on the specific synthetic target, the desired reaction conditions, and the tolerance of other functional groups within the molecule. For routine couplings where stability is paramount, thiophene-2-boronic acid is often the superior choice. When the furan moiety is essential, a well-planned strategy to mitigate its instability is the key to a successful outcome. As catalyst technology continues to advance, the challenges associated with unstable boronic acids will likely diminish, further expanding the synthetic utility of these important heterocyclic building blocks.
References
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Wikipedia. (n.d.). Protodeboronation. [Link]
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Fallis, A. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 14(10), 2584–2587. [Link]
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BenchChem. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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D'hooghe, M., & Tielens, F. (2014). Furans, thiophenes and related heterocycles in drug discovery. Future medicinal chemistry, 6(11), 1327–1350. [Link]
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Fallis, A. G., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
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Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Fallis, A. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Singh, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
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Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research. [Link]
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Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Fleckstein, H., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]
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Sunkari, Y. K., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Burke, S. D., & Mat-Junit, S. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Angewandte Chemie International Edition. [Link]
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Buchwald, S. L., & Billingsley, K. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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A Researcher's Guide to Boronic Acid Alternatives for the Synthesis of Substituted Furans via Suzuki-Miyaura Coupling
Introduction: The Enduring Challenge of Furan Boronic Acids
Substituted furans are privileged heterocyclic motifs, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the carbon-carbon bonds necessary to synthesize these complex molecules[1][2][3]. The reaction's power lies in its functional group tolerance and the generally low toxicity of its boron-based reagents and byproducts[3].
However, researchers frequently encounter a significant bottleneck when working with furan-based substrates: the inherent instability of the requisite furan boronic acids. Furan-2-boronic acid, in particular, is notoriously prone to decomposition, primarily through a process called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohols) to replace the boronic acid group with a hydrogen atom. This degradation is often accelerated at the elevated temperatures required for many coupling protocols, leading to inconsistent stoichiometry, low yields, and the formation of unwanted side products[4].
This guide provides a comparative analysis of robust, stable, and effective alternatives to traditional furan boronic acids. We will explore the chemistry, performance, and practical considerations of leading boronic acid surrogates, supported by experimental data, to empower researchers to select the optimal reagent for their specific synthetic challenge.
The Alternatives: A Comparative Overview
To overcome the stability issues of furan boronic acids, several classes of "protected" or stabilized surrogates have been developed. These reagents are designed to be bench-stable and release the reactive boronic acid species in situ only under the catalytic conditions of the Suzuki-Miyaura reaction. The most prominent and field-proven alternatives include Boronate Esters, Potassium Organotrifluoroborates, N-Methyliminodiacetic Acid (MIDA) Boronates, and Diethanolamine (DABO) Boronates.
Boronate Esters (e.g., Pinacol Esters)
Boronic esters, particularly those formed with pinacol, are perhaps the most common alternative to free boronic acids[5]. The conversion to an ester reduces the Lewis acidity of the boron center, which significantly enhances stability against oxidation and protodeboronation[4].
-
Expertise & Causality: The bulky pinacol group sterically shields the boron atom, making it less susceptible to premature hydrolysis and degradation. While this protection enhances shelf-life and allows for purification via silica gel chromatography, it can also slow the crucial transmetalation step in the catalytic cycle compared to the free boronic acid[5][6]. Therefore, reactions with boronate esters may require slightly more forcing conditions or longer reaction times. They are an excellent general-purpose choice when moderate stability is required.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborate salts are highly crystalline, air- and moisture-stable solids that are exceptionally easy to handle and can be stored indefinitely[7][8]. They serve as a protected form of the boronic acid, which is slowly released in situ upon hydrolysis under the basic reaction conditions[8].
-
Expertise & Causality: The tetracoordinate boron center in a trifluoroborate salt is coordinatively saturated and unreactive in its native state[9]. The presence of a base and water in the Suzuki reaction mixture facilitates a controlled hydrolysis to generate the active tricoordinate boronic acid, which can then enter the catalytic cycle. This slow-release mechanism is particularly advantageous for preventing high concentrations of unstable furan boronic acid from accumulating and decomposing. Their excellent stability makes them ideal for multi-step syntheses where the boron moiety must endure various reaction conditions before the final coupling step[7][10].
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a pinnacle of boronic acid protection, offering exceptional stability to a wide range of chemical reagents, including strong oxidants, reductants, and anhydrous cross-coupling conditions[11][12]. This robustness allows them to be seamlessly integrated into complex synthetic routes and purified by standard silica gel chromatography[13].
-
Expertise & Causality: The MIDA ligand forms a strong, bicyclic chelate with the boron atom, effectively sequestering its reactivity[12][14]. This protection is so effective that MIDA boronates can be subjected to other chemical transformations on different parts of the molecule without affecting the boron functionality. The boronic acid is released under mild aqueous basic conditions (e.g., NaOH or K₃PO₄), enabling their use in iterative cross-coupling strategies for the programmed synthesis of complex oligomers[11][13]. They are the reagent of choice for applications demanding the highest level of stability and synthetic versatility.
Diethanolamine (DABO) Boronates
Diethanolamine (DABO) boronates are air-stable complexes that offer a practical and cost-effective solution to the instability of heterocyclic boronic acids[6][15]. Formed from the inexpensive reagent diethanolamine, these adducts are often crystalline solids that can be easily handled and stored long-term without degradation[6][15].
-
Expertise & Causality: Similar to MIDA boronates, the diethanolamine ligand forms a dative bond from its nitrogen atom to the empty p-orbital of the boron, creating a stable tetracoordinate complex. This masks the reactivity of the boronic acid. Under standard Suzuki-Miyaura conditions, which typically include a protic solvent or water, the complex hydrolyzes to release the active boronic acid for cross-coupling[6]. Their operational simplicity and economic advantage make them an attractive alternative for large-scale synthesis[6].
Performance Comparison: A Data-Driven Analysis
The choice of a boronic acid surrogate is a critical experimental parameter dictated by the specific demands of the synthesis. The following table summarizes the key performance characteristics of each alternative to guide reagent selection.
| Feature | Furan Boronic Acid (Baseline) | Pinacol Boronate Ester | Potassium Furan-2-trifluoroborate | Furan-2-yl MIDA Boronate | Furan-2-yl DABO Boronate |
| Benchtop Stability | Poor; prone to protodeboronation and trimerization[11]. | Good; generally stable for months[16][17]. | Excellent; indefinitely stable to air and moisture[7][8]. | Excellent; indefinitely stable on the benchtop (>60 days)[11]. | Excellent; can be stored long-term at room temperature[6]. |
| Purification | Difficult; often used crude. | Chromatography-compatible[16]. | Recrystallization[18]. | Chromatography-compatible[13]. | Recrystallization. |
| Reactivity/Yield | Variable; yield loss due to decomposition is common. | Good to excellent; may require slightly longer reaction times[4]. | Good to excellent; reliable performance[19][20]. | Excellent; slow release prevents decomposition, leading to high yields[11]. | Good to excellent; efficient coupling under standard conditions[6]. |
| Handling | Requires inert atmosphere; sensitive to heat and moisture. | Easy; can be handled in air. | Easy; crystalline, non-hygroscopic solid. | Easy; crystalline, air-stable solid. | Easy; air-stable solid. |
| Cost-Effectiveness | Low initial cost, but can be high-cost due to low/inconsistent yields. | Moderate. | Moderate; KHF₂ is an inexpensive reagent[7]. | Higher cost, justified by performance in complex syntheses. | High; diethanolamine is very inexpensive[6]. |
Visualization of Key Concepts
To better understand the underlying chemistry and decision-making process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a workflow for selecting the appropriate boron reagent.
Caption: Decision workflow for selecting the optimal furan-boron reagent.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform small-scale optimization of conditions (catalyst, ligand, base, solvent, temperature) for their specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling using a Furan Boronic Acid Surrogate
This protocol is a general starting point for coupling a furan boronic acid surrogate with an aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the furan boronic acid surrogate (e.g., MIDA boronate, pinacol ester, or BF₃K salt) (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v, to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of Furan-2-yl MIDA Boronate
This protocol describes the conversion of the unstable furan-2-boronic acid into its highly stable MIDA boronate derivative.[13]
-
Setup: In a round-bottom flask, suspend furan-2-boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO (to achieve a final concentration of ~0.5 M).
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C.
-
Reaction: Maintain heating and stirring for 1-2 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under high vacuum.
-
Purification: The resulting solid can often be purified by trituration with a solvent like diethyl ether or by recrystallization. Alternatively, dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel. The product is a stable, crystalline solid that can be stored indefinitely in air.[11]
Conclusion
The successful synthesis of substituted furans via Suzuki-Miyaura coupling is critically dependent on the stability and reliability of the organoboron reagent. While furan boronic acids themselves are often problematic, a suite of robust and effective alternatives is now available to the modern synthetic chemist. Boronate esters offer a straightforward improvement in stability for general applications. Potassium trifluoroborates provide exceptional ease of handling and a reliable slow-release profile. For ultimate stability in complex, multi-step syntheses, MIDA boronates are unparalleled. Finally, DABO boronates present a highly practical and economical option, particularly for larger-scale applications. By understanding the distinct advantages and chemical principles of each surrogate, researchers can overcome the inherent challenges of furan-based couplings and accelerate the discovery and development of novel chemical entities.
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
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Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
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Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Sci-Hub. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]
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Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. National Institutes of Health (NIH). [Link]
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Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. [Link]
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Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. National Institutes of Health (NIH). [Link]
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(PDF) Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. ResearchGate. [Link]
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. American Chemical Society. [Link]
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Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
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Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health (NIH). [Link]
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Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]
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Mastering Suzuki-Miyaura Coupling: Utilizing Dibenzo[b,d]furan-1-ylboronic Acid. Te-Biotech. [Link]
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Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Royal Society of Chemistry. [Link]
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One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Institutes of Health (NIH). [Link]
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Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ResearchGate. [Link]
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- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Furan-2-boronic acid pinacol ester [myskinrecipes.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Sci-Hub. Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides / Australian Journal of Chemistry, 2008 [sci-hub.box]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of (3-Methoxycarbonyl)furan-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,3-disubstituted furans are privileged structural motifs found in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for constructing the crucial C-C bonds required for these architectures. However, the choice of palladium catalyst system is paramount, especially when dealing with potentially unstable coupling partners like furan boronic acids.
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of (3-Methoxycarbonyl)furan-2-yl)boronic acid with aryl halides. We will delve into the rationale behind catalyst selection, present comparative yield data, and offer detailed experimental protocols to empower researchers to optimize this critical transformation.
The Challenge: Instability of Furan Boronic Acids
A primary challenge in the Suzuki-Miyaura coupling of furan boronic acids is their propensity for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) under basic conditions, leading to reduced yields of the desired product.[1] This decomposition is often accelerated at the elevated temperatures typically required for many coupling reactions.
Therefore, the ideal catalyst system must be highly active to promote the desired cross-coupling at a rate significantly faster than the rate of protodeboronation.[2][3] Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, have been developed to address this very issue by rapidly generating the active Pd(0) species under mild conditions.[2][3][4]
Visualizing the Path to Success: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to rational catalyst selection and troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A highly efficient catalyst will facilitate rapid progression through each stage of this cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalyst Systems
While a direct head-to-head comparison for the exact coupling of (3-Methoxycarbonyl)furan-2-yl)boronic acid is not extensively documented in a single source, by collating data from studies on similar furan-2-boronic acids, we can establish a clear hierarchy of catalyst performance. Modern catalyst systems featuring bulky biarylphosphine ligands (Buchwald-Hartwig type catalysts) or N-heterocyclic carbenes (NHCs) consistently outperform older generation catalysts like Pd(PPh₃)₄.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Advantages |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (aq) | THF or Dioxane | RT - 40 | 0.5 - 2 | Excellent (>90%) | High activity at low temps, minimizes protodeboronation.[2][5] |
| Pd(dppf)Cl₂ | Na₃PO₄ / K₂CO₃ | Dioxane/H₂O | 65 - 100 | 4 - 12 | Good to Excellent | Robust, commercially available, good for many heteroaryl couplings.[6] |
| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Toluene / DME | 80 - 110 | 12 - 24 | Moderate to Good | Classic catalyst, but often requires higher temps and longer times.[7][8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ (aq) | Toluene | 100 | 2 - 6 | Excellent | High turnover numbers, effective for challenging substrates. |
| (NHC)Pd(allyl)Cl | K₂CO₃ | Toluene / H₂O | RT - 80 | 1 - 4 | Good to Excellent | Air and moisture stable precatalysts, high activity.[9] |
Yields are generalized from couplings of furan-2-boronic acids and may vary based on the specific aryl halide used.
Expert Insights:
-
For Maximizing Yield and Minimizing Decomposition: The use of a modern precatalyst system like XPhos-Pd-G3 or a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) is highly recommended. These systems are designed to rapidly generate the active Pd(0) catalyst, enabling the coupling to occur at room temperature or slightly elevated temperatures (40 °C), thereby outcompeting the protodeboronation of the sensitive furan boronic acid.[2][3][5]
-
For General Reliability: Pd(dppf)Cl₂ is a workhorse catalyst for many Suzuki reactions, including those with heteroaromatic partners.[6] It offers a good balance of reactivity, stability, and cost. While it may require higher temperatures than the most advanced systems, it is often a reliable starting point for optimization.
-
Traditional Approach: Pd(PPh₃)₄ can be effective, but often requires higher temperatures (≥80 °C) and longer reaction times, which increases the risk of degrading the (3-Methoxycarbonyl)furan-2-yl)boronic acid and can lead to lower and more variable yields.[7][8]
Catalyst Selection Workflow
The choice of catalyst is not arbitrary. It depends on the reactivity of the coupling partners and the desired reaction conditions. This workflow can guide your decision-making process.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of (3-(Methoxycarbonyl)furan-2-yl)boronic acid: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a key building block in organic synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of potential drug candidates. This guide provides an in-depth comparison of analytical methods for assessing the purity of this critical reagent, grounded in scientific principles and practical laboratory experience.
The Critical Nature of Purity for (3-(Methoxycarbonyl)furan-2-yl)boronic acid
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (MW: 169.93 g/mol , CAS: 868286-61-7) is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(methoxycarbonyl)furan-2-yl moiety.[1][][3][4][5] The presence of impurities can lead to several undesirable outcomes:
-
Reduced Reaction Yield: Impurities can interfere with the catalytic cycle, leading to lower yields of the desired product.
-
Formation of Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the target molecule.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to incorrect molar ratios of reactants, affecting reaction kinetics and completeness.
-
Difficult Purification: The removal of structurally similar impurities from the final product can be challenging and costly.
A common and critical impurity in boronic acids is the corresponding boroxine , a cyclic trimer formed by the dehydration of three boronic acid molecules.[6][7][8][9] The equilibrium between the boronic acid and its boroxine is a key consideration in the development of robust analytical methods.[10][11]
This guide will compare the most effective analytical techniques for a comprehensive purity assessment of (3-(Methoxycarbonyl)furan-2-yl)boronic acid: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Karl Fischer Titration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for separating and quantifying the main component and its organic impurities. A well-developed HPLC method can provide crucial information on the purity of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Causality Behind Experimental Choices in HPLC Method Development
The choice of column, mobile phase, and detector is critical for achieving a robust and reliable separation. For boronic acids, which can be polar and prone to interactions with column hardware, a systematic approach is necessary.
-
Column Selection: A reversed-phase C18 column is a common starting point. However, for polar analytes like boronic acids, columns with reduced silanol activity or alternative stationary phases (e.g., C8) may provide better peak shape and resolution.[12][13]
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of the boronic acid.
-
Detector: A Diode Array Detector (DAD) or a UV detector is suitable for this compound due to the presence of the furan ring, which is a chromophore.
Experimental Protocol: Reversed-Phase HPLC for (3-(Methoxycarbonyl)furan-2-yl)boronic acid
This protocol outlines a general procedure that should be optimized for the specific instrument and column used.
-
Sample Preparation: Accurately weigh approximately 5 mg of the (3-(Methoxycarbonyl)furan-2-yl)boronic acid sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Lot Number | Main Peak Retention Time (min) | Main Peak Area (%) | Boroxine Impurity Area (%) | Other Impurities Area (%) |
| A-001 | 8.52 | 99.5 | 0.3 | 0.2 |
| B-002 | 8.51 | 98.8 | 0.8 | 0.4 |
| C-003 | 8.53 | 97.5 | 1.5 | 1.0 |
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be used for both qualitative and quantitative analysis. For (3-(Methoxycarbonyl)furan-2-yl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Causality Behind Experimental Choices in NMR Analysis
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. It is excellent for identifying organic impurities.
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.
-
¹¹B NMR: Is highly specific for boron-containing compounds and can distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of potential boronate esters or other adducts.[14][15][16] The chemical shift is sensitive to the electronic environment of the boron atom.[17]
-
Solvent Selection: The choice of deuterated solvent is important. Protic solvents like methanol-d₄ can help to break up boroxine trimers, simplifying the ¹H NMR spectrum. Aprotic solvents like DMSO-d₆ or acetone-d₆ are also commonly used.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Data Analysis:
-
Confirm the structure of (3-(Methoxycarbonyl)furan-2-yl)boronic acid by comparing the observed chemical shifts and coupling constants with expected values.
-
Identify and quantify impurities by integrating their signals relative to the main component.
-
The presence of boroxine may be indicated by broadened peaks or a distinct set of signals in the ¹H NMR spectrum.
-
Data Presentation: NMR Analysis Summary
| Nucleus | Expected Chemical Shifts (ppm) | Observed Chemical Shifts (ppm) | Comments |
| ¹H | ~7.8 (d, 1H), ~6.5 (d, 1H), ~3.8 (s, 3H), ~8.5 (br s, 2H, B(OH)₂) | 7.81, 6.52, 3.80, 8.45 | Structure confirmed. Minor impurity peaks at 2.50 ppm (residual solvent). |
| ¹¹B | ~28-30 | 29.5 | Consistent with a trigonal planar boronic acid. |
Visualization of the NMR Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for identifying impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool.
Causality Behind Experimental Choices in MS Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is compatible with LC.[18][19]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements, which aids in the confident identification of the molecular formula of the parent compound and its impurities.
-
Detection of Boroxines: Mass spectrometry is particularly useful for detecting the presence of boroxines, which will appear as higher molecular weight species corresponding to the trimer minus three water molecules.[6]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
LC-MS Conditions:
-
Use the HPLC conditions described previously.
-
Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
Acquire data in both positive and negative ion modes to maximize the chances of observing the parent ion and any impurities.
-
-
Data Analysis:
-
Confirm the molecular weight of (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
-
Search for the mass of potential impurities, including the boroxine trimer.
-
Data Presentation: MS Analysis Summary
| Ion | Expected m/z | Observed m/z | Assignment |
| [M-H]⁻ | 168.03 | 168.0305 | (3-(Methoxycarbonyl)furan-2-yl)boronic acid |
| [M+Na]⁺ | 192.03 | 192.0298 | Sodium adduct of the parent compound |
| [3M-3H₂O-H]⁻ | 452.08 | 452.0815 | Boroxine trimer |
Visualization of the LC-MS Workflow
Caption: Workflow for Karl Fischer titration.
Residual Solvent Analysis by Gas Chromatography (GC)
Residual solvents from the manufacturing process are common impurities in active pharmaceutical ingredients and key intermediates. [20][21][22]Gas Chromatography with a headspace sampler is the standard technique for their analysis, following guidelines such as USP <467>. [20][21]
Experimental Protocol: Headspace GC-FID
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
-
GC Conditions:
-
Data Analysis: Identify and quantify residual solvents by comparing the retention times and peak areas with those of known standards.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Strengths | Weaknesses |
| HPLC | Purity, number and relative amounts of organic impurities. | High resolution, quantitative, robust. | May not identify all impurities, potential for on-column degradation. [23] |
| NMR | Structural confirmation, identification and quantification of impurities. | Non-destructive, provides detailed structural information. | Lower sensitivity than MS, complex spectra with impurities. |
| MS | Molecular weight confirmation, identification of impurities (including boroxines). | High sensitivity and specificity, accurate mass measurement. | May not be quantitative without standards, ionization efficiency can vary. |
| Karl Fischer | Water content. | Highly accurate and specific for water. | Can be affected by side reactions with certain compounds. |
| Headspace GC | Residual solvent content. | High sensitivity for volatile compounds. | Not suitable for non-volatile impurities. |
Conclusion
A comprehensive assessment of the purity of (3-(Methoxycarbonyl)furan-2-yl)boronic acid requires a multi-faceted analytical approach. While HPLC is the primary tool for determining the overall purity and profiling organic impurities, it should be complemented by other techniques. NMR spectroscopy provides invaluable structural confirmation and helps to identify unknown impurities. Mass spectrometry offers unambiguous molecular weight determination and is particularly adept at detecting the common boroxine impurity. Finally, Karl Fischer titration and headspace GC analysis provide crucial information on water and residual solvent content, respectively. By integrating the data from these orthogonal techniques, researchers can have a high degree of confidence in the quality of this critical synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Residual Solvent Analysis of Pharmaceutical Products - Agilent.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Residual Solvent Analysis of Pharmaceutical Products - Chemetrix.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - RSC Publishing.
- Residual Solvent Analysis - Excite Pharma Services.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH.
- Residual Solvent Analysis in Pharmaceuticals.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac.
- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Boroxine - Wikipedia.
- The Boroxine-Boronic Acid Equilibrium. - Semantic Scholar.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Identifying and characterizing impurities in allenylboronic acid samples - Benchchem.
- Water Determination by Karl Fischer Titration - Monograph.
- Angene - (3-(Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | MFCD12025980.
- CAS 868286-61-7 (3-(methoxycarbonyl)furan-2-yl)boronic acid.
- Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications.
- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC - Benchchem.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
- 17O NMR studies of boronic acids and their derivatives - RSC Publishing.
- (3-methoxycarbonylfuran-2-yl)boronic acid - GlobalChemMall.
- Water Content Determination by Karl Fischer - Pharmaguideline.
- Karl Fischer titration - Wikipedia.
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate.
- Development of Karl Fischer Reagents.
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- 3-(Methoxycarbonyl)furan-2-boronic acid CAS NO.868286-61-7.
- 868286-61-7|(3-(Methoxycarbonyl)furan-2-yl)boronic acid - BLDpharm.
- 3-Furanylboronic acid = 95.0 55552-70-0 - Sigma-Aldrich.
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
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- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with Electron-Deficient Furan Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, a crucial step in the synthesis of pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful reaction can be significantly hampered when employing electron-deficient substrates, such as certain furan boronic acids.[3][4] These compounds are often prone to decomposition and can exhibit sluggish reaction rates, posing a considerable challenge for chemists.[5] A rigorous kinetic analysis is therefore not merely an academic exercise but a critical tool for optimizing reaction conditions, enhancing yields, and gaining a deeper mechanistic understanding to accelerate drug discovery and development.
This guide provides a comprehensive framework for conducting a comparative kinetic analysis of Suzuki coupling reactions involving electron-deficient furan boronic acids. We will delve into the experimental design, data interpretation, and the mechanistic insights that can be gleaned from such studies.
The Catalytic Cycle: A Foundation for Kinetic Understanding
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[6][7] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).[1] For electron-deficient systems, identifying and accelerating the RDS is paramount for reaction optimization. Kinetic studies are the key to unlocking this information.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle. The rate of the overall reaction is governed by the slowest step in this cycle.
Designing a Robust Kinetic Experiment: A Step-by-Step Protocol
A well-designed experiment is the cornerstone of reliable kinetic data. The following protocol outlines a general approach for a comparative study, focusing on the impact of different catalysts and ligands.
Experimental Workflow
Figure 2. A detailed workflow for conducting a kinetic analysis of a Suzuki coupling reaction.
Detailed Methodology
-
Reagent Preparation: Prepare stock solutions of the aryl halide, electron-deficient furan boronic acid, base (e.g., K₃PO₄, Cs₂CO₃), and an internal standard (for quantification) in a degassed solvent (e.g., dioxane, toluene).[8]
-
Reaction Setup: In a series of reaction vials, add the stock solutions of the aryl halide, boronic acid, and base.
-
Catalyst/Ligand Addition: Prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the desired ligand (e.g., Buchwald-type biarylphosphine ligands).[9] Add the appropriate catalyst/ligand solution to each vial to initiate the reaction.
-
Sampling: At timed intervals, withdraw a small aliquot from each reaction vial and quench it immediately in a solution that will stop the reaction (e.g., a cold solvent with a reducing agent).
-
Analysis: Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument to determine the concentration of the product and remaining starting materials.[10][11]
-
Data Analysis: Plot the concentration of the product as a function of time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.
Comparative Analysis: Unveiling Performance Differences
The primary output of a kinetic study is a set of reaction rates under different conditions. This data allows for a direct comparison of the performance of various catalytic systems.
Table 1: Hypothetical Kinetic Data for the Coupling of 4-Bromoacetophenone with 5-Nitrofuran-2-boronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temperature (°C) | Initial Rate (M/s x 10⁻⁵) |
| 1 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₃PO₄ (2) | 80 | 0.8 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 80 | 3.2 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 80 | 4.5 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | 80 | 5.1 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | 80 | 6.8 |
| 6 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | 100 | 9.7 |
This data is illustrative and intended for comparison purposes.
Analysis of the Hypothetical Data:
-
Ligand Effect: The data clearly demonstrates the significant impact of the phosphine ligand on the reaction rate. The use of bulky, electron-rich Buchwald ligands (SPhos, XPhos, RuPhos) results in a dramatic rate enhancement compared to the more traditional PPh₃ (Entries 2-4 vs. 1). This is often attributed to the ability of these ligands to facilitate both the oxidative addition and reductive elimination steps.[6]
-
Base Effect: The choice of base also plays a critical role. The switch from K₃PO₄ to the more soluble and often more basic Cs₂CO₃ leads to a further increase in the reaction rate (Entry 5 vs. 4).[8] This suggests that the transmetalation step, which is base-mediated, may be a key kinetic bottleneck.[6]
-
Temperature Effect: As expected, increasing the reaction temperature leads to a significant increase in the reaction rate (Entry 6 vs. 4).
Mechanistic Insights: Beyond Rate Comparisons
A thorough kinetic analysis can provide valuable information about the reaction mechanism. By systematically varying the concentration of each reactant (aryl halide, boronic acid, catalyst, and base) and observing the effect on the initial rate, one can determine the reaction order with respect to each component. This information helps to identify the species involved in the rate-determining step.
For instance, if the reaction is found to be first order in the aryl halide and catalyst, but zero order in the boronic acid, it would suggest that oxidative addition is the rate-determining step. Conversely, a dependence on the boronic acid and base concentrations would point towards transmetalation being rate-limiting.[5]
Addressing the Challenge of Protodeboronation
A significant side reaction that plagues the use of heteroaryl boronic acids, especially electron-deficient ones, is protodeboronation, where the C-B bond is cleaved by a proton source.[3][4] This process consumes the boronic acid and reduces the overall yield. Kinetic analysis can also be used to study the rate of this undesired pathway under different conditions, allowing for the identification of conditions that minimize this side reaction. Strategies to mitigate protodeboronation include using more stable boronic acid derivatives like MIDA boronates or trifluoroborates, or carefully selecting the base and solvent system.[3]
Conclusion
The kinetic analysis of Suzuki coupling reactions with electron-deficient furan boronic acids is an indispensable tool for the modern chemist. It provides a quantitative basis for comparing the performance of different catalytic systems and reaction parameters, leading to rational process optimization. Furthermore, the insights gained from kinetic studies contribute to a deeper understanding of the underlying reaction mechanism, paving the way for the development of more efficient and robust synthetic methodologies. For researchers in drug development, mastering these techniques can significantly accelerate the synthesis of novel molecular entities, ultimately contributing to the advancement of medicine.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]
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Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
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ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(31), 11041–11051. Retrieved from [Link]
-
ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF. Retrieved from [Link]
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Hansen, A. L., Ebran, J.-P., Ahlquist, M., & Skrydstrup, T. (2012). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Angewandte Chemie International Edition, 51(23), 5647–5650. Retrieved from [Link]
-
Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7243–7246. Retrieved from [Link]
-
University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Retrieved from [Link]
-
Hein, J. E., & Fandrick, D. R. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(31), 5769–5773. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6293–6296. Retrieved from [Link]
-
American Chemical Society. (2026, January 9). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]
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- 4. nva.sikt.no [nva.sikt.no]
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A Technical Guide: (3-(Methoxycarbonyl)furan-2-yl)boronic Acid vs. its MIDA Boronate in Suzuki-Miyaura Cross-Coupling
For the Modern Synthetic Chemist: A Comparative Analysis of Stability and Reactivity
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds. The choice of the organoboron reagent is paramount to the success of this transformation, influencing not only the yield and purity of the desired product but also the practicality and robustness of the synthetic route. This guide provides an in-depth comparison of (3-(Methoxycarbonyl)furan-2-yl)boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
The Challenge with 2-Substituted Furan Boronic Acids: Inherent Instability
Furan moieties are prevalent in a vast array of biologically active molecules and functional materials. Consequently, the use of furan boronic acids as building blocks in cross-coupling reactions is of significant interest. However, 2-heterocyclic boronic acids, including those of furan, are notoriously unstable.[1][2] They are susceptible to decomposition through various pathways, most notably protodeboronation, which is often accelerated by the conditions of the Suzuki-Miyaura coupling (e.g., presence of base, water, and elevated temperatures).[3] This instability leads to a cascade of challenges for the synthetic chemist:
-
Diminished Shelf-Life: Storage of the free boronic acid, even under seemingly inert conditions, can lead to significant degradation over time.[2]
-
Inconsistent Stoichiometry: The decomposition of the boronic acid during the reaction leads to a lower effective concentration, necessitating the use of a large excess of the reagent and complicating reaction optimization.
-
Reduced Yields and Complex Purifications: The formation of byproducts from decomposition pathways can significantly lower the yield of the desired coupled product and introduce impurities that are often difficult to separate.[2]
The electron-withdrawing nature of the methoxycarbonyl group at the 3-position of the furan ring in (3-(Methoxycarbonyl)furan-2-yl)boronic acid can further exacerbate this instability.
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
To circumvent the inherent instability of many boronic acids, the use of protecting groups has become a powerful strategy. Among these, MIDA boronates have emerged as a particularly effective solution.[4] The formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron center rehybridizes the boron from a reactive sp² state to a more stable sp³ state.[4] This seemingly simple modification imparts a suite of advantageous properties:
-
Exceptional Benchtop Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without degradation.[2][5]
-
Chromatographic Stability: Unlike many other boronic acid derivatives, MIDA boronates are generally stable to silica gel chromatography, greatly simplifying their purification.[6]
-
Compatibility with a Wide Range of Reagents: The protected nature of the boronic acid moiety allows for chemical transformations on other parts of the molecule without affecting the boronate.[6]
The most significant advantage of MIDA boronates in the context of cross-coupling reactions is their capacity for slow, controlled release of the free boronic acid in situ. Under specific aqueous basic conditions (e.g., using K₃PO₄), the MIDA boronate hydrolyzes to gradually liberate the boronic acid.[2][7] This slow release mechanism maintains a low, steady concentration of the reactive boronic acid in the reaction mixture, minimizing its decomposition while ensuring its availability for the catalytic cycle.[7]
Performance Comparison: A Head-to-Head Analysis
While a direct, side-by-side quantitative study on the stability and reactivity of (3-(Methoxycarbonyl)furan-2-yl)boronic acid and its MIDA boronate is not extensively documented in a single source, we can extrapolate from the well-established principles and experimental data for analogous unstable 2-heterocyclic boronic acids to provide a compelling comparison.
Stability at a Glance
The following table illustrates the expected stability profiles of the two compounds based on general observations for 2-furan boronic acids.[2]
| Feature | (3-(Methoxycarbonyl)furan-2-yl)boronic acid | (3-(Methoxycarbonyl)furan-2-yl)boronic acid MIDA ester |
| Physical State | Typically an amorphous solid | Crystalline, free-flowing solid[5] |
| Air & Moisture Stability | Prone to decomposition[2] | Indefinitely stable on the benchtop[2][5] |
| Chromatography Stability | Unstable to silica gel | Stable to silica gel chromatography[6] |
| Long-term Storage | Requires storage under inert atmosphere at low temperatures | Can be stored at room temperature in air |
Suzuki-Miyaura Coupling Performance: An Illustrative Example
To showcase the practical implications of the enhanced stability of the MIDA boronate, let's consider a representative Suzuki-Miyaura coupling reaction with a challenging coupling partner, such as an electron-rich aryl chloride. The expected outcomes are summarized in the table below, based on the dramatic improvements in yield observed for other unstable boronic acids when their MIDA boronates are employed.[2]
| Parameter | (3-(Methoxycarbonyl)furan-2-yl)boronic acid | (3-(Methoxycarbonyl)furan-2-yl)boronic acid MIDA ester |
| Reagent Stoichiometry | Often requires a significant excess (e.g., 2.0-3.0 equiv.) | Typically effective at near-stoichiometric amounts (e.g., 1.2-1.5 equiv.)[2] |
| Typical Yield | Moderate to low (e.g., 30-50%) | High to excellent (e.g., 80-95%)[2] |
| Side Products | Significant formation of protodeboronated furan and homocoupled products | Minimal side product formation |
| Reproducibility | Can be variable due to reagent degradation | Highly reproducible |
Experimental Protocols
To provide a practical guide for researchers, detailed step-by-step methodologies for the synthesis of the MIDA boronate and for a comparative Suzuki-Miyaura cross-coupling are presented below.
Synthesis of (3-(Methoxycarbonyl)furan-2-yl)boronic acid MIDA ester
This protocol is adapted from established procedures for the synthesis of MIDA boronates from boronic acids.[5][8]
Caption: Workflow for the synthesis of the MIDA boronate.
Materials:
-
(3-(Methoxycarbonyl)furan-2-yl)boronic acid (1.0 equiv)
-
N-Methyliminodiacetic anhydride (MIDA anhydride) (1.5 equiv)[8]
-
Anhydrous dioxane
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Methoxycarbonyl)furan-2-yl)boronic acid and MIDA anhydride.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired MIDA boronate as a white crystalline solid.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for the coupling of the boronic acid and its MIDA boronate with 4-chloroanisole.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Furan Boronic Acid Isomers: A Comparative Analysis
In the landscape of modern drug discovery and organic synthesis, furan boronic acids serve as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has established them as key intermediates in the construction of complex molecular architectures. The seemingly subtle shift of the boronic acid moiety from the 2- to the 3-position of the furan ring imparts significant changes in the molecule's electronic and steric properties, which in turn are reflected in their spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic characteristics of substituted furan-2-boronic acid and furan-3-boronic acid isomers, offering researchers, scientists, and drug development professionals a detailed reference supported by experimental data and protocols.
Introduction: The Significance of Positional Isomerism
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The position of the boronic acid group, either adjacent to the heteroatom (furan-2-boronic acid) or one carbon removed (furan-3-boronic acid), dictates the electronic distribution and reactivity of the molecule. This positional isomerism is a critical consideration in synthetic design, as it influences reaction kinetics, product yields, and the ultimate biological activity of the target molecule. Spectroscopic analysis is the cornerstone of distinguishing between these isomers and ensuring the correct building block is utilized in a synthetic pathway.
Comparative Spectroscopic Analysis
A detailed examination of the spectroscopic data for furan-2-boronic acid and furan-3-boronic acid reveals distinct differences that allow for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the furan ring are highly sensitive to the position of the boronic acid substituent.
¹H NMR Spectroscopy:
The proton NMR spectra of furan-2-boronic acid and furan-3-boronic acid exhibit characteristic patterns. In furan-2-boronic acid, the proton at the 5-position (adjacent to the oxygen and on the opposite side of the boronic acid) is typically the most deshielded due to the inductive effect of both the oxygen and the boronic acid group. In contrast, for furan-3-boronic acid, the proton at the 2-position (between the oxygen and the boronic acid) is the most deshielded.
¹³C NMR Spectroscopy:
The carbon NMR spectra also show predictable shifts based on the substituent position. The carbon atom directly attached to the boronic acid group (C-B bond) is often broadened due to quadrupolar relaxation of the boron nucleus. The chemical shift of this carbon, as well as the other carbons in the furan ring, provides a clear fingerprint for each isomer.
| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆:D₂O 95:5) δ (ppm) |
| Furan-2-boronic acid | 7.81 (dd, J = 1.5, 5.5 Hz, 1H), 7.07 (dd, J = 3.0, 0.5 Hz, 1H), 6.48 (dd, J = 3.5, 2.0 Hz, 1H)[1] | 146.4, 121.5, 110.3[1] |
| Furan-3-boronic acid | Data not explicitly found in searches, but would be expected to show three distinct aromatic signals with different coupling patterns compared to the 2-isomer. | Data not explicitly found in searches, but would be expected to show four distinct carbon signals. |
Note: Specific NMR data for furan-3-boronic acid was not available in the initial search results. The table reflects the available data for furan-2-boronic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The key vibrational modes for furan boronic acids include the O-H stretch of the boronic acid, the B-O stretch, and the characteristic vibrations of the furan ring.
The broad O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹, is a hallmark of the boronic acid functional group. The position and shape of this band can be influenced by hydrogen bonding. The B-O stretching vibration is usually found in the 1300-1400 cm⁻¹ region. The furan ring itself gives rise to several characteristic bands, including C-H stretching, C=C stretching, and ring breathing modes. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| Furan-2-boronic acid | Conforms to structure, indicating presence of characteristic functional groups.[2] |
| Furan-3-boronic acid | Key peaks observed in the FTIR spectrum available on PubChem.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For furan boronic acid isomers, the molecular ion peak (M+) should be observed at the same mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
For furan-2-boronic acid, the calculated exact mass is 112.0332, which has been confirmed by HRMS (EI+) with a measured value of 112.0332.[1] While specific mass spectrometry data for furan-3-boronic acid was not found, it would be expected to have the same molecular weight and a similar fragmentation pattern, with potential minor differences in fragment ion intensities.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The furan ring exhibits π → π* transitions in the UV region. The position of the boronic acid group can influence the energy of these transitions, leading to slight differences in the absorption maxima (λmax) between the two isomers. Generally, boronic acids themselves do not have strong absorptions in the UV-Vis range.[4] The observed spectrum is primarily due to the furan ring.[5][6]
Specific UV-Vis data for a direct comparison of furan-2-boronic acid and furan-3-boronic acid were not available in the conducted searches.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of furan boronic acid isomers. Researchers should consult specific literature for detailed and optimized procedures.
Synthesis of Furan Boronic Acids
The synthesis of furan boronic acids often involves the reaction of a lithiated furan species with a trialkyl borate, followed by acidic workup. The starting material for furan-2-boronic acid is typically furan, while the synthesis of furan-3-boronic acid often starts from 3-bromofuran.
Workflow for the Synthesis of Furan Boronic Acids:
Caption: General synthetic workflow for furan boronic acids.
Step-by-Step Synthesis of Furan-2-boronic acid (Illustrative):
-
Dissolve furan in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled furan solution. Stir the reaction mixture at low temperature for a specified time to ensure complete lithiation.
-
To the resulting solution of 2-furyllithium, add a trialkyl borate (e.g., trimethyl borate) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding an aqueous acid solution (e.g., dilute HCl) and stir vigorously.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude furan-2-boronic acid.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Workflow for Spectroscopic Characterization:
Caption: Workflow for the spectroscopic analysis of furan boronic acid isomers.
NMR Spectroscopy:
-
Dissolve 5-10 mg of the furan boronic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals and assign the chemical shifts and coupling constants.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the different functional groups.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
For high-resolution mass spectrometry, use an appropriate instrument (e.g., TOF or Orbitrap) to determine the exact mass and confirm the elemental composition.
Conclusion
The spectroscopic comparison of furan-2-boronic acid and furan-3-boronic acid isomers highlights the profound impact of substituent position on their analytical signatures. While both isomers share the same molecular formula and weight, their distinct NMR, and to a lesser extent, IR spectra, provide clear and reliable means for their differentiation. This guide serves as a foundational resource for researchers, enabling the confident identification and utilization of these valuable synthetic intermediates. A thorough understanding of their spectroscopic properties is paramount for ensuring the integrity of synthetic pathways and the successful development of novel chemical entities.
References
Sources
- 1. 2-Furanboronic acid | 13331-23-2 [chemicalbook.com]
- 2. Furan-2-boronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Furan-3-boronic acid | C4H5BO3 | CID 2734358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furan [webbook.nist.gov]
- 6. physics.stackexchange.com [physics.stackexchange.com]
A Researcher's Guide to Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions with (3-(Methoxycarbonyl)furan-2-yl)boronic Acid
For researchers, synthetic chemists, and professionals in drug development, the predictability and robustness of a cross-coupling reaction are paramount. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, is celebrated for its generally broad functional group tolerance. However, when employing heteroaromatic coupling partners, particularly those bearing electron-withdrawing substituents, this tolerance can be challenged. This guide provides an in-depth evaluation of the functional group tolerance in palladium-catalyzed cross-coupling reactions utilizing (3-(Methoxycarbonyl)furan-2-yl)boronic acid, a valuable building block for introducing a substituted furan moiety.
We will delve into the mechanistic nuances that govern the reactivity of this electron-deficient furan boronic acid, present a comparative analysis with a closely related alternative, and provide standardized experimental protocols to empower researchers in their synthetic endeavors.
The Challenge of Electron-Deficient Heteroaryl Boronic Acids
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a critical role, particularly in the transmetalation step, where the organic group is transferred from boron to the palladium center.
Electron-rich boronic acids generally undergo transmetalation more readily. Conversely, the electron-withdrawing nature of the methoxycarbonyl group at the 3-position of the furan ring in our topic compound, (3-(Methoxycarbonyl)furan-2-yl)boronic acid, decreases the nucleophilicity of the furan ring. This can slow down the rate of transmetalation, potentially leading to lower yields or requiring more forcing reaction conditions.
Furthermore, furan boronic acids, in general, are susceptible to protodeboronation, a deleterious side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted furan.[1] This instability can be exacerbated by the electronic properties of the substituents on the furan ring.
To provide a clear understanding of the catalytic cycle and the influential factors, the following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura reaction.
Sources
A Head-to-Head Comparison of Furan Boronic Acids and Furan Trifluoroborates in Suzuki-Miyaura Cross-Coupling: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The furan moiety, a key heterocycle in numerous pharmaceuticals, agrochemicals, and functional materials, is frequently incorporated using this powerful reaction.[1] The choice of the organoboron reagent is paramount to the success of these couplings, with furan-2-boronic acid and its corresponding potassium furan-2-yltrifluoroborate salt being two of the most prominent options. This guide provides a detailed, evidence-based comparison of these two reagents to assist researchers in making informed decisions for their synthetic strategies.
The Stability Question: A Fundamental Divergence
The most critical distinction between furan boronic acids and their trifluoroborate counterparts lies in their inherent stability. Furan-2-boronic acid, like many heteroaryl boronic acids, is susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, rendering the reagent inactive for cross-coupling.[1][2][3] This instability can lead to inconsistent reaction yields, the necessity for excess reagent, and stringent storage and handling requirements.
In stark contrast, potassium furan-2-yltrifluoroborate is a tetracoordinate boron species, a structural feature that confers significantly enhanced stability.[1][4] These salts are typically bench-stable, crystalline solids that can be stored for extended periods at ambient temperature without noticeable degradation.[1][4] This superior stability translates directly to more reproducible and reliable cross-coupling outcomes.
Performance in Cross-Coupling: A Yield-Based Analysis
The enhanced stability of furan trifluoroborates often leads to superior performance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. The following data, compiled from the literature, illustrates the comparative efficacy of these two reagents.
Table 1: Synthesis Yield of Potassium Furan-2-yltrifluoroborate from Furan-2-ylboronic Acid
| Starting Material | Product | Yield (%) |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
This table demonstrates the high efficiency of converting the less stable boronic acid to its more stable trifluoroborate salt.
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling of Furan Boron Reagents with Various Aryl Halides
| Furan Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [4] |
| Furan-2-ylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | Significantly lower/variable | [1] |
| Potassium furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 75 | [4] |
| Potassium 5-methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 93 | [4] |
| Furan-2-ylboronic acid | Aryl Chlorides | Various | Various | Various | Various | Various | Generally poor yields | [1] |
As evidenced by the data, potassium furan-2-yltrifluoroborate consistently provides high yields in couplings with both aryl bromides and the more challenging aryl chlorides.[4] The use of furan-2-ylboronic acid, especially with less reactive coupling partners, is often plagued by lower and less reproducible yields due to its inherent instability.[1]
Mechanistic Considerations and Causality of Experimental Choices
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of furan boron reagent directly impacts the efficiency of the transmetalation step.
For boronic acids, activation with a base is required to form a boronate species, which then undergoes transmetalation with the palladium complex.[5] However, the basic conditions required for this activation can also promote the undesired protodeboronation of the sensitive furan boronic acid.[3]
Potassium furan trifluoroborates, on the other hand, are thought to slowly hydrolyze under the reaction conditions to release the corresponding boronic acid in situ.[6] This slow-release mechanism maintains a low concentration of the active boronic acid at any given time, which minimizes protodeboronation while still allowing for efficient transmetalation. This key difference is a primary driver for the superior performance of trifluoroborates.
The choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands like RuPhos or XPhos, is crucial, especially when dealing with less reactive aryl chlorides or unstable boronic acids.[4][6] These catalyst systems facilitate rapid oxidative addition and reductive elimination, helping to outcompete the degradation of the furanoboron reagent.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative examples for conducting Suzuki-Miyaura cross-coupling reactions with each type of furan boron reagent.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Furan-2-yltrifluoroborate
This protocol is adapted from a procedure demonstrated to be effective for a wide range of aryl halides.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium furan-2-yltrifluoroborate (1.05-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous ethanol
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, potassium furan-2-yltrifluoroborate, sodium carbonate, palladium(II) acetate, and RuPhos.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous ethanol via syringe.
-
Heat the reaction mixture to 85 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Furan-2-Boronic Acid (Optimized for Unstable Boronic Acids)
This protocol is adapted from methodologies designed to minimize the decomposition of unstable heteroaryl boronic acids.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Furan-2-boronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane or THF
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, furan-2-boronic acid, potassium phosphate, and the palladium precatalyst.
-
Seal the vessel and thoroughly purge with an inert atmosphere.
-
Add the anhydrous solvent followed by the degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for a shorter duration (e.g., 30 minutes to 2 hours), carefully monitoring for completion.
-
Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate furan boron reagent.
Caption: The Suzuki-Miyaura Catalytic Cycle with Boron Activation Pathways.
Caption: Decision workflow for selecting the appropriate furan boron reagent.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between furan boronic acids and furan trifluoroborates has significant practical implications. While furan boronic acids are commercially available and can be effective under carefully optimized, mild conditions, their inherent instability presents a considerable risk to reproducibility and scalability.
Potassium furan trifluoroborates, conversely, offer a robust and reliable alternative. Their bench-top stability simplifies handling and storage, and their performance in cross-coupling reactions, particularly with challenging substrates, is demonstrably superior. The ability to use near-stoichiometric amounts of the trifluoroborate also improves the atom economy of the reaction.[1][4]
Therefore, for projects where high, reproducible yields and operational simplicity are paramount, potassium furan trifluoroborates are the recommended reagent. While the initial preparation of the trifluoroborate from the boronic acid is an additional step, the significant benefits in terms of stability and cross-coupling performance often outweigh this initial investment.
References
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Molander, G. A., & Cantavella, L. N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 751-763. [Link]
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Aggarwal, V. K., et al. (2017). Enantiospecific Trifluoromethyl‐Radical‐Induced Three‐Component Coupling of Boronic Esters with Furans. Angewandte Chemie International Edition, 56(1), 343-347. [Link]
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Leach, A. G., & Noonan, G. M. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chemical Science, 6(5), 2841-2846. [Link]
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dos Santos, A. A., et al. (2011). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 64(1), 102-108. [Link]
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Aggarwal, V. K., et al. (2017). Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. University of Bristol Research Portal. [Link]
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Aggarwal, V. K., et al. (2017). (PDF) Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. ResearchGate. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
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Denmark, S. E., & Smith, R. C. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
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Noonan, G. M., & Leach, A. G. (2015). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids: Boronic Acid Mediated Reaction in the Solid State. The Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
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Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845. [Link]
-
Tobisu, M., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 13, 1642-1648. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3-(Methoxycarbonyl)furan-2-yl)boronic acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, operational framework for the proper disposal of (3-(Methoxycarbonyl)furan-2-yl)boronic acid. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this document synthesizes data from structurally analogous furan- and phenyl-boronic acids to establish a conservative and scientifically-grounded disposal protocol.
Hazard Assessment and Characterization: A Conservative Approach
(3-(Methoxycarbonyl)furan-2-yl)boronic acid belongs to the organoboron family. While data for this specific molecule is limited, the known hazard profile of related boronic acids necessitates that it be handled as hazardous waste. General hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust.[1][4][5]
-
Reproductive Toxicity: Some boron compounds are suspected of damaging fertility or the unborn child.
Given these potential risks, under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or flushed down the drain.[6] All disposal procedures must be predicated on the principle of containment and transfer to a certified hazardous waste facility.
Mandatory Safety Protocols: Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, the use of appropriate PPE is mandatory. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation exposure.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes of liquid waste and airborne dust particles causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact and irritation. Contaminated gloves must be disposed of as solid hazardous waste.[8] |
| Body Protection | A fully-fastened, long-sleeved laboratory coat. | Provides a barrier against accidental spills on clothing and skin. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Step-by-Step Disposal and Decontamination Workflow
The fundamental principle of disposal is the strict segregation of waste streams.[8][9] Incompatible chemicals must never be mixed in the same waste container.[6][10]
Step 1: Waste Segregation and Container Selection
-
Solid Waste:
-
Description: Contaminated PPE (gloves, etc.), weighing papers, absorbent pads used for spills, and residual solid (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
-
Container: A clearly labeled, sealable container designated for solid hazardous chemical waste. The container must be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Description: Solutions containing the boronic acid, as well as solvent rinses from glassware decontamination.
-
Container: A designated, sealable, and compatible container for liquid hazardous waste. Aqueous and organic waste streams should be collected separately unless institutional EHS protocol permits mixing. The container should only be filled to 70-80% capacity to allow for vapor expansion.[10]
-
-
Sharps Waste:
Step 2: Container Labeling
Proper labeling is a critical compliance requirement under OSHA and EPA regulations.[8] Every waste container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "(3-(Methoxycarbonyl)furan-2-yl)boronic acid ".
-
An indication of the primary hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
Step 3: Decontamination of Laboratory Glassware
Empty containers and glassware must be decontaminated before being repurposed or disposed of as non-hazardous waste. For acutely hazardous materials, triple rinsing is required.[11]
-
Initial Organic Rinse: Rinse the contaminated glassware at least twice with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Basic Wash: A subsequent rinse with a dilute aqueous basic solution (e.g., sodium bicarbonate) can be effective.
-
Causality: This step converts the boronic acid into its corresponding boronate salt. Boronate salts are generally more water-soluble, facilitating a more thorough cleaning and removal of trace residues from the glass surface. This basic rinsate must also be collected as liquid hazardous waste.
-
-
Final Rinse: Perform a final rinse with deionized water. This final rinsate can typically be disposed of down the drain, but only after confirming with your institution's EHS guidelines.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Spill Management
-
Small Spills (inside a fume hood):
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as solid hazardous waste.
-
Decontaminate the spill surface as described above.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area to prevent exposure.
-
Alert colleagues and immediately contact your institution's Environmental Health & Safety (EHS) emergency line.
-
Follow your facility's specific emergency procedures.
-
Step 5: Final Storage and Disposal
-
Store all sealed and correctly labeled hazardous waste containers in a designated and properly signed Satellite Accumulation Area.[12]
-
This area should be away from heat sources and general foot traffic.[12]
-
Follow your institution's specific procedures for scheduling a hazardous waste pickup with the EHS office or their designated contractor.
Disposal Process Visualization
The following diagram outlines the decision-making workflow for the proper management and disposal of (3-(Methoxycarbonyl)furan-2-yl)boronic acid waste.
Caption: Disposal workflow for (3-(Methoxycarbonyl)furan-2-yl)boronic acid.
Disclaimer: This guide is intended for informational purposes for research professionals and is based on general principles and data from analogous compounds. It is not a substitute for institutional protocols or regulatory requirements. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance and procedures applicable to your facility. Adherence to regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Chemtalk. (2022). Boric acid. Retrieved from [Link]
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Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube. Retrieved from [Link]
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University of Notre Dame. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]
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CSIRO Publishing. (n.d.). Using Quenching Kinetics and Thermodynamics of Amino-Fluorophores as Empirical Tools for Predicting Boronic Acid Sensors Suitable for Use in Physiological Conditions. Australian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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University of Birmingham. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. Chemistry - An Asian Journal, 5(3), 581-588. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Starlab. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. Retrieved from [Link]
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University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(Methoxycarbonyl)furan-2-yl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical protocols for handling (3-(Methoxycarbonyl)furan-2-yl)boronic acid (CAS 868286-61-7). The procedures outlined here are synthesized from authoritative safety data sheets for structurally similar boronic acids and established laboratory safety principles. Our objective is to build a self-validating system of safety that protects researchers while ensuring experimental integrity.
Hazard Assessment: Understanding the Compound
While a specific, comprehensive toxicological profile for (3-(Methoxycarbonyl)furan-2-yl)boronic acid is not extensively published, the known hazards of the boronic acid chemical class provide a reliable foundation for risk assessment. Data from analogous compounds consistently indicate the following primary hazards.[1][2][3][4]
Table 1: Hazard Identification and GHS Classification for Boronic Acid Derivatives
| Hazard Class | GHS Category | Hazard Statement | Rationale & Implication |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] | Direct contact can lead to redness, inflammation, or burns. Prolonged or repeated exposure may cause more severe damage. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][4] | The compound, particularly as a fine powder, can cause significant and potentially painful eye irritation upon contact.[3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][4] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Some boronic acids are known sensitizers. Initial exposure may show no effect, but subsequent contact can trigger an allergic response. |
It is also critical to note that recent studies have highlighted some boronic acids and their reagents as potential genotoxic or mutagenic impurities.[5] This potential, though not confirmed for this specific molecule, necessitates a conservative approach that minimizes all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. All handling of this compound must occur within a certified chemical fume hood. The following PPE is mandatory for all personnel.
Table 2: Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Causality and Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant).[6] A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[7] | Goggles provide a seal around the eyes to protect against dust and splashes, directly mitigating the H319 (Serious Eye Irritation) hazard.[3] A face shield offers a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is strongly recommended. | Nitrile gloves offer protection against incidental skin contact, addressing the H315 (Skin Irritation) and H317 (Skin Sensitization) hazards.[7] Gloves must be inspected for tears before use and removed immediately after contact, followed by hand washing.[4][8] |
| Body Protection | A flame-resistant lab coat, fully fastened, worn over long pants and closed-toe shoes. | This is the minimum requirement to protect skin on the body and arms from accidental spills and contact.[7] |
| Respiratory Protection | Generally not required for small-scale use inside a fume hood. For large quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended.[6] | This directly mitigates the H335 (Respiratory Irritation) hazard by preventing the inhalation of airborne particles.[6] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is crucial for safety. The following protocols integrate PPE use into the entire handling process.
Pre-Handling & Area Setup
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear Workspace: Maintain an uncluttered workspace inside the hood to minimize the risk of spills.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvents) and a designated hazardous waste container inside the hood before handling the compound.
-
Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles or holes in gloves, before donning.
Donning PPE: A Deliberate Sequence
-
Put on the lab coat and fasten it completely.
-
Don safety goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.
Handling (3-(Methoxycarbonyl)furan-2-yl)boronic acid
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain dust.
-
Transfers: Use spatulas to carefully transfer the solid. Avoid pouring the powder, which can generate dust. If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using a dampened absorbent pad to avoid dust generation.[6]
Post-Handling: Decontamination & Doffing PPE
-
Decontaminate Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.
-
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][9]
-
Visualization: PPE Selection Workflow
The required level of PPE can be adjusted based on the specific task and associated risks. This workflow diagram illustrates the decision-making process.
Caption: PPE selection workflow based on task-specific risks.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with (3-(Methoxycarbonyl)furan-2-yl)boronic acid must be treated as hazardous waste.[2]
-
Solid Waste:
-
Collection: All contaminated solid waste (gloves, weigh paper, absorbent pads, pipette tips) must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
Collection: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
The original container of the chemical must be triple-rinsed with a suitable solvent.[10] The first rinseate must be collected and disposed of as liquid hazardous waste.[10] After rinsing and air-drying in the back of the fume hood, the label should be defaced, and the container can be disposed of according to institutional guidelines for glass or plastic recycling.
-
-
Storage and Pickup:
-
Store all sealed hazardous waste containers in a designated satellite accumulation area, following your institution's specific guidelines. Request a waste pickup from your Environmental Health and Safety (EHS) office when the container is full.[10]
-
Emergency Procedures: Immediate Response
In the event of an exposure, act immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these detailed protocols, researchers can handle (3-(Methoxycarbonyl)furan-2-yl)boronic acid with a high degree of confidence and safety, ensuring that both personnel and the research environment are protected.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
